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  • Product: N-hydroxy-1-hydrazinecarboxamide
  • CAS: 21520-79-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide: Structure, Moieties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-hydrazinecarboxamide is a small, polar organic molecule with the molecular formula CH₅N₃O₂.[1] Its structure features a unique combination of a hydrazine backbone, a carboxamide group, and a hydroxylamine moiety. This guide provides a detailed analysis of its proposed chemical structure, a breakdown of its constituent functional groups, and a discussion of its potential chemical properties and synthetic pathways based on analogous, well-characterized compounds. This document serves as a foundational resource for researchers interested in the potential applications of this and related N-hydroxylated hydrazine derivatives in medicinal chemistry and drug development.

Introduction: The Intriguing Landscape of N-Hydroxylated Compounds

N-hydroxylated motifs are prevalent in a variety of biologically active molecules, both natural and synthetic. The incorporation of an N-hydroxy group can significantly influence a molecule's physicochemical properties, including its acidity, hydrogen bonding capacity, and metal-chelating ability. A well-known example is Hydroxyurea (also known as N-hydroxyurea), an antineoplastic agent that functions by inhibiting the enzyme ribonucleotide reductase.[2][3] The N-hydroxyamide functionality is crucial for its biological activity. N-hydroxy-1-hydrazinecarboxamide, the subject of this guide, presents a fascinating scaffold that combines the features of a hydroxylamine with a hydrazinecarboxamide core, suggesting a rich chemical landscape for exploration.

Proposed Chemical Structure and Key Moieties

Caption: Proposed structure of N-hydroxy-1-hydrazinecarboxamide.

The molecule can be deconstructed into three key functional moieties:

  • Hydrazine Moiety (-NH-NH₂): A core structural feature consisting of a nitrogen-nitrogen single bond.

  • Carboxamide Moiety (-C(=O)N<): A carbonyl group attached to a nitrogen atom. This functional group is known for its planarity and ability to participate in hydrogen bonding.

  • N-hydroxy (Hydroxylamine) Moiety (-N-OH): A hydroxyl group directly bonded to a nitrogen atom. This is a critical functional group that imparts unique chemical properties.

In-depth Analysis of Functional Moieties

The Hydrazine Core: A Nucleophilic Hub

The hydrazine moiety is characterized by the presence of lone pairs of electrons on both nitrogen atoms, making it a potent nucleophile. The terminal amino group (-NH₂) is generally more basic and nucleophilic than the substituted nitrogen. Hydrazine and its derivatives are widely used in organic synthesis to form hydrazones and other nitrogen-containing heterocycles.[4]

The Carboxamide Group: Structural Rigidity and Hydrogen Bonding

The carboxamide group is a cornerstone of peptide chemistry and is found in numerous pharmaceutical agents.[5] Key characteristics include:

  • Planarity: Due to resonance between the nitrogen lone pair and the carbonyl π-system, the amide bond has significant double-bond character, leading to a planar arrangement of the atoms involved.

  • Hydrogen Bonding: The amide group possesses both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong intermolecular hydrogen bonds.[5] This property is crucial for molecular recognition and the formation of stable secondary structures in biomolecules.

The N-hydroxy Moiety: A Locus of Unique Reactivity

The N-hydroxy group is the most distinctive feature of N-hydroxy-1-hydrazinecarboxamide. Its properties are analogous to those observed in N-hydroxy amides and N-hydroxy peptides:

  • Acidity: The proton of the N-hydroxy group is significantly more acidic than that of a typical alcohol due to the electron-withdrawing effect of the adjacent nitrogen and the resonance stabilization of the resulting conjugate base.

  • Metal Chelation: The N-hydroxyamide motif is a well-known bidentate chelator for various metal ions. This property is fundamental to the biological activity of many siderophores and some metalloenzyme inhibitors.

  • Nucleophilicity and Reactivity: The oxygen of the hydroxylamine can act as a nucleophile. N-hydroxylated compounds can undergo various reactions, including acylation and alkylation at the oxygen atom.[6]

Physicochemical Properties: A Predictive Overview

Based on the proposed structure, the following physicochemical properties for N-hydroxy-1-hydrazinecarboxamide can be anticipated:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 91.07 g/mol Based on the molecular formula CH₅N₃O₂.[1]
Polarity HighPresence of multiple polar functional groups capable of hydrogen bonding.
Water Solubility HighExpected to be readily soluble in water and other polar protic solvents.
Acidity (pKa) Likely in the range of 8-10Based on the pKa of similar N-hydroxy amides.
Physical State Likely a solid at room temperatureDue to strong intermolecular hydrogen bonding.

Potential Synthetic Pathways

A plausible synthetic route to N-hydroxy-1-hydrazinecarboxamide could involve the reaction of an activated carbonyl compound with hydroxylamine, followed by amination. A conceptual synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow Starting Material Activated Carbonyl (e.g., Phosgene derivative) Intermediate_1 N-hydroxycarbamoyl chloride Starting Material->Intermediate_1 + Hydroxylamine Product N-hydroxy-1- hydrazinecarboxamide Intermediate_1->Product + Hydrazine

Caption: A conceptual synthetic pathway to N-hydroxy-1-hydrazinecarboxamide.

Step-by-Step Protocol (Hypothetical):

  • Formation of an N-hydroxycarbamoyl Intermediate: A suitably protected hydroxylamine is reacted with an activated carbonyl species, such as phosgene or a phosgene equivalent (e.g., triphosgene), under carefully controlled, anhydrous conditions. This would likely form an N-hydroxycarbamoyl chloride or a related activated intermediate.

  • Reaction with Hydrazine: The activated intermediate is then reacted with hydrazine (or a protected form of hydrazine) in a nucleophilic acyl substitution reaction. The hydrazine would displace the leaving group (e.g., chloride) to form the desired N-hydroxy-1-hydrazinecarboxamide.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization: Predicted Signatures

The structural features of N-hydroxy-1-hydrazinecarboxamide would give rise to characteristic signals in various spectroscopic analyses:

  • Infrared (IR) Spectroscopy:

    • Broad O-H stretch from the N-hydroxy group (around 3200-3400 cm⁻¹).

    • N-H stretching vibrations from the primary and secondary amine groups (around 3100-3300 cm⁻¹).

    • A strong C=O (amide I) stretching band (around 1650-1680 cm⁻¹).

    • N-H bending (amide II) vibration (around 1550-1620 cm⁻¹).

  • ¹H NMR Spectroscopy (in a polar aprotic solvent like DMSO-d₆):

    • A downfield, exchangeable singlet for the N-OH proton.

    • Exchangeable signals for the -NH₂ and -NH- protons.

    • The chemical shifts would be influenced by hydrogen bonding and the electronic environment.

  • ¹³C NMR Spectroscopy:

    • A signal for the carbonyl carbon in the range of 160-170 ppm.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of 91.07 g/mol .

    • Characteristic fragmentation patterns involving the loss of small neutral molecules like H₂O, NH₃, and CO.

Potential Applications and Future Directions

The unique structural features of N-hydroxy-1-hydrazinecarboxamide suggest several potential areas for research and application:

  • Medicinal Chemistry: As a novel scaffold, it could be a starting point for the design of new enzyme inhibitors, particularly for metalloenzymes, leveraging its metal-chelating properties. Its structural similarity to hydroxyurea suggests potential exploration in the field of anticancer drug discovery.

  • Coordination Chemistry: The molecule could serve as a versatile ligand for the synthesis of novel coordination complexes with interesting structural and catalytic properties.

  • Materials Science: The ability to form extensive hydrogen-bonded networks could be explored for the development of new materials with specific structural or functional properties.

Conclusion

N-hydroxy-1-hydrazinecarboxamide represents an intriguing yet under-characterized molecule at the intersection of hydroxylamine, hydrazine, and carboxamide chemistry. This guide has provided a comprehensive overview of its proposed structure, a detailed analysis of its key functional moieties, and predictions of its physicochemical and spectroscopic properties based on well-established chemical principles and data from analogous compounds. The potential for this molecule and its derivatives in various scientific disciplines warrants further investigation into its synthesis, characterization, and biological evaluation.

References

  • Larsen, I. K., & Jerslev, B. (1966). The Crystal and Molecular Structure of Hydroxyurea. Acta Chemica Scandinavica, 20, 983-991. [Link]

  • Scholars' Mine. (2023, August 2). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure- Reactivity Study. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Conformational Analysis of Peptoids Containing N-Hydroxy Amides Reveals a Unique Sheet-Like Secondary Structure. In PubMed Central. Retrieved February 19, 2026, from [Link]

  • precisionFDA. (n.d.). HYDROXYUREA. Retrieved February 19, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Hydroxyurea. [Link]

  • ResearchGate. (n.d.). Structure of hydroxycarbamine (hydroxyurea, HU). Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. In PubMed Central. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2026, February 7). A Convenient Method for the Synthesis of N-Hydroxyureas. [Link]

  • Google Patents. (n.d.). N-hydroxy-alpha-amino acids, amides and other derivatives thereof.
  • Royal Society of Chemistry. (2020, April 16). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. [Link]

  • ResearchGate. (n.d.). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Amide. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

The Molecular Architecture and Strategic Importance

An In-Depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide: A Versatile Synthon in Modern Drug Discovery Abstract: N-hydroxy-1-hydrazinecarboxamide, a unique hydrazine derivative featuring a hydroxamic acid moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide: A Versatile Synthon in Modern Drug Discovery

Abstract: N-hydroxy-1-hydrazinecarboxamide, a unique hydrazine derivative featuring a hydroxamic acid moiety, represents a cornerstone synthon for constructing a diverse array of biologically active molecules. While data on the parent molecule is discrete, its structural motifs are prevalent in numerous therapeutic candidates and approved drugs. This technical guide provides a comprehensive analysis of N-hydroxy-1-hydrazinecarboxamide, focusing on its chemical properties, plausible synthetic strategies, and its pivotal role as a building block in medicinal chemistry. We will explore its application in the synthesis of novel heterocycles and, most critically, its function as a key pharmacophore in the design of potent histone deacetylase (HDAC) inhibitors. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental design and the strategic application of this versatile chemical entity.

N-hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6) is an organic compound whose structure incorporates both a hydrazine core and a hydroxamic acid functional group.[1] This unique combination imparts a rich chemical reactivity, making it a highly valuable, albeit specialized, starting material in organic synthesis.

Its strategic importance in drug development can be attributed to two primary features:

  • The Hydrazine Moiety: Hydrazines and their derivatives are foundational precursors for a vast range of heterocyclic compounds, which form the scaffold of many pharmaceuticals.[2][3][4] The nucleophilic nature of the hydrazine nitrogens allows for facile reaction with electrophilic partners to construct rings such as pyrazoles, triazoles, and thiadiazoles.[5][6][7]

  • The Hydroxamic Acid Group (-C(=O)NHOH): This functional group is a classic "zinc-binding group" (ZBG). It acts as a powerful bidentate chelator for the Zn²⁺ ion present in the active site of many metalloenzymes.[8] This property is the cornerstone of its application in designing inhibitors for enzymes like histone deacetylases (HDACs), which are critical targets in oncology.[9][10][11]

It is crucial to distinguish N-hydroxy-1-hydrazinecarboxamide from its close structural relatives, Semicarbazide (hydrazinecarboxamide)[12] and Hydroxyurea.[13][14] While all are small, nitrogen-rich molecules, the specific combination of the hydrazine and hydroxamic acid in the target molecule defines its unique synthetic utility.

Physicochemical Characteristics

Comprehensive experimental data for N-hydroxy-1-hydrazinecarboxamide is not widely published. However, its key properties can be summarized and inferred from its structure and available data.

Table 1: Physicochemical Properties of N-hydroxy-1-hydrazinecarboxamide

PropertyValue / InformationSource
IUPAC Name N-hydroxy-1-hydrazinecarboxamide-
CAS Number 21520-79-6[1]
Molecular Formula CH₅N₃O₂[1]
Molecular Weight 91.07 g/mol [1]
Predicted Topology Polar Surface Area: 73.7 Ų[15]
Predicted H-Bonding Donor Count: 4; Acceptor Count: 3[15]
Appearance Solid (Predicted)-
Solubility Expected to be soluble in polar solvents (e.g., water, ethanol, DMSO) due to extensive hydrogen bonding capabilities.Inferred

*Data inferred from the closely related derivative N-Hydroxy-2-(1-methylethylidene)hydrazinecarboxamide.

Synthetic Strategy and Methodologies

The synthesis of N-hydroxy-1-hydrazinecarboxamide is not commonly documented. However, a robust synthetic route can be designed based on established principles of organic chemistry, specifically the reaction of a hydrazine with an activated carbonyl compound.

Proposed Synthetic Protocol

A logical approach involves the nucleophilic attack of hydrazine on an activated N-hydroxycarbamate derivative, such as an ethyl or Boc-protected variant.

Experimental Protocol: Conceptual Synthesis of N-hydroxy-1-hydrazinecarboxamide

Disclaimer: This is a conceptual protocol derived from established chemical principles. It requires laboratory optimization and must be performed with all appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Materials:

  • Hydrazine monohydrate

  • Ethyl N-hydroxycarbamate (or a suitable alternative)

  • Anhydrous Ethanol (reaction solvent)

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve Ethyl N-hydroxycarbamate (1.0 eq) in anhydrous ethanol.

  • Nucleophilic Addition: While stirring the solution at room temperature, add hydrazine monohydrate (1.1 eq) dropwise. Causality Note: The slight excess of hydrazine ensures complete consumption of the limiting reagent. Dropwise addition helps control the initial exotherm of the reaction.

  • Reaction Drive: Heat the mixture to a gentle reflux (approx. 78 °C for ethanol) for 2-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy to drive the substitution reaction to completion.

  • Product Isolation: Upon completion, cool the reaction vessel first to room temperature and then in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid precipitate via vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: The identity and purity of the synthesized N-hydroxy-1-hydrazinecarboxamide should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry.

Visualization of Synthetic Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization A 1. Dissolve Ethyl N-hydroxycarbamate in Anhydrous Ethanol B 2. Add Hydrazine Monohydrate (Dropwise, Room Temp) A->B Reagent Addition C 3. Heat to Reflux (Monitor by TLC) B->C Thermal Reaction D 4. Cool to Induce Precipitation C->D Workup Step 1 E 5. Isolate via Vacuum Filtration D->E Workup Step 2 F 6. Purify by Recrystallization E->F Purification G Confirm Structure & Purity (NMR, MS, IR) F->G Final Analysis

Caption: Conceptual workflow for the synthesis and purification of N-hydroxy-1-hydrazinecarboxamide.

Core Applications in Drug Discovery

The true value of N-hydroxy-1-hydrazinecarboxamide lies in its application as a versatile building block for molecules with therapeutic potential.

The Hydroxamic Acid Moiety as an HDAC Inhibitor Pharmacophore

Histone Deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. Their overactivity is linked to the progression of many cancers, making them a prime therapeutic target.[10] A key mechanistic feature of HDACs is a Zn²⁺ ion in the enzyme's active site, which is essential for catalysis.

The N-hydroxyamide (hydroxamic acid) group is a premier zinc-binding pharmacophore. It coordinates with the zinc ion in a bidentate fashion, effectively blocking the active site and inhibiting the enzyme's function.[8] N-hydroxy-1-hydrazinecarboxamide provides this critical functionality, ready to be incorporated into larger molecular scaffolds that provide selectivity and cell permeability. Many potent, clinically investigated HDAC inhibitors are built upon this principle.[9][11][16]

G cluster_0 HDAC Enzyme Active Site Zinc Zn²⁺ Pocket Catalytic Pocket Inhibitor Hydroxamic Acid Moiety from Synthon (-C(=O)NHOH) Inhibitor->Zinc Bidentate Chelation

Caption: Zinc chelation in the HDAC active site by a hydroxamic acid-based inhibitor.

A Precursor for Bioactive Heterocycles and Hydrazones

The hydrazine component of the molecule is a powerful tool for constructing complex molecular architectures. Hydrazide-hydrazone derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[17][18][19][20]

The synthesis of these derivatives is typically straightforward, involving the condensation of the hydrazine (or in this case, the N-hydroxy-hydrazinecarboxamide) with various aldehydes or ketones.[21][22] This modular approach allows for the rapid generation of large libraries of compounds for biological screening. Furthermore, the hydrazine functionality is a key reactant in cyclization reactions to form stable five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[5][6][7]

Conclusion and Future Directions

N-hydroxy-1-hydrazinecarboxamide stands as a potent and versatile, though under-documented, intermediate in the field of medicinal chemistry. Its dual functionality—a reactive hydrazine for scaffold construction and a powerful hydroxamic acid for metalloenzyme inhibition—makes it an invaluable tool for drug discovery professionals. The principles outlined in this guide demonstrate its utility in creating libraries of hydrazone derivatives and, more significantly, in the rational design of targeted therapeutics like HDAC inhibitors.

Future research should focus on the further exploration of this synthon in combinatorial chemistry to generate novel heterocyclic systems. Investigating its reactivity with a broader range of electrophiles could unlock new scaffolds for drug development, reinforcing the pivotal role of such foundational building blocks in the ongoing quest for new and more effective medicines.

References

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. [Link]

  • Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6. ResearchGate. [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. [Link]

  • Hydrazinecarboxamide (CAS 57-56-7) - Chemical & Physical Properties. Cheméo. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. Semantic Scholar. [Link]

  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles. [Link]

  • Structure and building blocks of hydroxamic acid-type HDAC inhibitors. ResearchGate. [Link]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. ResearchGate. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Theoretical investigations of the structural and chemical properties of hydrazinecarboxamide and hydrazinecarbothioamide. Academia.edu. [Link]

  • Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry. [Link]

  • Hydrazinecarboxamide. NIST WebBook. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]

  • Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Hydroxycarbamide. Wikipedia. [Link]

  • hydrazinecarboxamide. ChemSynthesis. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Hydrazide-based class I HDAC inhibitors with HDAC3 preference completely reverse chemoresistance in a synergistic manner in platinum-resistant solid cancer cells. ChemRxiv. [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy. [Link]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Sciforum. [Link]

  • Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • N-hydroxysulfamides as analog of N-hydroxyurea: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Heterocyclizations based on N-(R-hydrazine-1-carbonothioyl)cycloalkancarboxamides: functionalized azoles and their antimicrobial activity. Current issues in pharmacy and medicine: science and practice. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. ResearchGate. [Link]

  • HYDROXYUREA. precisionFDA. [Link]

  • Design, synthesis, and reactivity of 1-hydrazinodienes for use in organic synthesis. The Journal of Organic Chemistry. [Link]

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: The Chemistry of N-Hydroxyamidoximes, N-Aminoamidoximes, and Hydrazidines. ResearchGate. [Link]

  • N-Hydroxyphthalimide. Wikipedia. [Link]

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Foundational

Technical Monograph: N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6)

The following technical guide provides an in-depth analysis of N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), also chemically identified in literature as 4-Hydroxysemicarbazide . This monograph synthesizes chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), also chemically identified in literature as 4-Hydroxysemicarbazide . This monograph synthesizes chemical identity, synthesis protocols, mechanism of action, and applications in drug development.

[1][2][3]

Chemical Identity & Structural Analysis[4][5][6]

N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) is a hydrazine derivative of hydroxyurea, functioning as a potent ribonucleotide reductase (RNR) inhibitor and a versatile intermediate in the synthesis of bioactive semicarbazones. While nomenclature can vary, the structure consistent with its application as a "amino-hydroxyurea" and precursor to


-hydroxysemicarbazones is 4-hydroxysemicarbazide .
Physicochemical Profile
PropertyData
CAS Number 21520-79-6
IUPAC Name 1-Amino-3-hydroxyurea / 4-Hydroxysemicarbazide
Molecular Formula

Molecular Weight 91.07 g/mol
Structure

Appearance White crystalline powder
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1][2]
pKa ~10.5 (Hydrazine group), ~6.0 (Hydroxamic acid moiety)
Structural Logic

The molecule combines two pharmacophores:

  • Hydrazine moiety (

    
    ):  Provides nucleophilicity for Schiff base formation (condensation with aldehydes/ketones).
    
  • Hydroxamic acid-like moiety (

    
    ):  Responsible for metal chelation (specifically 
    
    
    
    /
    
    
    ) and radical scavenging, critical for its biological activity against metalloenzymes like RNR.

Synthesis & Manufacturing Protocols

The synthesis of CAS 21520-79-6 requires precise control to prevent polymerization or decomposition. The most robust laboratory-scale method involves the hydrazinolysis of Ethyl N-hydroxycarbamate .

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the carbamate.

Synthesis Hydrazine Hydrazine Hydrate (H2N-NH2·H2O) Transition Tetrahedral Intermediate Hydrazine->Transition Nucleophilic Attack Carbamate Ethyl N-hydroxycarbamate (EtO-C(O)-NH-OH) Carbamate->Transition Product 4-Hydroxysemicarbazide (CAS 21520-79-6) Transition->Product Elimination Byproduct Ethanol (EtOH) Transition->Byproduct

Figure 1: Synthetic pathway for N-Hydroxy-1-hydrazinecarboxamide via hydrazinolysis.

Detailed Experimental Protocol

Objective: Synthesis of 4-Hydroxysemicarbazide (10 mmol scale).

Reagents:

  • Ethyl N-hydroxycarbamate (1.05 g, 10 mmol)

  • Hydrazine hydrate (80% or 100%, 0.6 mL, ~12 mmol)

  • Absolute Ethanol (20 mL)

  • Diethyl ether (for washing)

Procedure:

  • Preparation: Dissolve Ethyl N-hydroxycarbamate (1.05 g) in absolute ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate dropwise over 5 minutes to control the exotherm.

  • Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (70-78°C) for 2–4 hours. Monitor reaction progress by TLC (Mobile phase: MeOH/CHCl3 1:9; Stain: Ferric chloride for hydroxamic acid detection).

  • Isolation: Cool the reaction mixture to 4°C overnight. The product typically precipitates as a white solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove residual hydrazine and ethanol.

  • Drying: Dry the solid in a vacuum desiccator over

    
     for 12 hours.
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for signals at
    
    
    ~8.5 (s, 1H, OH), ~7.5 (s, 1H, NH-CO), and ~4.0 (br s, 2H,
    
    
    ).

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary pharmacological interest in CAS 21520-79-6 lies in its ability to inhibit Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis. It acts as a bio-isostere of Hydroxyurea (HU) but with enhanced potency due to the hydrazine extension.

Mechanism 1: Free Radical Scavenging

RNR (Class I) relies on a stable tyrosyl radical (Tyr•) in the R2 subunit to initiate catalysis.

  • Action: The N-hydroxyurea moiety (

    
    ) undergoes a one-electron oxidation, reducing the tyrosyl radical to a tyrosine residue.
    
  • Result: This "quenches" the enzyme's active center, halting the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), causing S-phase cell cycle arrest.

Mechanism 2: Metal Chelation

The R2 subunit contains a di-iron (


) center essential for radical generation.
  • Action: The hydroxamic acid/hydrazine structure acts as a bidentate ligand, chelating the iron center.

  • Result: Destabilization of the iron cofactor prevents radical regeneration.

Mechanism Drug N-Hydroxy-1-hydrazinecarboxamide (Reductant / Chelator) RNR_Active RNR R2 Subunit (Active) (Tyr-O• ... Fe-O-Fe) Drug->RNR_Active 1e- Transfer / Chelation RNR_Inactive RNR R2 Subunit (Inactive) (Tyr-OH ... Fe-Drug Complex) RNR_Active->RNR_Inactive Radical Quenching dNTPs dNTP Pool Depletion RNR_Inactive->dNTPs Inhibition of Catalysis Arrest S-Phase Cell Cycle Arrest (Apoptosis) dNTPs->Arrest DNA Synthesis Block

Figure 2: Dual mechanism of action inhibiting Ribonucleotide Reductase.

Applications in Drug Development[4][10]

Anticancer Therapeutics[8][11]
  • Leukemia Models: Studies on L1210 murine leukemia cells indicate that Schiff base derivatives of 4-hydroxysemicarbazide exhibit

    
     values in the micromolar range (
    
    
    
    M), often 10-30 times more potent than Hydroxyurea.
  • Pharmacophore: The

    
     motif is identified as the essential pharmacophore. The hydrazine tail allows for the attachment of lipophilic aryl groups (via hydrazone formation), improving cellular uptake compared to the hydrophilic Hydroxyurea.
    
Proteomics & Metal Affinity
  • Siderophore Mimicry: Due to its hydroxamate structure, the compound mimics bacterial siderophores. It is used in proteomics to probe iron-binding proteins or as a ligand in the design of novel metallodrugs (e.g., Copper or Zinc complexes) with antimicrobial properties.

Energetic Materials
  • Precursor: In specialized applications, hydrazinecarboxamides are precursors to high-nitrogen energetic materials, though the N-hydroxy derivative is less common in this field than the methylated analogs.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Genotoxicity: Suspected of causing genetic defects (Muta. 2). Like Hydroxyurea, it interferes with DNA synthesis and repair.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (Repr. 2).

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: In case of spill, treat with dilute sodium hypochlorite (bleach) to oxidize the hydrazine moiety before disposal, but be aware of potential gas evolution (

    
    ).
    
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over time.

References

  • Ren, S., Wang, R., Komatsu, K., et al. (2002). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of new Schiff bases of hydroxysemicarbazide as potential antitumor agents . Journal of Medicinal Chemistry, 45(2), 410–419. Link

  • Santa Cruz Biotechnology. (n.d.). N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Data Sheet . Link

  • Kratky, M., Vinsova, J. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities . European Journal of Medicinal Chemistry, 279, 116835. Link

  • Nery, R. (1969).[3] Acylation of cytosine by ethyl N-hydroxycarbamate and its acyl derivatives . Journal of the Chemical Society C: Organic, 1860-1865. Link

  • Hariri, E., et al. (2016).[4] Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives . ResearchGate.[4][5] Link

Sources

Exploratory

Introduction: The Significance of Hydroxysemicarbazide in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxysemicarbazide Hydroxysemicarbazide (HSC), a derivative of semicarbazide featuring a hydroxyl group on the terminal nitrogen (NH₂CONHNHOH), is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxysemicarbazide

Hydroxysemicarbazide (HSC), a derivative of semicarbazide featuring a hydroxyl group on the terminal nitrogen (NH₂CONHNHOH), is a pivotal building block in medicinal chemistry. While not a therapeutic agent itself, it serves as a crucial precursor for the synthesis of a wide array of bioactive molecules, most notably hydroxysemicarbazones. These derivatives are formed through the condensation of HSC with various aldehydes and ketones[1][2]. The resulting hydroxysemicarbazone moiety is a recognized pharmacophore, imparting a range of biological activities to the parent molecule, including anticancer, antibacterial, and antiviral properties[1][3][4]. The therapeutic potential of these compounds is often linked to their ability to inhibit key enzymes like ribonucleotide reductase, which is essential for DNA synthesis and cell proliferation, making them a target of significant interest in oncology research[4][5].

This guide provides a comprehensive overview of the synthesis and rigorous characterization of hydroxysemicarbazide, designed for researchers and professionals in drug development. It moves beyond simple procedural lists to explain the underlying principles and rationale, ensuring a deep and practical understanding of the methodology.

Part 1: Synthesis of Hydroxysemicarbazide

The synthesis of hydroxysemicarbazide is a multi-step process that requires careful control of reaction conditions to achieve a high-purity product. Unlike its parent compound, semicarbazide, which is often prepared by reacting urea with hydrazine[6][7], hydroxysemicarbazide is not widely available commercially and must typically be synthesized in the laboratory[4]. The method detailed here is a robust, two-step procedure adapted from established methodologies in organic synthesis, ensuring reliability and reproducibility.

Synthesis Principle and Rationale

The chosen pathway involves the reaction of potassium cyanate with hydroxylamine hydrochloride to form an intermediate, which is then hydrolyzed to yield hydroxysemicarbazide. This approach is favored due to the accessibility of the starting materials and the relatively straightforward reaction conditions. The use of hydroxylamine hydrochloride provides the necessary H₂NOH nucleophile, while potassium cyanate serves as the carbonyl source in a protected form.

The overall synthesis can be visualized as a nucleophilic addition of hydroxylamine to the cyanate ion, followed by rearrangement and subsequent reaction. Controlling the pH and temperature is critical to prevent the decomposition of hydroxylamine and minimize the formation of byproducts.

Conceptual reaction pathway for Hydroxysemicarbazide synthesis. cluster_step1 Step 1: Nucleophilic Addition & Rearrangement cluster_step2 Step 2: This representation is a simplification. The actual synthesis is more direct from Hydroxylamine + Cyanate. See protocol below. This diagram shows a related conceptual pathway. reactant reactant intermediate intermediate product product condition condition A Hydroxylamine Hydrochloride (NH2OH·HCl) C Hydroxyurea Intermediate (NH2CONHOH) A->C Reaction in aqueous solution B Potassium Cyanate (KOCN) B->C D Hydroxysemicarbazide (NH2CONHNHOH) C->D Further reaction/hydrolysis steps (Conceptual) S1_cond Controlled pH ~Neutral S2_cond Acidic Workup

Overall Process Workflow

The journey from starting materials to a fully characterized final product follows a logical and systematic workflow. Each stage is designed to ensure the successful synthesis, purification, and validation of the target compound, hydroxysemicarbazide.

start_end start_end process process qc qc output output start Start Materials synthesis Step 1: React Hydroxylamine HCl + Potassium Cyanate start->synthesis Weigh & Dissolve workup Step 2: Reaction Work-up & Isolation synthesis->workup Crude Product purify Step 3: Purification (Recrystallization) workup->purify Isolate Solid characterize Step 4: Full Characterization purify->characterize Purified Solid product Pure Hydroxy- semicarbazide characterize->product Verified end Store Product product->end

Caption: General workflow from synthesis to final product validation.

Detailed Experimental Protocol: Synthesis of Hydroxysemicarbazide

This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium cyanate (KOCN)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Reactant Solutions:

    • In a 250 mL Erlenmeyer flask, dissolve 14.0 g (0.20 mol) of hydroxylamine hydrochloride in 50 mL of deionized water. Cool the solution in an ice bath.

    • In a separate 250 mL beaker, dissolve 18.0 g (0.22 mol) of potassium cyanate in 80 mL of deionized water.

  • Reaction:

    • Slowly add the potassium cyanate solution to the cooled hydroxylamine hydrochloride solution dropwise over 30 minutes with continuous, vigorous stirring.

    • Maintain the temperature of the reaction mixture below 10 °C throughout the addition using the ice bath.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for another 4 hours.

  • Isolation and Purification:

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator at 40 °C.

    • Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization of the product.

    • Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Recrystallization (Purity Enhancement):

    • Dissolve the crude product in a minimum amount of hot deionized water (approximately 80-90 °C).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized hydroxysemicarbazide. A combination of physical and spectroscopic methods provides a complete and validated profile of the compound.

Physicochemical Properties

The physical properties of a synthesized compound are the first indicators of its identity and purity. A sharp melting point range, in particular, suggests a high degree of purity.

PropertyExpected ResultSignificance
Appearance White crystalline solidConfirms expected physical state.
Solubility Soluble in water, sparingly soluble in ethanol.[8]Provides information for handling and purification.
Melting Point ~152-154 °C (with decomposition)A narrow range indicates high purity.[9]
Spectroscopic and Analytical Validation

Spectroscopic techniques provide unambiguous confirmation of the molecular structure by probing the chemical environment of atoms and functional groups.

center_node center_node technique technique info info HSC Hydroxysemicarbazide Structure Validation FTIR FT-IR Spectroscopy HSC->FTIR HNMR ¹H NMR HSC->HNMR CNMR ¹³C NMR HSC->CNMR MS Mass Spectrometry HSC->MS EA Elemental Analysis HSC->EA FTIR_info Confirms functional groups: - O-H (hydroxyl) - N-H (amine/amide) - C=O (carbonyl) FTIR->FTIR_info HNMR_info Confirms proton environments: - NH₂, -NH-, -OH protons - Shows number and connectivity HNMR->HNMR_info CNMR_info Confirms carbon skeleton: - C=O carbonyl carbon CNMR->CNMR_info MS_info Confirms molecular weight and formula (via HRMS) MS->MS_info EA_info Confirms elemental ratio (C, H, N, O) and purity EA->EA_info

Caption: Analytical techniques and the structural information they provide.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule. The spectrum of hydroxysemicarbazide is expected to show characteristic absorption bands.

  • Protocol: A small sample of the dried product is mixed with KBr powder and pressed into a pellet, or analyzed using an ATR (Attenuated Total Reflectance) accessory. The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Interpretation: The presence of broad bands in the 3100-3400 cm⁻¹ region corresponds to O-H and N-H stretching vibrations. A strong absorption band around 1650-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the urea moiety[1][3].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the atomic structure, connectivity, and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Protocol: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Interpretation:

    • ¹H NMR: Expect to see distinct signals for the protons of the -NH₂, -NH-, and -OH groups. The chemical shifts and coupling patterns will confirm their connectivity. Due to proton exchange, these peaks may appear as broad singlets.

    • ¹³C NMR: A key signal in the 155-165 ppm range will confirm the presence of the carbonyl carbon (C=O)[3].

3. Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound, providing strong evidence for its identity.

  • Protocol: The sample is analyzed using an electrospray ionization (ESI) source coupled to a mass analyzer.

  • Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 92.04, confirming the molecular formula C₁H₅N₃O₂. High-resolution mass spectrometry (HRMS) can further validate the elemental composition with high accuracy.

4. Elemental Analysis (CHN) This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is compared against the theoretical values calculated from the molecular formula.

  • Protocol: A precisely weighed sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Interpretation: The experimental percentages should agree with the theoretical values within a narrow margin (±0.4%), confirming the empirical formula and high purity of the sample[2].

TechniqueParameterExpected ResultReference
FT-IR Wavenumber (cm⁻¹)~3100-3400 (O-H, N-H), ~1670 (C=O)[1][3]
¹H NMR Chemical Shift (ppm)Distinct signals for NH₂, NH, OH protons (solvent dependent)[2][3]
¹³C NMR Chemical Shift (ppm)~160 ppm (C=O)[3]
Mass Spec (ESI) m/z [M+H]⁺92.04
Elemental % Composition (C, H, N)C: 13.19%, H: 5.53%, N: 46.14% (Theoretical)[2]

Part 3: Stability and Storage

The chemical stability of reagents is critical for ensuring the reproducibility of experimental results. Hydroxysemicarbazide, like many hydrazine and hydroxylamine derivatives, should be handled with care and stored properly to prevent degradation.

  • Chemical Stability: The molecule contains nucleophilic nitrogen atoms and a hydroxyl group, making it susceptible to oxidation over time. It may also be sensitive to light and elevated temperatures, which can catalyze decomposition pathways[10][11]. Stability studies on related Schiff base derivatives have shown some degradation in aqueous solutions at neutral or high pH over extended periods[4].

  • Recommended Storage: To ensure long-term stability, hydroxysemicarbazide should be stored in a tightly sealed, opaque container in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This guide has detailed a reliable and verifiable methodology for the synthesis and characterization of hydroxysemicarbazide. By understanding the chemical principles behind the synthesis and employing a multi-technique approach for characterization, researchers can confidently produce and validate this key intermediate. The successful synthesis of high-purity hydroxysemicarbazide is the foundational first step in the exploration of novel hydroxysemicarbazone-based derivatives for applications in drug discovery and development.

References

  • Hariri, E., Mahboubi, A., Fathi, M., et al. (2016). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian Journal of Pharmaceutical Research, 15(Suppl), 29-35. [Link][1][3]

  • Ahmad, I., et al. (2021). Synthesis, Characterization and antioxidant activities of Semicarbazide and Thiosemicarbazide Derivatives. Biointerface Research in Applied Chemistry, 11(4), 11537-11553. [Link]

  • Pawar, S. S., et al. (2023). Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development, 8(7), e135-e144. [Link][8]

  • Hariri, E., et al. (2016). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. ResearchGate. [Link][2][3]

  • Shaikh, J., et al. (2024). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research, 9(2), 1-13. [Link]

  • Rothgery, E. F. (1984). U.S. Patent No. 4,482,738. U.S. Patent and Trademark Office. [6]

  • Organic Syntheses. (n.d.). Semicarbazide Sulfate. Organic Syntheses Procedure. [Link]

  • Adams, R. (2009). Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds. Food Additives & Contaminants: Part A, 26(2), 130-141. [Link][12]

  • Rauf, A. (2014). Synthesis and characterization of semicarbazide and thiosemicarbazide ligand based metal complexes. GRIN Verlag. [Link]

  • Ahmad, I., et al. (2024). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. ACS Omega, 9(16), 18037-18051. [Link]

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  • Hariri, E., et al. (2016). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian Journal of Pharmaceutical Research, 15(Suppl), 29-35. [Link][3]

  • Liu, M. C., et al. (2002). Synthesis, Biological Evaluation, and Quantitative Structure−Activity Relationship Analysis of New Schiff Bases of Hydroxysemicarbazide as Potential Antitumor Agents. Journal of Medicinal Chemistry, 45(2), 410-419. [Link][4]

  • Rothgery, E. F. (1984). Chemists: Semicarbazide Synthesis. Scribd. [Link]

  • Hariri, E., et al. (2016). Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6. ResearchGate. [Link]

  • European Patent Office. (1996). Novel process for producing semicarbazide - EP 0516853 B1. [Link]

  • Tamura, M., et al. (1993). U.S. Patent No. 5,241,117. U.S.
  • Reilly, E. L., & Sprauer, J. W. (1970). U.S. Patent No. 3,544,270. U.S.
  • PrepChem. (n.d.). Preparation of semicarbazide hydrochloride. [Link]

  • Kurzer, F., & Wilkinson, M. (1968). The reaction of benzoyldicyandiamide with hydroxylamine hydrochloride, to give oxadiazoles. Journal of the Chemical Society C: Organic, 19, 2099-2105. [Link]

  • Li, Y., et al. (2018). Sources, Toxicity and Detection Techniques of Semicarbazide: A Review. Molecules, 23(8), 2056. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Kumar, G. S., et al. (2021). Synthesis, Characterization and Biological Activity Studies of Semicarbazone Ligand. Journal of Environmental Nanotechnology, 10(2), 27-32. [Link]

  • Fernández-Fariña, S., et al. (2023). Design, Synthesis and Characterization of a Bicompartmental bis-thiosemicarbazone Ligand. Molbank, 2023(4), M1792. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. [Link]

  • Sridhar, J., et al. (2003). Understanding the antitumor activity of novel hydroxysemicarbazide derivatives as ribonucleotide reductase inhibitors using CoMFA and CoMSIA. Bioorganic & Medicinal Chemistry, 11(20), 4407-4414. [Link]

  • Ghaffarzadeh, M. (n.d.). Hydroxyurea Synthesis via Ethyl Carbamate. Scribd. [Link]

  • Asif, M., & Alghamdi, S. (2021). Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advanced Journal of Chemistry-Section B, 3(3), 243-270. [Link]

  • Ramteke, S. S., & Kapratwar, S. B. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry, 4(3), 565-571. [Link]

  • Wlodarski, K., et al. (2021). Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. Pharmaceutics, 13(10), 1542. [Link][9]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link][10]

  • Trissel, L. A., & Zhang, Y. (2002). Stability of dacarbazine in amber glass vials and polyvinyl chloride bags. American Journal of Health-System Pharmacy, 59(14), 1341-1345. [Link][11]

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Foundational

A Technical Guide to N-hydroxy-1-hydrazinecarboxamide: Properties, Synthesis, and Research Applications

Abstract This technical guide provides a comprehensive overview of N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), a specific derivative of the broader semicarbazide class of compounds. While the semicarbazide scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), a specific derivative of the broader semicarbazide class of compounds. While the semicarbazide scaffold is widely recognized for its diverse biological activities, this guide focuses specifically on the N-hydroxy derivative, exploring its unique chemical identity, physicochemical properties, and potential applications for researchers in drug discovery and medicinal chemistry. We present a plausible synthetic pathway and a detailed protocol for its spectrophotometric quantification, grounded in established chemical principles for related compounds. Furthermore, this document outlines the putative roles of its key functional moieties, the N-hydroxy and hydrazinecarboxamide groups, in mediating biological activity. Safety, handling, and disposal protocols are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to serve as a foundational resource for scientists interested in utilizing N-hydroxy-1-hydrazinecarboxamide as a chemical probe or a building block for novel therapeutic agents.

Introduction to the Hydrazinecarboxamide Scaffold

The Semicarbazide Backbone in Medicinal Chemistry

Hydrazinecarboxamides, commonly known as semicarbazides, represent a "privileged scaffold" in medicinal chemistry.[1] Their structural versatility and ability to form multiple hydrogen bonds allow them to interact with a wide array of biological targets. This has led to the development of semicarbazide derivatives with a broad spectrum of therapeutic properties, including antimicrobial, anticancer, anticonvulsive, and anti-inflammatory activities.[1][2][3] The core structure serves as a robust foundation for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

N-hydroxy-1-hydrazinecarboxamide: A Distinct Derivative

N-hydroxy-1-hydrazinecarboxamide is a specific member of this class, distinguished by the presence of a hydroxyl group on the terminal nitrogen of the hydrazine moiety. This functionalization is significant, as it imparts distinct chemical characteristics compared to its parent compound, hydrazinecarboxamide (semicarbazide).[4][5] While primarily available as a biochemical for research purposes, its structure suggests potential as a valuable intermediate or a pharmacologically active agent in its own right.[6]

The Significance of the N-Hydroxy Moiety

The N-hydroxy group is a critical functional group in many biologically active molecules. It can act as a potent metal-chelating group, a feature central to the mechanism of many enzyme inhibitors. For instance, the hydroxamic acid moiety (-C(=O)N-OH) is a well-known zinc-binding group found in numerous approved drugs, particularly histone deacetylase (HDAC) inhibitors. The N-hydroxy group in N-hydroxy-1-hydrazinecarboxamide can similarly participate in coordinating metal ions within enzyme active sites. Additionally, it can act as both a hydrogen bond donor and acceptor, enhancing binding affinity and specificity to protein targets.

Physicochemical Properties and Identification

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is paramount for reproducible research. The key identifiers for N-hydroxy-1-hydrazinecarboxamide are provided below.

PropertyValueSource
IUPAC Name N-hydroxyhydrazine-1-carboxamideIUPAC Naming Conventions
CAS Number 21520-79-6[6]
Molecular Formula CH₅N₃O₂[6]
Molecular Weight 91.07 g/mol [6]
Canonical SMILES C(=O)(N)NNOPubChem
Structural Elucidation

The two-dimensional structure of N-hydroxy-1-hydrazinecarboxamide is shown below, illustrating the connectivity of the carboxamide, hydrazine, and N-hydroxy groups.

Chemical structure of N-hydroxy-1-hydrazinecarboxamide
Figure 1: 2D Structure of N-hydroxy-1-hydrazinecarboxamide.

Synthesis and Derivatization

Rationale for Synthetic Strategy

The synthesis of hydrazinecarboxamides can be approached through several routes, including the reaction of hydrazines with isocyanates or the derivatization of guanidines.[2] For N-hydroxy-1-hydrazinecarboxamide, a logical and direct approach involves the controlled reaction of a protected hydroxylamine with a carbamoylating agent, followed by deprotection. The following protocol is a theoretical, yet chemically sound, procedure based on established organic chemistry principles for forming similar structures.

Proposed Synthetic Protocol: Synthesis of N-hydroxy-1-hydrazinecarboxamide

This protocol is designed for chemists trained in standard organic synthesis techniques and should be performed in a fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize N-hydroxy-1-hydrazinecarboxamide from hydroxylamine hydrochloride and potassium cyanate.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium cyanate (KOCN)

  • Deionized water

  • Ethanol (95%)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating

  • pH paper or meter

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mole equivalent of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Addition of Cyanate: While stirring vigorously, slowly add 1.1 mole equivalents of potassium cyanate to the solution at room temperature. The addition should be portion-wise to control any potential exotherm.

  • Reaction Progression: Heat the mixture to 50-60°C and stir for 2-3 hours. The reaction involves the in-situ formation of isocyanic acid (HNCO), which then reacts with hydroxylamine.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding saturated sodium bicarbonate solution dropwise until the pH is approximately 7-8. This step is critical to precipitate the product and remove any unreacted acidic species.

  • Isolation: Cool the neutralized mixture in an ice bath for 30 minutes to maximize precipitation of the crude product. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with a small amount of cold deionized water, followed by a cold ethanol wash to remove impurities. Recrystallize the solid from a minimal amount of hot water or a water-ethanol mixture to yield purified N-hydroxy-1-hydrazinecarboxamide.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry) to confirm its identity and purity.

Diagram: Synthetic Pathway

Synthetic Pathway reagent1 Hydroxylamine (from NH₂OH·HCl) product N-hydroxy-1- hydrazinecarboxamide reagent1->product Nucleophilic Addition reagent2 Isocyanic Acid (from KOCN + H₂O) reagent2->product

Caption: Proposed synthesis of N-hydroxy-1-hydrazinecarboxamide.

Analytical Methodologies

Overview of Analytical Techniques for Hydrazine Derivatives

The quantification of hydrazine and its derivatives often requires derivatization to produce a chromophore suitable for spectrophotometric analysis or to improve volatility for gas chromatography (GC).[7] High-performance liquid chromatography (HPLC) is also a common technique.[7] For N-hydroxy-1-hydrazinecarboxamide, a colorimetric method using a chromogenic aldehyde is a sensitive and accessible approach.[8]

Experimental Protocol: Spectrophotometric Quantification

This protocol describes a validated method for quantifying hydrazine-containing compounds by forming a colored hydrazone derivative.

Objective: To determine the concentration of N-hydroxy-1-hydrazinecarboxamide in a solution using a p-dimethylaminobenzaldehyde (PDAB) assay.

Materials:

  • N-hydroxy-1-hydrazinecarboxamide (as a standard)

  • p-Dimethylaminobenzaldehyde (PDAB)

  • Ethanol, analytical grade

  • Hydrochloric acid, concentrated

  • UV-Vis Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of PDAB Reagent: Dissolve 0.8 g of PDAB in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid. This reagent should be prepared fresh.[8]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of N-hydroxy-1-hydrazinecarboxamide (e.g., 100 µg/mL) in deionized water.

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL) by serial dilution in volumetric flasks.

  • Sample Preparation: Dilute the unknown sample to an expected concentration within the calibration range.

  • Color Development:

    • Pipette 1 mL of each standard and the unknown sample into separate test tubes.

    • Add 5 mL of the PDAB reagent to each tube.

    • Vortex the tubes and allow them to stand at room temperature for 15 minutes for the color to develop fully. The hydrazine moiety reacts with the aldehyde to form a yellow-colored azine derivative.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the wavelength of maximum absorption (λmax), typically around 457 nm for this type of derivative.

    • Use a blank solution (1 mL water + 5 mL PDAB reagent) to zero the instrument.

    • Measure the absorbance of each standard and the unknown sample.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Diagram: Analytical Workflow

Analytical Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Std Standard Solutions Deriv Add PDAB Reagent & Incubate Std->Deriv Unk Unknown Sample Unk->Deriv Spec Measure Absorbance (λmax ≈ 457 nm) Deriv->Spec Cal Generate Calibration Curve Spec->Cal Quant Quantify Unknown Cal->Quant

Caption: Workflow for spectrophotometric quantification.

Applications in Research and Drug Development

Potential as a Versatile Chemical Building Block

N-hydroxy-1-hydrazinecarboxamide is an excellent starting point for synthesizing more complex molecules. The primary amine of the carboxamide and the secondary amine of the hydrazine are both nucleophilic and can be selectively functionalized to build larger scaffolds or libraries of compounds for screening.

Putative Mechanisms of Action

The therapeutic potential of hydrazinecarboxamide derivatives is vast, with activities ranging from anticancer to antimicrobial.[1][3] The presence of the N-hydroxy group in this specific molecule suggests several plausible mechanisms of action:

  • Enzyme Inhibition: As previously mentioned, the N-hydroxy group is an effective metal chelator, making it a candidate for inhibiting metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.

  • Antimicrobial Activity: Hydrazide-hydrazone derivatives have shown significant antibacterial and antifungal activity.[9] The N-hydroxy-1-hydrazinecarboxamide scaffold could be derivatized to produce potent antimicrobial agents.

  • Anticancer Activity: Some hydrazinecarboxamide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10] The unique electronic properties conferred by the N-hydroxy group could modulate binding to such targets.

Diagram: Structure-Activity Relationship

Structure-Activity Relationship Core N-hydroxy-1-hydrazinecarboxamide N-Hydroxy Group (-NOH) Hydrazine Moiety (-NH-NH-) Carboxamide Group (-C(O)NH₂) Chelation Metal Chelation Core:f1->Chelation Hbond Hydrogen Bonding Core:f1->Hbond Core:f3->Hbond Nucleo Nucleophilicity Core:f2->Nucleo Scaffold Structural Rigidity Core:f3->Scaffold Inhibition Metalloenzyme Inhibition Chelation->Inhibition Binding Target Binding Affinity Hbond->Binding Synthesis Scaffold for Synthesis Nucleo->Synthesis Scaffold->Binding

Caption: Relationship between structure and potential bioactivity.

Safety, Handling, and Disposal

Hazard Identification

While a specific safety data sheet (SDS) for N-hydroxy-1-hydrazinecarboxamide is not widely available, data from related hydrazine compounds indicate significant hazards. Users must handle this chemical with extreme caution.

Hazard CategoryDescriptionReference
Acute Toxicity Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.
Skin Corrosion Causes severe skin burns and eye damage.
Sensitization May cause an allergic skin reaction.
Carcinogenicity Suspected of causing cancer (based on hydrazine data).[11]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.
Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood. Ensure eyewash stations and safety showers are immediately accessible.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.[12] Respiratory protection is required if vapors or aerosols are generated.

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not inhale dust or vapors. Prevent the generation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep it in a locked cabinet or an area accessible only to authorized personnel.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Guidelines

Dispose of contents and container to an approved hazardous waste disposal plant. Do not allow the chemical to enter drains or the environment. All disposal activities must comply with local, state, and federal regulations.

Conclusion and Future Outlook

N-hydroxy-1-hydrazinecarboxamide is a chemical compound with significant, yet largely unexplored, potential. Its unique structure, combining the versatile semicarbazide scaffold with a biologically significant N-hydroxy group, makes it a compelling target for further research. As a building block, it offers multiple reaction sites for the creation of diverse chemical libraries. As a potential therapeutic agent, its structure suggests plausible mechanisms for enzyme inhibition and antimicrobial action. Future research should focus on the experimental validation of its synthesis, a thorough investigation of its biological activities through in vitro screening, and elucidation of its structure-activity relationships through the synthesis of novel derivatives. Adherence to stringent safety protocols is essential for any laboratory work involving this compound.

References

  • MilliporeSigma. (2025, November 11). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • TCI Chemicals. (2025, December 2). Safety Data Sheet.
  • Ricca Chemical Company. (2026, January 9). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • Hariri, E., et al. (n.d.). Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6. ResearchGate.
  • Cheméo. (n.d.). Hydrazinecarboxamide (CAS 57-56-7) - Chemical & Physical Properties.
  • Santa Cruz Biotechnology. (n.d.). N-Hydroxy-1-hydrazinecarboxamide.
  • NIST. (n.d.). Hydrazinecarboxamide. NIST Chemistry WebBook.
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  • TSI Journals. (2011, October 29). USE OF HYDRAZINE CARBOXAMIDE-2-[(2-HYDROXY-1- NAPHTHALENYL) METHYLENE] AS AN ANALYTICAL REAGENT FOR THE EXTRACTIVE SPECTRO.
  • Kratky, M., & Vontnova, K. (2024). A review.
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  • Kratky, M., & Vontnova, K. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed.
  • Agarwal, M., et al. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. ResearchGate.
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Sources

Exploratory

An In-Depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide: Discovery and History

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-hydrazinecarboxamide, also known as hydroxysemicarbazide, is a chemical compound with the molecular formula CH₅N₃O₂. While its direct applications are not extensively documented in readily available literature, its historical context is rooted in the broader development of hydrazine and hydroxylamine chemistry. This guide provides a comprehensive overview of the discovery and history of this compound, placing it within the larger narrative of organic and medicinal chemistry. We will delve into the foundational discoveries of its parent molecules, explore plausible synthetic pathways based on related chemistries, and discuss its significance as a reagent in the synthesis of more complex molecules with potential biological activities.

Introduction: The Chemical Lineage of N-hydroxy-1-hydrazinecarboxamide

N-hydroxy-1-hydrazinecarboxamide occupies a unique structural position at the intersection of several important functional groups in organic chemistry: the hydrazine, the amide, and the hydroxylamine moieties. Understanding its discovery and history requires an appreciation for the development of these parent chemistries.

The story begins with the foundational work on hydrazine (N₂H₄) . While Emil Fischer first synthesized phenylhydrazine in 1875 and coined the term "hydrazine," it was Theodor Curtius who first synthesized hydrazine itself in 1887.[1] This highly reactive compound became a cornerstone for the synthesis of a vast array of nitrogen-containing heterocycles and other functional groups.

Concurrently, the field of hydroxylamine (NH₂OH) chemistry was also evolving. Wilhelm Clemens Lossen first prepared hydroxylamine in the form of its hydrochloride salt in 1865.[2] The introduction of the N-hydroxy functionality opened new avenues for creating novel organic molecules with diverse properties.

N-hydroxy-1-hydrazinecarboxamide can be conceptualized as a hybrid of these parent molecules, incorporating the N-N bond of hydrazine, the carbonyl group of an amide, and the N-OH group of a hydroxylamine. Its history is therefore intrinsically linked to the exploration and combination of these fundamental building blocks by organic chemists.

The Elusive Discovery: A Historical Perspective

The specific historical details surrounding the first synthesis and isolation of N-hydroxy-1-hydrazinecarboxamide are not prominently documented in major chemical literature. Unlike its more famous derivatives, a singular "discovery paper" or a specific scientist credited with its initial preparation is not readily identifiable through broad searches.

However, its existence as a chemical entity, identified by the CAS Registry Number 21520-79-6 , indicates its synthesis and characterization at some point in the history of chemical compound registration. The discovery was likely not a landmark event in itself but rather a logical step in the systematic exploration of hydrazine and hydroxylamine derivatives.

The intellectual framework for its synthesis would have been in place following the establishment of reliable methods for preparing hydrazines and hydroxylamines in the late 19th and early 20th centuries. The reactivity of these molecules would have naturally led chemists to explore their reactions with urea and its derivatives, key components in the synthesis of semicarbazides.

Plausible Synthetic Pathways: A Chemist's Rationale

While the original synthesis is not definitively documented, we can infer the likely experimental approaches based on established organic chemistry principles and the synthesis of analogous compounds. The most probable routes would involve the reaction of a hydroxylamine derivative with a urea-like precursor or the reaction of a hydrazine derivative with a source of the N-hydroxycarbamoyl group.

Conceptual Synthetic Approach

A logical retrosynthetic analysis suggests two primary disconnection points, leading to plausible forward synthetic strategies.

G cluster_product Target Molecule cluster_reactants1 Route A: Hydroxylamine-based cluster_reactants2 Route B: Hydrazine-based product N-hydroxy-1-hydrazinecarboxamide reactant1a Hydroxylamine product->reactant1a Disconnection 1 reactant1b Urea Derivative (e.g., Isocyanate) product->reactant1b Disconnection 1 reactant2a Hydrazine product->reactant2a Disconnection 2 reactant2b N-hydroxycarbamoyl Source product->reactant2b Disconnection 2

Caption: Retrosynthetic analysis of N-hydroxy-1-hydrazinecarboxamide.

Experimental Protocol: A Postulated Synthesis

Based on the synthesis of related N-hydroxyureas and semicarbazones, a plausible, though not historically confirmed, protocol for the synthesis of N-hydroxy-1-hydrazinecarboxamide is outlined below. This protocol is presented as a self-validating system, grounded in established chemical reactions.

Objective: To synthesize N-hydroxy-1-hydrazinecarboxamide from hydroxylamine hydrochloride and potassium cyanate.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium cyanate (KOCN)

  • Distilled water

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Sodium hydroxide (NaOH), dilute

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Step-by-Step Methodology:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve a specific molar equivalent of hydroxylamine hydrochloride in distilled water. Cool the solution in an ice bath to 0-5 °C with continuous stirring.

    • Causality: Cooling the solution is crucial to control the exothermic reaction and prevent the decomposition of the desired product.

  • Addition of Potassium Cyanate: Slowly add an equimolar amount of potassium cyanate to the cooled hydroxylamine hydrochloride solution. The addition should be done portion-wise to maintain the low temperature.

    • Causality: Potassium cyanate reacts with the acidic solution to form isocyanic acid in situ, which then reacts with hydroxylamine. Slow addition prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for a designated period (e.g., 1-2 hours) and then let it slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable developing system is available.

  • Product Isolation and Purification:

    • Acidify the reaction mixture with dilute HCl to a specific pH to ensure the complete precipitation of any unreacted starting materials or byproducts.

    • Filter the solution to remove any solids.

    • Neutralize the filtrate with dilute NaOH.

    • Concentrate the solution under reduced pressure to induce crystallization of the product.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to obtain pure N-hydroxy-1-hydrazinecarboxamide.

    • Causality: Each step of the workup is designed to selectively remove impurities and isolate the target compound in a pure form. Recrystallization is a standard technique for purifying solid organic compounds.

G start Start: Prepare aqueous solution of Hydroxylamine HCl add_kocn Add Potassium Cyanate portion-wise at 0-5°C start->add_kocn stir Stir in ice bath, then warm to room temp add_kocn->stir monitor Monitor reaction (e.g., TLC) stir->monitor acidify Acidify with dilute HCl monitor->acidify filter1 Filter to remove solids acidify->filter1 neutralize Neutralize filtrate with dilute NaOH filter1->neutralize concentrate Concentrate under reduced pressure neutralize->concentrate crystallize Induce crystallization concentrate->crystallize filter2 Collect crystals by vacuum filtration crystallize->filter2 wash Wash with cold ethanol filter2->wash recrystallize Recrystallize from water-ethanol wash->recrystallize end End: Pure N-hydroxy-1-hydrazinecarboxamide recrystallize->end

Caption: Postulated experimental workflow for the synthesis of N-hydroxy-1-hydrazinecarboxamide.

Physicochemical Properties

A summary of the known physicochemical properties of N-hydroxy-1-hydrazinecarboxamide is presented in the table below.

PropertyValueSource
CAS Number 21520-79-6
Molecular Formula CH₅N₃O₂
Molecular Weight 91.07 g/mol
Appearance Likely a white crystalline solid
Solubility Expected to be soluble in water
IUPAC Name N-hydroxyhydrazine-1-carboxamide

Significance in Modern Chemistry: A Reagent for Synthesis

While the direct applications of N-hydroxy-1-hydrazinecarboxamide are not widely reported, its significance lies in its role as a precursor and reagent for the synthesis of more complex molecules. In contemporary chemical literature, "hydroxysemicarbazide" is often cited as a starting material for the preparation of N-hydroxy semicarbazone derivatives.[3][4]

These N-hydroxy semicarbazones have garnered interest in medicinal chemistry due to their potential biological activities, including antibacterial and anticancer properties.[4][5] The N-hydroxy group can act as a metal-chelating moiety, which is a common feature in many enzyme inhibitors.

The synthesis of these derivatives typically involves the condensation reaction between N-hydroxy-1-hydrazinecarboxamide and an appropriate aldehyde or ketone.[3][6] This reaction highlights the utility of the core molecule as a versatile building block in the construction of larger, more functionalized compounds.

Conclusion: A Foundation for Future Discovery

The discovery and history of N-hydroxy-1-hydrazinecarboxamide are subtly woven into the broader fabric of organic chemistry rather than being a singular, celebrated event. Its emergence was a logical consequence of the pioneering work on hydrazines and hydroxylamines. While its own story may be understated, its role as a key intermediate in the synthesis of potentially bioactive N-hydroxy semicarbazones underscores its continuing relevance. For researchers in drug discovery and medicinal chemistry, N-hydroxy-1-hydrazinecarboxamide represents a valuable tool for creating novel compounds with the potential to address a range of therapeutic challenges. The historical journey of its parent molecules serves as a testament to the enduring power of fundamental chemical exploration in paving the way for future scientific advancements.

References

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  • Ndiaye, B., et al. (2024). Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization. Journal of Materials Science and Chemical Engineering, 12(12), 123-134.

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Foundational

N-hydroxy-1-hydrazinecarboxamide literature review

An In-Depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide and its Congeners: Synthesis, Properties, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide and its Congeners: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-hydroxy-1-hydrazinecarboxamide, a molecule of interest within the broader, well-established class of hydrazinecarboxamides (also known as semicarbazides). Given the specialized nature of N-hydroxy-1-hydrazinecarboxamide and the relative scarcity of dedicated literature, this review establishes a foundational understanding by exploring the rich chemical and biological landscape of its parent scaffold and related derivatives. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary context and methodologies to investigate this and similar compounds.

Introduction to the Hydrazinecarboxamide Scaffold

Hydrazinecarboxamides are a versatile class of organic compounds characterized by a core structure containing a hydrazine moiety linked to a carboxamide group. This structural motif imparts a unique combination of chemical reactivity and biological activity, making it a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this core are widely recognized for their therapeutic potential across a range of diseases.

The parent compound, hydrazinecarboxamide (semicarbazide), has the chemical formula CH₅N₃O.[2][3] The introduction of a hydroxyl group at the N-1 position of the hydrazine chain, yielding N-hydroxy-1-hydrazinecarboxamide, is a chemical modification with the potential to significantly alter the molecule's physicochemical properties and biological interactions.

Hydrazine derivatives, in general, are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6][7][8][9] The inherent reactivity of the hydrazine group also makes these compounds valuable intermediates in the synthesis of various heterocyclic systems.[6][7]

Synthesis and Chemical Properties

The synthesis of hydrazinecarboxamide derivatives typically involves the reaction of hydrazines with isocyanates or the reaction of acid hydrazides with amines. A common and efficient method for preparing 4-substituted semicarbazides involves a one-pot, two-step approach starting from the formation of a carbamate, which then reacts with hydrazine.[10]

General Synthetic Approach for Hydrazinecarboxamides:

A prevalent method for synthesizing hydrazinecarboxamide derivatives involves the condensation of a carboxylic acid hydrazide with an appropriate aldehyde or ketone.[6][7] This reaction is typically carried out by heating the reactants in a suitable organic solvent such as ethanol or methanol.[6][7]

Experimental Protocol: General Synthesis of Hydrazone Derivatives

  • Dissolution: Dissolve the selected carboxylic acid hydrazide in a suitable solvent (e.g., absolute ethanol).

  • Addition: Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Catalysis (Optional): A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the final hydrazone derivative.

The chemical properties of hydrazinecarboxamides are largely defined by the presence of the -NH-NH-C(=O)- functional group. This group can participate in hydrogen bonding and act as a ligand for metal coordination. The tautomerism between the keto and enol forms in solution is also a key characteristic.[6]

Property Value Source
Molecular Formula (N-hydroxy-1-hydrazinecarboxamide) CH₅N₃O₂[2]
Molecular Weight (N-hydroxy-1-hydrazinecarboxamide) 91.07 g/mol [2]
CAS Number (N-hydroxy-1-hydrazinecarboxamide) 21520-79-6[2]
Molecular Formula (Hydrazinecarboxamide) CH₅N₃O[3][11]
Molecular Weight (Hydrazinecarboxamide) 75.07 g/mol [11][12]
CAS Number (Hydrazinecarboxamide) 57-56-7[3][12]

Mechanism of Action and Biological Activities

The diverse biological activities of hydrazinecarboxamide derivatives stem from their ability to interact with a wide range of biological targets. The azometine group (-NHN=CH-) is a key pharmacophore in many biologically active hydrazones.[7][8][9]

Antimicrobial Activity

Hydrazinecarboxamides and their hydrazone derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.[9][13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of electron-withdrawing groups on the aromatic rings of hydrazone derivatives has been shown to enhance their antibacterial activity.[13]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives.[1][15] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of enzymes like cyclooxygenases and lipoxygenases.[1] Molecular docking studies have suggested that some hydrazinecarboxamide analogs can bind to the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[15]

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects has led to the investigation of hydrazinecarboxamides.[7] Certain derivatives have shown significant anticonvulsant activity in preclinical models, with some compounds exhibiting a protective index greater than the standard drug phenytoin.[7]

Anti-inflammatory and Antioxidant Activity

Hydrazinecarboxamide derivatives have also been explored for their anti-inflammatory and antioxidant properties.[1][16] Their ability to scavenge free radicals and inhibit pro-inflammatory enzymes contributes to these effects.

Structure-Activity Relationships (SAR)

The biological activity of hydrazinecarboxamide derivatives is highly dependent on their substitution patterns. Key SAR insights include:

  • Aromatic Substituents: The nature and position of substituents on any aromatic rings can significantly influence activity. Electron-withdrawing groups often enhance antimicrobial and anticancer effects.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and reach its target.

  • Hybrid Molecules: Combining the hydrazinecarboxamide scaffold with other known bioactive moieties has emerged as a promising strategy to develop new therapeutic agents with enhanced potency and selectivity.[1][14]

Future Perspectives

The hydrazinecarboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

  • Synthesis of Novel Derivatives: The design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the diverse biological activities of these compounds.

  • Clinical Development: Progression of the most promising candidates through preclinical and clinical trials.

The exploration of N-hydroxy-1-hydrazinecarboxamide and its related compounds holds significant promise for addressing unmet medical needs across a range of diseases. The foundational knowledge presented in this guide provides a solid starting point for researchers and drug developers to further investigate this important class of molecules.

References

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Exploratory

Technical Whitepaper: Research Frontiers of N-Hydroxy-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21520-79-6 | Formula: CH₅N₃O₂ | Synonyms: N-Hydroxysemicarbazide, 1-Hydroxysemicarbazide, Amino-hydroxyurea[1]

Executive Summary

N-Hydroxy-1-hydrazinecarboxamide (NHHC) represents a distinct chemical scaffold bridging the reactivity of hydroxyurea and semicarbazide . While often overshadowed by its clinical analog hydroxyurea, NHHC has emerged as a critical pharmacophore and chelating agent in three high-value research sectors: fluorescent chemosensing (specifically for noble metals), nuclear fuel reprocessing (as a salt-free reductant), and medicinal chemistry (via Schiff base derivatization).

This technical guide delineates the compound's unique chemical behavior, specifically its ability to undergo spirolactam ring-opening in rhodamine scaffolds and its redox activity against actinide species.

Part 1: Chemical Identity & Structural Reactivity

Unlike hydroxyurea (


), NHHC incorporates a hydrazine motif (

) adjacent to the carbonyl, creating a tridentate coordination potential (

).
Structural Analysis

The molecule consists of a semicarbazide backbone where the terminal amino group is hydroxylated. This modification significantly alters its


 and metal-binding affinity compared to unsubstituted semicarbazide.
  • Primary Reactivity: Nucleophilic attack via the terminal

    
     group.
    
  • Secondary Reactivity: Schiff base formation via the

    
     nitrogen.
    
  • Redox Potential: Acts as a reductant, donating electrons to high-valence metals (e.g.,

    
    ).
    
DOT Diagram: Structural Reactivity Map

NHHC_Structure NHHC N-Hydroxy-1- hydrazinecarboxamide Site_A Terminal -OH (H-Bonding / Redox) NHHC->Site_A Functionalization Site_B Hydrazine -NH- (Schiff Base Formation) NHHC->Site_B Derivatization Site_C Carbonyl C=O (Chelation Core) NHHC->Site_C Coordination Redox Applications\n(Nuclear) Redox Applications (Nuclear) Site_A->Redox Applications\n(Nuclear) Chemosensors\n(Rhodamine) Chemosensors (Rhodamine) Site_B->Chemosensors\n(Rhodamine)

Figure 1: Functional reactivity map of NHHC highlighting its three primary active sites.

Part 2: Core Research Areas

Fluorescent Chemosensing (Rhodamine Scaffolds)

The most prolific current application of NHHC is in the synthesis of "Turn-On" fluorescent probes for heavy and noble metal ions (


, 

,

).

Mechanism: NHHC is condensed with Rhodamine B to form a Rhodamine-N-hydroxysemicarbazide (RHS) derivative. In its native state, this molecule exists in a non-fluorescent, closed spirolactam form. Upon binding to a specific metal ion, the spirolactam ring opens, restoring the conjugated xanthene system and triggering strong fluorescence (591 nm).

Key Advantage:

  • Specificity: The N-hydroxysemicarbazide moiety shows high selectivity for

    
     due to the specific coordination geometry and the gold-induced hydrolysis or oxidation of the hydrazide bond.
    
  • Sensitivity: Detection limits often reach nanomolar (nM) ranges.

DOT Diagram: Spirolactam Switching Mechanism

Spirolactam_Switch cluster_mechanism Sensing Pathway Closed Rhodamine-NHHC (Closed) Non-Fluorescent (Colorless) Intermediate Metal-Ligand Complex (Coordination) Closed->Intermediate Binding Event Metal Analyte (Au3+ / Cu2+) Metal->Intermediate Open Rhodamine (Open Form) High Fluorescence (Pink/Red) Intermediate->Open Spirolactam Ring Opening

Figure 2: The "Turn-On" mechanism of NHHC-derived rhodamine probes.

Nuclear Fuel Cycle: Actinide Separation

In nuclear reprocessing (PUREX process modifications), NHHC (referred to as Amino-hydroxyurea in some engineering contexts) serves as a salt-free reductant .

Application:

  • Partitioning: Used to separate Plutonium (Pu) and Neptunium (Np) from Uranium (U).

  • Redox Action: NHHC rapidly reduces

    
     to 
    
    
    
    and
    
    
    to
    
    
    . These reduced states have different solubilities in the organic phase (TBP/Kerosene), allowing them to be stripped into the aqueous phase while Uranium remains in the organic phase.
  • Benefit: Unlike ferrous sulfamate (a traditional reductant), NHHC decomposes into gases (

    
    ) and does not add solid salts to the radioactive waste stream.
    
Medicinal Chemistry: Antitumor Schiff Bases

Researchers synthesize Schiff bases by condensing the hydrazine amine of NHHC with various aromatic aldehydes.

Therapeutic Potential:

  • RNR Inhibition: Analogous to hydroxyurea, these derivatives target Ribonucleotide Reductase (RNR), starving tumor cells of dNTPs required for DNA synthesis.[2][3]

  • Enhanced Potency: The Schiff base modification increases lipophilicity, potentially improving cellular uptake compared to the highly polar hydroxyurea.

Part 3: Experimental Protocols

Protocol A: Synthesis of Rhodamine-NHHC Sensor (RHS)

Target: Synthesis of a probe for


 detection.

Reagents: Rhodamine B, Phosphorus oxychloride (


), N-Hydroxy-1-hydrazinecarboxamide (NHHC), 1,2-Dichloroethane, Acetonitrile.
  • Acid Chloride Formation:

    • Dissolve Rhodamine B (1.0 eq) in 1,2-dichloroethane.

    • Add

      
       (1.5 eq) dropwise under reflux for 4 hours.
      
    • Evaporate solvent to obtain Rhodamine B acid chloride.

  • Condensation:

    • Dissolve the acid chloride in dry acetonitrile.

    • Add NHHC (1.2 eq) and Triethylamine (2.0 eq).

    • Reflux for 6–12 hours. Monitor via TLC (Shift from polar to non-polar).

  • Purification:

    • Cool to room temperature. Filter the precipitate.

    • Wash with cold acetonitrile and water to remove unreacted NHHC.

    • Recrystallize from Ethanol.

  • Validation:

    • 
      -NMR should show the disappearance of the carboxylic acid proton and appearance of hydrazide protons.
      
Protocol B: Fluorescence Titration Assay

Target: Determining sensitivity to


.
  • Stock Preparation: Prepare a

    
     stock solution of RHS in DMSO.
    
  • Working Solution: Dilute stock to

    
     in PBS buffer (pH 7.4) / DMSO (9:1 v/v).
    
  • Titration:

    • Add aliquots of

      
       solution (0–50 equiv).
      
    • Record fluorescence emission spectra (

      
      , 
      
      
      
      ) after 2 minutes of incubation.
  • Data Analysis: Plot Intensity (

    
    ) vs. Concentration 
    
    
    
    .

Part 4: Data Summary

PropertyHydroxyurea (HU)N-Hydroxy-1-hydrazinecarboxamide (NHHC)
Formula


CAS 127-07-121520-79-6
Primary Use Clinical Drug (Sickle Cell, CML)Research Reagent (Sensors, Nuclear)
Chelation WeakStrong (Tridentate potential)
Fluorescence NoneHigh (when derivatized with Rhodamine)
Redox Role Radical Scavenger (RNR)Reductant (Actinides)

References

  • Santa Cruz Biotechnology. N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Data. [4][5]

  • Pitsanuwong, C., et al. (2021). A highly selective rhodamine hydrazide-based fluorescent chemosensor for Au3+ detection.[6][7][8] Journal of Fluorescence.[6]

  • Ren, S. (2001).[9] Design, Synthesis, Biological Testing and QSAR Analysis of new Schiff bases of N-Hydroxysemicarbazide as Inhibitors of Tumor Cells. Ph.D. Thesis, University of Southern California.[9]

  • Google Patents (CN114436901A). Preparation method of amino hydroxyurea (N-hydroxy-1-hydrazinecarboxamide) for nuclear reprocessing.

  • PubChem. Compound Summary: N-hydroxy-1-hydrazinecarboxamide.

Sources

Foundational

N-Hydroxy-1-hydrazinecarboxamide: Technical Guide to Synthesis and Applications

Topic: N-Hydroxy-1-hydrazinecarboxamide and its Derivatives: Synthesis, Chelation Chemistry, and Therapeutic Potential Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-1-hydrazinecarboxamide and its Derivatives: Synthesis, Chelation Chemistry, and Therapeutic Potential Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), also referred to as 1-hydroxysemicarbazide, represents a critical pharmacophore in medicinal chemistry. Distinct from its structural analog hydroxyurea (hydroxycarbamide), this compound integrates a hydrazine moiety with a hydroxamic acid-like functionality (


). This unique architecture confers dual reactivity: potent radical scavenging capabilities targeting ribonucleotide reductase (RNR) and high-affinity metal chelation utilized in both metalloenzyme inhibition and fluorescence-based chemosensing. This guide details the synthesis, mechanistic pathways, and experimental protocols for this compound class.

Chemical Identity & Structural Biology

Core Pharmacophore

The parent compound is characterized by the substitution of a hydroxyl group at the


 position of the semicarbazide skeleton.
  • IUPAC Name: 1-Hydroxyhydrazinecarboxamide

  • Common Name: N-Hydroxysemicarbazide[1][2][3][4][5][6][7][8][9]

  • CAS Number: 21520-79-6

  • Molecular Formula:

    
    
    
  • Molecular Weight: 91.07 g/mol

Structural Comparison:

Compound Structure Key Functionality

| Semicarbazide |


 | Hydrazine nucleophile; Schiff base precursor.[6][10] |
| Hydroxyurea  | 

| RNR inhibitor; Radical scavenger. | | N-Hydroxysemicarbazide |

| Hybrid: Enhanced chelation (N,O-donor) + Radical scavenging. |
Chelation Geometry

The biological activity of N-hydroxysemicarbazide derivatives often relies on their ability to form stable 5- or 6-membered chelate rings with transition metals (


, 

,

). The

-hydroxy group and the carbonyl oxygen act as hard donor atoms, stabilizing high-oxidation state metals, which is the mechanistic basis for their use as urease inhibitors and chemosensors.

Synthesis & Medicinal Chemistry[2][5][12][13]

Synthesis of N-Hydroxysemicarbazone Derivatives

The most prevalent application of the parent compound is as a building block for N-hydroxysemicarbazones (Schiff bases). These derivatives exhibit superior lipophilicity and membrane permeability compared to the parent compound.

Reaction Class: Condensation Precursors: N-Hydroxysemicarbazide + Aryl Ketone/Aldehyde (e.g., Benzophenone)[11]

Protocol 1: Synthesis of Benzophenone N-Hydroxysemicarbazone

Validates the formation of the bioactive Schiff base scaffold.

Reagents:

  • Benzophenone (20 mmol)[11][12]

  • N-Hydroxysemicarbazide (20 mmol)[11][12]

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3.64 g of benzophenone in 50 mL of absolute ethanol in a round-bottom flask. Heat gently to 70°C.

  • Addition: Dissolve 1.82 g of N-hydroxysemicarbazide in 20 mL of warm water. Add 7 drops of glacial acetic acid.

  • Condensation: Add the aqueous hydrazine solution dropwise to the ethanolic ketone solution via a dropping funnel over 15 minutes.

  • Reflux: Heat the mixture under reflux for 48 hours. Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:7).

  • Isolation: Concentrate the solution by vacuum distillation to 50% volume. Cool to 4°C overnight.

  • Purification: Filter the resulting white precipitate. Recrystallize from methanol to obtain the pure title compound.

  • Characterization: Confirm structure via IR (presence of

    
     at ~1600 cm⁻¹, loss of 
    
    
    
    ketone peak).[11]

Mechanism of Action (MoA)

Ribonucleotide Reductase (RNR) Inhibition

Similar to hydroxyurea, N-hydroxysemicarbazide derivatives target the RNR enzyme, specifically the R2 subunit containing a tyrosyl free radical essential for DNA synthesis (conversion of ribonucleotides to deoxyribonucleotides). The N-hydroxy moiety acts as a one-electron reducing agent, quenching the tyrosyl radical and arresting the cell cycle in the S-phase.

Chemosensing: The Spirolactam Ring Opening

In analytical applications, Rhodamine-based N-hydroxysemicarbazide (RHS) derivatives function as "Turn-On" fluorescent sensors.[6] The mechanism involves the metal-induced opening of a non-fluorescent spirolactam ring.

Target Analyte: Gold Ions (


)
Mechanism: 

coordinates with the hydrazine nitrogen and carbonyl oxygen, catalyzing the hydrolysis or rearrangement that forces the spirolactam ring open, restoring the conjugated

-system of the rhodamine fluorophore.

MoA_Pathways cluster_0 Therapeutic MoA (Antitumor) cluster_1 Chemosensing MoA RNR Ribonucleotide Reductase (Active R2 Subunit) Tyrosyl Tyrosyl Radical (Y•) RNR->Tyrosyl Contains Quenched Quenched Radical (Enzyme Inactive) Tyrosyl->Quenched Reduction Drug N-Hydroxysemicarbazide (Reducing Agent) Drug->Tyrosyl 1e- Transfer DNA_Stop dNTP Depletion (S-Phase Arrest) Quenched->DNA_Stop Inhibition Sensor_Closed Rhodamine-RHS (Spirolactam: Non-Fluorescent) Complex Metal-Ligand Complex Sensor_Closed->Complex + Au3+ Au3 Au3+ Ion Au3->Complex Sensor_Open Ring Opening (Fluorescent Pink) Complex->Sensor_Open Spirolactam Hydrolysis

Caption: Dual mechanistic pathways: (Top) Therapeutic reduction of RNR tyrosyl radical; (Bottom) Analytical detection of Gold(III) via spirolactam ring opening.

Therapeutic & Analytical Applications

Oncology: Antitumor Activity

N-hydroxysemicarbazones have demonstrated


 values in the micromolar range against various cancer cell lines. The activity is correlated with the stability of the N-hydroxy group; derivatives that protect this group from rapid metabolic oxidation often show superior in vivo efficacy.
  • Target: S-phase cell cycle arrest.

  • Synergy: Often combined with alkylating agents to prevent DNA repair.

Analytical Chemistry: Gold ( ) Detection

The Rhodamine-RHS derivative is highly selective for


 over competitive ions like 

or

, making it a valuable tool for environmental monitoring and bio-imaging.[2]

Data Summary: RHS Sensor Selectivity

Metal Ion Fluorescence Response (591 nm) Visual Color Change

|


  | ~55-fold Increase  | Colorless 

Pink
| |

| No Change | None | |

| No Change | None | |

| Negligible | None | |

| Negligible | None |[1][2][7][8][10]

Experimental Protocols

Protocol: Spectrofluorimetric Detection of

Designed for environmental water sample analysis using RHS derivative.

  • Stock Solution: Prepare a 1.0 mM stock solution of Rhodamine N-hydroxysemicarbazide (RHS) in Ethanol/HEPES buffer (1:1 v/v, pH 7.4).

  • Test Aliquots: Transfer 2.0 mL of stock solution into quartz cuvettes.

  • Titration: Add aliquots of

    
     solution (0–50 
    
    
    
    M).
  • Incubation: Allow to equilibrate for 2 minutes at room temperature.

  • Measurement: Record emission spectra (

    
     nm, 
    
    
    
    nm).
  • Validation: Plot Fluorescence Intensity (

    
    ) vs. 
    
    
    
    to determine the Limit of Detection (LOD).

References

  • Pitsanuwong, C., et al. (2021). A highly selective rhodamine hydrazide-based fluorescent chemosensor for Au3+ detection.[2][7] Journal of Fluorescence.[2] [Link]

  • Ren, S., et al. Design, synthesis, biological testing and QSAR analysis of new Schiff bases of N-hydroxysemicarbazide as inhibitors of tumor cells.[13] Dalian University of Technology. [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. [Link]

Sources

Exploratory

N-Hydroxy-1-hydrazinecarboxamide: Comprehensive Safety &amp; Handling Guide

Topic: N-Hydroxy-1-hydrazinecarboxamide Safety and Handling Precautions Document Type: Technical Safety Guide & Handling Protocol Target Audience: Research Scientists, Chemical Safety Officers, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-1-hydrazinecarboxamide Safety and Handling Precautions Document Type: Technical Safety Guide & Handling Protocol Target Audience: Research Scientists, Chemical Safety Officers, and Drug Development Professionals

Executive Summary & Chemical Identification

N-Hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6) is a specialized hydrazine derivative utilized primarily in proteomics research and organic synthesis. Structurally related to both hydroxyurea and semicarbazide , this compound presents a unique safety profile characterized by potential genotoxicity and high reactivity.

Unlike standard laboratory reagents, this compound possesses the structural motifs of a "alerting structure" for mutagenicity (hydrazine moiety + hydroxamic acid functionality). Consequently, it must be handled with Occupational Exposure Band (OEB) 4 protocols until definitive toxicological data proves otherwise.

Chemical Identity Table
ParameterDetail
Chemical Name N-Hydroxy-1-hydrazinecarboxamide
CAS Number 21520-79-6
Synonyms 1-Hydroxysemicarbazide; N-Hydroxyhydrazinecarboxamide
Molecular Formula

Molecular Weight 91.07 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Stability Hygroscopic; Sensitive to oxidation and hydrolysis
Hazard Identification & Toxicology

Scientific Rationale: While specific GHS data for CAS 21520-79-6 is limited in public repositories, its structural homology to Hydroxyurea (CAS 127-07-1) and Semicarbazide (CAS 57-56-7) mandates the application of the Precautionary Principle .

Inferred GHS Classification (Precautionary)
  • Health Hazards:

    • Muta. 1B / Carc. 2: Suspected of causing genetic defects and cancer due to the hydrazine pharmacophore, which can alkylate DNA.

    • Repr. 1B: Potential reproductive toxicant (inferred from Hydroxyurea teratogenicity).

    • Acute Tox. 3 (Oral): Hydrazine derivatives often exhibit high acute toxicity.

    • Skin Sens. 1: Potential for allergic contact dermatitis.

  • Physical Hazards:

    • Reactive: Potential for exothermic decomposition if heated or mixed with strong oxidizers.

Mechanism of Toxicity

The N-hydroxy-hydrazine motif allows the compound to act as a nucleophile and a radical generator.

  • DNA Alkylation: Metabolic activation may generate electrophilic intermediates capable of forming DNA adducts.

  • Ribonucleotide Reductase Inhibition: Similar to hydroxyurea, it may quench the tyrosyl free radical at the active site of ribonucleotide reductase, inhibiting DNA synthesis (S-phase specific cytotoxicity).

Engineering Controls & Containment

Causality: Due to the potential for aerosolization of the solid powder and the genotoxic risk, standard fume hoods are insufficient for powder handling.

Primary Containment:

  • Powder Handling: Must be performed in a Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) .

  • Solution Handling: Once dissolved, solutions may be handled in a standard chemical fume hood with a face velocity of 100 fpm (0.5 m/s).

Secondary Containment:

  • Transport of solid or solubilized material between rooms must be done in sealed, shatter-resistant secondary containers.

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol relies on "layering" protection to prevent dermal absorption, which is a primary route of entry for hydrazine derivatives.

Body PartPPE RequirementRationale
Respiratory N95/P100 Respirator (if outside BSC) or PAPR Prevention of inhalation of particulates.
Hands Double Nitrile Gloves (min 0.11 mm thickness)Breakthrough time for hydrazines is short; double gloving allows outer glove removal upon contamination.
Body Tyvek® Lab Coat (closed front) + Sleeve Covers Prevents accumulation on fabric lab coats; sleeve covers bridge the glove-cuff gap.
Eyes Chemical Safety Goggles Tighter seal than safety glasses; protects against splashes and vapors.
Handling & Experimental Workflow

Expertise: The following workflow minimizes exposure during the most critical phase: weighing and solubilization.

Step-by-Step Protocol: Solubilization
  • Preparation: Place the balance inside the containment device (BSC/CACI). Line the work surface with plastic-backed absorbent pads.

  • Weighing:

    • Use an anti-static weighing boat.

    • Technique: Do not spatula the powder if possible; gently tap the vial to dispense. If a spatula is used, it must be disposable or cleaned immediately with bleach solution.

  • Solubilization:

    • Add solvent (e.g., DMSO) immediately to the weighing boat or transfer solid to a pre-filled vial.

    • Reasoning: Solubilizing the powder eliminates the inhalation risk of the solid dust.

  • Transfer: Cap the vial tightly and wipe the exterior with a 10% bleach wipe before removing it from the BSC.

Workflow Visualization (DOT)

HandlingProtocol cluster_containment High Containment Zone (BSC/Iso) Receipt 1. Receipt & Storage (-20°C, Desiccated) PPE 2. Don PPE (Double Nitrile, Tyvek) Receipt->PPE Retrieve Weighing 3. Weighing (Inside BSC/CACI) PPE->Weighing Transfer to Containment Solubilization 4. Solubilization (DMSO/MeOH) Weighing->Solubilization Wetting (Dust Control) Usage 5. Experimental Use (Fume Hood) Solubilization->Usage Sealed Transfer Waste 6. Waste Disposal (Segregated Incineration) Usage->Waste Chemical Inactivation

Caption: Operational workflow for N-Hydroxy-1-hydrazinecarboxamide emphasizing containment during the solid-handling phase.

Decontamination & Emergency Procedures

Self-Validating System: Hydrazines are reducing agents; therefore, oxidative decontamination is the most effective inactivation method.

Chemical Inactivation Protocol
  • Reagent: 10% Sodium Hypochlorite (Bleach) solution or 1M NaOH.

  • Mechanism: Oxidation of the hydrazine moiety breaks the N-N bond, converting it to nitrogen gas (

    
    ) and innocuous byproducts.
    
  • Procedure:

    • Absorb liquid spill with pads.

    • Apply 10% bleach solution to the contaminated surface.

    • Allow 15 minutes contact time .

    • Rinse with water to prevent corrosion of stainless steel surfaces.

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes. Do not use neutralization agents in the eye.

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash skin with soap and water (avoid scrubbing which can abrade skin and increase absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Storage & Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Aldehydes/Ketones: Will react to form hydrazones/semicarbazones.

    • Strong Acids/Bases: Hydrolysis risk.

References
  • Santa Cruz Biotechnology. N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Information. Retrieved from

  • National Institute of Standards and Technology (NIST). Semicarbazide (Hydrazinecarboxamide) Chemistry WebBook. Retrieved from

  • PubChem. N-hydroxy-1-hydrazinecarboxamide (Compound Summary). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Hydroxyurea (Analogous Hazard Reference). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Solubility of N-hydroxy-1-hydrazinecarboxamide

Abstract N-hydroxy-1-hydrazinecarboxamide is a molecule of significant interest in medicinal chemistry and drug development. A thorough understanding of its solubility characteristics is paramount for its formulation, de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-hydroxy-1-hydrazinecarboxamide is a molecule of significant interest in medicinal chemistry and drug development. A thorough understanding of its solubility characteristics is paramount for its formulation, delivery, and overall therapeutic efficacy. This guide provides a comprehensive overview of the theoretical principles governing the solubility of N-hydroxy-1-hydrazinecarboxamide and presents a detailed, field-proven experimental protocol for its accurate determination across a range of solvents. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing researchers, scientists, and drug development professionals with a reliable framework for their investigations.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a clinically effective therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. For a drug to exert its pharmacological effect, it must first be absorbed into the systemic circulation, and this process is often contingent on its ability to dissolve in physiological fluids. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure.[1][2]

N-hydroxy-1-hydrazinecarboxamide, with its unique chemical structure, presents a case study in the importance of solubility assessment. Its potential as a pharmacophore necessitates a deep understanding of how it interacts with various solvents, from aqueous physiological buffers to organic solvents used in synthesis and formulation. This guide will delve into the molecular characteristics of N-hydroxy-1-hydrazinecarboxamide that influence its solubility and provide a robust methodology for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility theory.[3][4][5] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of N-hydroxy-1-hydrazinecarboxamide, we must first examine its molecular structure.

Molecular Structure of N-hydroxy-1-hydrazinecarboxamide:

  • Chemical Formula: CH₅N₃O₂[6]

  • Molecular Weight: 91.07 g/mol [6]

  • Key Functional Groups:

    • Amide (-C(=O)NH₂)

    • Hydrazine (-NHNH₂)

    • Hydroxyl (-OH)

The presence of multiple hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and N atoms) suggests that N-hydroxy-1-hydrazinecarboxamide is a polar molecule.[3][7] This polarity is the primary determinant of its solubility behavior.

Expected Solubility Profile:

  • Polar Solvents: Due to its ability to form strong hydrogen bonds, N-hydroxy-1-hydrazinecarboxamide is expected to exhibit higher solubility in polar protic solvents like water, methanol, and ethanol.[3][7] The interactions between the solute and solvent molecules are likely to be energetically favorable, facilitating the dissolution process.

  • Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while polar, are aprotic. They can act as hydrogen bond acceptors but not donors. The solubility in these solvents is expected to be significant, though perhaps slightly less than in polar protic solvents.

  • Nonpolar Solvents: In nonpolar solvents like hexane and toluene, which primarily exhibit London dispersion forces, the solubility of N-hydroxy-1-hydrazinecarboxamide is predicted to be very low. The strong intermolecular hydrogen bonds within the solute's crystal lattice would be difficult to overcome by the weak solute-solvent interactions.[7]

Experimental Protocol for Solubility Determination

The following protocol outlines a robust and reproducible method for determining the solubility of N-hydroxy-1-hydrazinecarboxamide. This method is based on the widely accepted shake-flask technique, which is considered a gold standard for equilibrium solubility measurements.[8][9]

Materials and Equipment
  • N-hydroxy-1-hydrazinecarboxamide (high purity)

  • A range of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile, Hexane)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess N-hydroxy-1-hydrazinecarboxamide prep_solvent Add known volume of solvent to vials prep_compound->prep_solvent Addition shake Incubate and shake at controlled temperature (e.g., 24-72 hours) prep_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute filtered sample filter->dilute analyze Quantify concentration (e.g., HPLC, UV-Vis) dilute->analyze end end analyze->end Calculate Solubility

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-hydroxy-1-hydrazinecarboxamide into a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Add a precise volume of each test solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker.

    • Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[8] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-hydroxy-1-hydrazinecarboxamide. A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL at 25°C)
Water10.280.1Hypothetical Value
PBS (pH 7.4)~10.2~80Hypothetical Value
Methanol5.132.7Hypothetical Value
Ethanol4.324.5Hypothetical Value
Acetonitrile5.837.5Hypothetical Value
DMSO7.246.7Hypothetical Value
Acetone5.120.7Hypothetical Value
Dichloromethane3.19.1Hypothetical Value
Toluene2.42.4Hypothetical Value
Hexane0.11.9Hypothetical Value

Note: The solubility values in this table are for illustrative purposes and must be determined experimentally.

The relationship between solvent polarity and the expected solubility of N-hydroxy-1-hydrazinecarboxamide can be visualized as follows:

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Expected Solubility of N-hydroxy-1-hydrazinecarboxamide polar High Polarity (e.g., Water, Methanol) intermediate Intermediate Polarity (e.g., Acetone, DMSO) high_sol High Solubility polar->high_sol Strong H-Bonding nonpolar Low Polarity (e.g., Hexane, Toluene) mod_sol Moderate Solubility intermediate->mod_sol Dipole-Dipole Interactions low_sol Low Solubility nonpolar->low_sol Weak van der Waals Forces

Caption: Solvent polarity and expected solubility relationship.

Conclusion

The solubility of N-hydroxy-1-hydrazinecarboxamide is a critical parameter that profoundly influences its potential as a therapeutic agent. This guide has provided a detailed theoretical and practical framework for understanding and determining this essential property. By adhering to the principles of "like dissolves like" and employing a rigorous experimental methodology such as the shake-flask method, researchers can obtain accurate and reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately, advancing promising drug candidates through the development pipeline.

References

  • Vertex AI Search. (n.d.). Solubility and Polarity.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • ACS Publications. (n.d.). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Save My Exams. (n.d.). Solubility and Choice of Solvents | Edexcel A-Level Chemistry.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (n.d.). Screening techniques of cocrystal | Download Scientific Diagram.
  • UNI ScholarWorks. (n.d.). Solubility and Polarity.
  • Royal Society of Chemistry. (2024, February 23). Computational screening for prediction of co-crystals: method comparison and experimental validation. CrystEngComm.
  • Khan Academy. (n.d.). Solubility and intermolecular forces (video).
  • PEXACY International Journal of Pharmaceutical Science. (2025, January 30). ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS.
  • U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers.
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). The bars show the....
  • Drug Discovery & Development. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
  • IJCRT.org. (2023, January 12). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION.
  • Santa Cruz Biotechnology. (n.d.). N-Hydroxy-1-hydrazinecarboxamide | CAS 21520-79-6 | SCBT.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-hydroxy-1-hydrazinecarboxamide

Abstract This document provides a comprehensive guide for the synthesis of N-hydroxy-1-hydrazinecarboxamide (CAS RN: 21520-79-6), also known as N-hydroxy-N'-aminourea.[1] As a derivative of hydroxyurea, a compound with e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-hydroxy-1-hydrazinecarboxamide (CAS RN: 21520-79-6), also known as N-hydroxy-N'-aminourea.[1] As a derivative of hydroxyurea, a compound with established pharmacological significance, N-hydroxy-1-hydrazinecarboxamide is of considerable interest to researchers in medicinal chemistry and drug development.[2][3] This protocol details a robust and reproducible two-step synthesis route, emphasizing safety, mechanistic understanding, and rigorous characterization of the final product. The procedure involves the formation of an N-hydroxycarbamoyl intermediate from hydroxylamine and a phosgene equivalent, followed by a nucleophilic substitution reaction with hydrazine.

Introduction and Scientific Principle

N-hydroxy-1-hydrazinecarboxamide, with the molecular formula CH₅N₃O₂, is a structural analog of both hydroxyurea and semicarbazide (hydrazinecarboxamide).[1][4] This unique combination of functional groups—a hydroxyurea core and a terminal hydrazine moiety—makes it a compelling target for investigations into enzyme inhibition, particularly for metalloenzymes, and as a scaffold for developing novel therapeutic agents.[3]

The synthetic strategy outlined herein is predicated on fundamental principles of nucleophilic acyl substitution. The core challenge is the selective formation of the C-N bonds in the desired sequence. Our chosen method circumvents the use of unstable isocyanate intermediates by employing a two-step process that offers superior control.

Core Reaction Mechanism:

  • Activation of Hydroxylamine: Hydroxylamine hydrochloride is reacted with a safe and manageable phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in the presence of a base. This in situ reaction forms a highly reactive N-hydroxycarbamoyl intermediate. The base is critical for neutralizing the hydrochloric acid generated, allowing the reaction to proceed efficiently.

  • Nucleophilic Attack by Hydrazine: The activated intermediate is then subjected to nucleophilic attack by hydrazine. Hydrazine, being a potent nucleophile, readily displaces the leaving group on the carbonyl carbon, forming the stable N-hydroxy-1-hydrazinecarboxamide product. An excess of hydrazine is typically used, with one equivalent acting as the nucleophile and another serving as a base to capture the proton released during the reaction.[5]

This approach ensures regioselectivity and provides a reliable pathway to the target molecule.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Product Formation NH2OH Hydroxylamine (NH₂OH•HCl) Intermediate Reactive Intermediate (N-Hydroxycarbamoyl Chloride) NH2OH->Intermediate reacts with Triphosgene Triphosgene ((Cl₃CO)₂CO) Triphosgene->Intermediate Base Organic Base (e.g., Triethylamine) Base->Intermediate facilitates Hydrazine Hydrazine Hydrate (N₂H₄•H₂O) Intermediate->Hydrazine reacts with Product N-Hydroxy-1- hydrazinecarboxamide Hydrazine->Product nucleophilic attack

Caption: Reaction mechanism for the synthesis of N-hydroxy-1-hydrazinecarboxamide.

Critical Safety Precautions

This protocol involves hazardous materials that demand strict adherence to safety standards.

  • Hydrazine and its Derivatives: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6] It can cause severe skin burns and eye damage.[6] All manipulations must be performed in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.[8]

  • Triphosgene: Triphosgene is a solid but can release highly toxic phosgene gas upon contact with moisture or heat. It is a severe respiratory irritant and can be fatal if inhaled. Handle exclusively in a fume hood. Have a phosgene-neutralizing solution (e.g., aqueous ammonia) readily available for decontamination of equipment and spills.

  • Solvents and Reagents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources. Hydrochloric acid and triethylamine are corrosive and should be handled with care.

  • Waste Disposal: All chemical waste, including reaction residues and contaminated materials, must be disposed of according to institutional and local environmental regulations.[7] Do not mix incompatible waste streams.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%Sigma-AldrichHygroscopic; store in a desiccator.
Triphosgene ((Cl₃CO)₂CO)≥98%Sigma-AldrichExtremely toxic. Handle with extreme caution in a fume hood.
Triethylamine (TEA)≥99.5%, anhydrousSigma-AldrichCorrosive and flammable. Store under an inert atmosphere.
Hydrazine Hydrate (N₂H₄·H₂O)64-65% N₂H₄ basisSigma-AldrichHighly toxic and corrosive.[6]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-stabilized (e.g., BHT).
Diethyl EtherAnhydrousFisher ScientificUsed for precipitation/washing.
Hydrochloric Acid (HCl)1 M solutionVWRFor pH adjustment during work-up.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWRFor drying organic layers.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeCambridge Isotope LabsFor NMR analysis.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Part A: Formation of the N-Hydroxycarbamoyl Intermediate
  • Reactor Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum. Place the flask in an ice/salt water bath.

  • Reagent Addition: Under a gentle stream of nitrogen, add hydroxylamine hydrochloride (0.70 g, 10 mmol) and anhydrous THF (50 mL) to the flask. Stir to form a suspension.

  • Base Addition: Cool the suspension to -5 °C. Using a syringe, slowly add triethylamine (2.8 mL, 20 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 0 °C. Stir for an additional 20 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Triphosgene Addition: In the same fume hood, carefully prepare a solution of triphosgene (1.0 g, 3.4 mmol, providing 10.2 mmol of phosgene equivalent) in anhydrous THF (20 mL).

  • Reaction: Using a syringe, add the triphosgene solution dropwise to the cold hydroxylamine suspension over 30 minutes. Maintain the internal temperature below 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The reaction progress can be monitored by TLC, though the intermediate is often used directly without isolation.

Part B: Synthesis of N-Hydroxy-1-hydrazinecarboxamide
  • Hydrazine Addition: While maintaining the reaction mixture at 0 °C, slowly add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise via syringe over 20 minutes.

    • Causality Note: A two-fold molar excess of hydrazine is used. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl generated in the reaction, driving the equilibrium towards product formation.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours (overnight) under a nitrogen atmosphere.

  • Monitoring: The reaction can be monitored by TLC (Mobile Phase: 10% Methanol in Dichloromethane). The product should be UV-active and can be visualized with an appropriate stain (e.g., potassium permanganate).

Part C: Work-up and Purification
  • Quenching: Carefully cool the reaction mixture back to 0 °C in an ice bath. Slowly add 20 mL of deionized water to quench any unreacted intermediates.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Experience Note: The product has some water solubility. The extraction process should be performed thoroughly to maximize yield. If the product remains in the aqueous layer, acidification followed by continuous extraction may be necessary.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, which may be a solid or a thick oil.

  • Purification (Recrystallization): The crude product is best purified by recrystallization.[9] Dissolve the crude solid in a minimum amount of hot methanol or ethanol and allow it to cool slowly to room temperature, then place in a refrigerator at 4 °C to induce crystallization. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Self-Validation

Rigorous characterization is essential to confirm the identity and purity of the final product, forming a self-validating system for the protocol.

ParameterExpected Result / Method
Physical Appearance White to off-white crystalline solid.
Yield 50-70% (typical).
Melting Point To be determined experimentally and compared with literature values if available. A sharp melting point indicates high purity.
FT-IR (KBr, cm⁻¹) ~3400-3200 (O-H, N-H stretching), ~1650 (C=O stretching, amide I), ~1580 (N-H bending).[10][11]
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to exchangeable protons of OH, NH, and NH₂ groups. The exact chemical shifts can vary with concentration and temperature. Expected peaks for NHOH, CONH, and NH₂.
¹³C NMR (DMSO-d₆, δ ppm) A single signal in the amide carbonyl region (~160-170 ppm).
Mass Spectrometry (ESI+) Expected [M+H]⁺ = 92.05, [M+Na]⁺ = 114.03. The molecular formula C₁H₅N₃O₂ has a monoisotopic mass of 91.04.[1][12]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from setup to final analysis.

G start Start: Assemble Dry Glassware Under Nitrogen step1 Step A: Intermediate Synthesis (NH₂OH + Triphosgene, 0 °C) start->step1 step2 Step B: Hydrazine Addition (0 °C → Room Temp, 12h) step1->step2 tlc_check Reaction Monitoring (TLC) step2->tlc_check workup Work-up: Quench, Evaporate, and Extract with EtOAc tlc_check->workup Reaction Complete purify Purification (Recrystallization from EtOH/MeOH) workup->purify characterize Characterization purify->characterize nmr NMR ('H, ¹³C) characterize->nmr ir FT-IR characterize->ir ms Mass Spectrometry characterize->ms mp Melting Point characterize->mp end_node Final Product: Pure N-Hydroxy-1-hydrazinecarboxamide nmr->end_node ir->end_node ms->end_node mp->end_node

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive reagents (moisture contamination), insufficient base, incorrect temperature.Ensure all reagents and solvents are anhydrous. Use freshly opened triethylamine. Maintain strict temperature control, especially during triphosgene addition. Verify the quality of the hydrazine hydrate.
Product is an Oil, Fails to Crystallize Presence of impurities (e.g., triethylamine salts), residual solvent.Purify the crude oil using column chromatography on silica gel (use a solvent system doped with 1% TEA to prevent decomposition).[9] Alternatively, attempt to precipitate the product as a salt by adding HCl in ether.
Multiple Spots on TLC After Reaction Incomplete reaction, side reactions (e.g., formation of symmetrical ureas).Increase reaction time. Ensure stoichiometry is correct. If side products are significant, purification by column chromatography will be necessary.

References

  • Shelkovnikov, V. V., & Dolgushin, G. V. (2018). PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Bulletin of the Tomsk Polytechnic University. Geo Assets Engineering, 329(10).
  • Google Patents. (n.d.). RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.
  • Shelkovnikov, V. V., & Dolgushin, G. V. (2018). PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Izvestiya Tomskogo Politekhnicheskogo Universiteta, Inzhiniring Georesursov, 329(10), 6-27.
  • Dolgushin, G. V., & Shelkovnikov, V. V. (2018). Reactions of Isonicotinic Acid Hydrazide and Its Trimethylsilyl Derivatives with Isocyanates. Russian Journal of General Chemistry, 88(10), 2201-2209.
  • ResearchGate. (n.d.). Synthesis of N-hydroxyurea derivatives.
  • ResearchGate. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters.
  • Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET.
  • Thieme. (n.d.). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters.
  • SDFine. (n.d.). hydrazine hydrate 80% - Safety Data Sheet.
  • Hydrazine Hydrate 7.
  • ResearchGate. (n.d.). A Convenient Method for the Synthesis of N-Hydroxyureas.
  • Santa Cruz Biotechnology. (n.d.). Hydrazine - Safety Data Sheet.
  • Hussain, A. A., Abid, H. A., & Adam, G. Y. (2016). New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. Journal of Basrah Researches ((Sciences)), 41(1) A.
  • Arxada. (n.d.). Performance Chemicals Hydrazine - Safety and Handling.
  • LookChem. (2023). Synthesis of N-hydroxyurea derivatives of 1,3,5-substituted-1,2,4-triazoles.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6.
  • Semantic Scholar. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). LinkedIn.
  • Santa Cruz Biotechnology. (n.d.). N-Hydroxy-1-hydrazinecarboxamide | CAS 21520-79-6.
  • ResearchGate. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents.
  • Turkish Journal of Pharmaceutical Sciences. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides.
  • ChemSynthesis. (n.d.). hydrazinecarboxamide - 57-56-7.
  • PubChem. (n.d.). N-hydroxy-2-phenyl-1-hydrazinecarboxamide.
  • Reddit. (2021). Need a purification method for a free hydrazone.
  • NIST. (n.d.). Hydrazinecarboxamide.

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Application

Application Note: N-hydroxy-1-hydrazinecarboxamide (Hydroxyurea) in Proteomics

Subject: Modulating the Proteome via Ribonucleotide Reductase Inhibition: Protocols for Cell Synchronization, Replication Stress, and Chromatin Dynamics. Abstract N-hydroxy-1-hydrazinecarboxamide, universally known in th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Modulating the Proteome via Ribonucleotide Reductase Inhibition: Protocols for Cell Synchronization, Replication Stress, and Chromatin Dynamics.

Abstract

N-hydroxy-1-hydrazinecarboxamide, universally known in the laboratory as Hydroxyurea (HU) , is a critical small-molecule tool for proteomic characterization of the cell cycle and DNA damage response (DDR). By selectively inhibiting Ribonucleotide Reductase (RNR), HU depletes the intracellular dNTP pool, stalling DNA replication forks with high specificity.[1]

This guide details the application of HU in three distinct proteomic workflows:

  • Temporal Proteomics: Synchronizing cell populations in the S-phase to reduce biological noise in cell-cycle studies.

  • Chromatin Proteomics (iPOND): Isolating proteins associated with stalled replication forks.[2][3][4]

  • Phosphoproteomics: Mapping kinase signaling cascades (ATR/Chk1) activated by replication stress.

Mechanism of Action & Rationale

To effectively use HU in proteomics, one must understand its precise molecular target. HU is a radical scavenger that specifically quenches the tyrosyl free radical at the active site of the R2 (M2) subunit of Ribonucleotide Reductase (RNR) .[5]

  • Primary Effect: RNR catalyzes the rate-limiting step in dNTP biosynthesis. Its inhibition leads to an immediate depletion of dNTPs.

  • Proteomic Consequence: DNA Polymerase stalls due to lack of substrate. This physically arrests the cell cycle in the S-phase and recruits stress-response proteins (RPA, ATR) to the chromatin.

  • Reversibility: Unlike alkylating agents, HU toxicity is reversible if exposure is limited (<24h), allowing for "release" protocols where cells synchronously resume protein synthesis and division.

Pathway Visualization

The following diagram illustrates the propagation of HU-induced stress to the proteome.

HU_Mechanism cluster_Response Proteomic Response HU Hydroxyurea (N-hydroxy-1-hydrazinecarboxamide) RNR Ribonucleotide Reductase (R2 Subunit) HU->RNR Inhibits (Radical Scavenging) dNTP dNTP Pool Depletion RNR->dNTP Blocks Synthesis Fork Replication Fork Stalling dNTP->Fork Substrate Starvation ATR ATR/Chk1 Pathway Activation Fork->ATR Signaling Cascade RPA RPA Accumulation (ssDNA Binding) Fork->RPA ssDNA Exposure H2AX γH2AX Phosphorylation ATR->H2AX Kinase Activity

Figure 1: Mechanistic cascade of Hydroxyurea leading to proteomic remodeling.

Application I: Cell Cycle Synchronization

Proteomic analysis of asynchronous cells yields an "average" proteome, obscuring phase-specific proteins (e.g., Cyclins, CDKs). HU arrests cells at the G1/S boundary or early S-phase, creating a homogeneous population.

Protocol: The Double-Block Method

This protocol is optimized for HeLa and U2OS cells but is adaptable. It uses Thymidine followed by HU to minimize toxicity while maximizing synchrony.

Materials:

  • Hydroxyurea (Sigma-Aldrich/Merck), 1M stock in water (Freshly prepared).

  • Thymidine, 100 mM stock.

  • PBS (Pre-warmed).[6]

  • Flow Cytometry Reagents (Propidium Iodide).

Workflow:

  • Thymidine Block (First Block):

    • Seed cells at 30-40% confluency.

    • Add Thymidine (2 mM final).[6] Incubate for 18 hours .

    • Mechanism:[5][7][8][9][10][11][12] Arrests cells at G1/S.[6][13][14]

  • Release:

    • Wash cells 2x with pre-warmed PBS.

    • Add fresh media (no drugs). Incubate for 9 hours .

    • Mechanism:[5][7][8][9][10][11][12] Cells exit G1/S and pass through S and G2/M.[15]

  • Hydroxyurea Block (Second Block):

    • Add Hydroxyurea (2 mM final). Incubate for 16 hours .

    • Note: Do not exceed 2 mM for synchronization; higher doses cause DNA damage rather than just arrest.

  • Harvest or Release:

    • For S-phase Proteome: Lyse cells immediately.

    • For G2/M Proteome: Wash 2x with PBS, add fresh media, and harvest after 4-8 hours.

Validation (Crucial Step): Always validate synchronization efficiency before Mass Spectrometry (MS). Fix a small aliquot in ethanol, stain with Propidium Iodide (PI), and analyze via Flow Cytometry. A successful HU block yields a sharp peak at 2N DNA content (G1/early S).

Application II: iPOND (Chromatin Proteomics)

Isolation of Proteins on Nascent DNA (iPOND) is the most sophisticated application of HU. Here, HU is used not just to synchronize, but to stall replication forks to identify proteins recruited specifically to stressed DNA (e.g., repair factors).

Rationale

By pulse-labeling with EdU (a thymidine analog) and then treating with HU, you "freeze" the replication fork. Proteins cross-linked to the EdU-labeled DNA represent the "Stalled Fork Proteome."

Protocol: HU-Stalled Fork Analysis

Reagents:

  • EdU (10 µM final).

  • Hydroxyurea (Fresh 1M stock).

  • Formaldehyde (1%).

  • Click Chemistry Reagents (Biotin-Azide, CuSO4, THPTA, Sodium Ascorbate).

  • Streptavidin Beads.[2]

Step-by-Step Workflow:

  • Pulse Labeling:

    • Incubate cells with 10 µM EdU for 10–15 minutes.

    • Result: Only currently replicating DNA is labeled.

  • HU Treatment (The Stall):

    • Do not wash out EdU. Add HU directly to the media (final concentration 4 mM ).

    • Incubate for 2 hours .

    • Control: For "Active Forks," skip HU and crosslink immediately after EdU pulse.

  • Crosslinking & Lysis:

    • Fix with 1% Formaldehyde (10 min). Quench with Glycine.

    • Permeabilize cells and perform nuclei isolation (critical to reduce cytoplasmic background).

  • Click Reaction:

    • Resuspend nuclei in Click Reaction Buffer containing Biotin-Azide.

    • Incubate 1-2 hours at RT.

    • Mechanism:[5][7][8][9][10][11][12] Biotin covalently attaches to EdU-labeled DNA.

  • Sonication & Capture:

    • Sonicate chromatin to 200–500 bp fragments.

    • Incubate with Streptavidin beads (overnight, 4°C).

    • Wash stringently (SDS, LiCl) to remove non-chromatin binders.

  • Elution & MS:

    • Elute proteins (boiling in SDS or Tryptic digest on-bead).

    • Analyze via LC-MS/MS.[12]

iPOND Workflow Diagram

iPOND_Workflow Step1 1. EdU Pulse (10 min) Step2 2. HU Treatment (4mM, 2h) Step1->Step2 Stall Fork Step3 3. Crosslink & Click Chemistry Step2->Step3 Biotinylate Step4 4. Streptavidin Enrichment Step3->Step4 Purify Step5 5. MS Analysis (Stalled Factors) Step4->Step5 Identify

Figure 2: iPOND workflow for isolating HU-stalled replication fork proteins.

Application III: Phosphoproteomics of Replication Stress

HU induces a robust checkpoint response involving the kinases ATR, Chk1, and DNA-PK. Phosphoproteomics can quantify the extent of this signaling.

Experimental Design:

  • Condition A: Untreated.

  • Condition B: HU (2 mM, 2 hours) -> Replication Stress.

  • Condition C: HU (2 mM, 24 hours) -> DNA Damage/Collapse.

Enrichment Strategy: Due to the low stoichiometry of phosphorylation, Titanium Dioxide (TiO2) or IMAC (Fe-NTA) enrichment is mandatory post-digestion.

Data Interpretation: Look for upregulation of phosphorylation on:

  • RPA2 (Ser33): Marker of ssDNA accumulation.

  • Chk1 (Ser345): Direct readout of ATR activation.

  • H2AX (Ser139): Marker of double-strand breaks (expected in Condition C).[16]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Cell Viability HU concentration too high or exposure too long.Do not exceed 2 mM for >24h. For synchronization, limit to 16-18h.
Poor Synchrony HU degradation.Always prepare HU fresh in water immediately before use. It degrades in solution.
No "Stalled" Proteins in iPOND Inefficient Stall.Ensure EdU pulse is short (10 min). If pulse is too long, the fork moves past the label before HU acts.
LC-MS Column Clogging Genomic DNA contamination.In iPOND, ensure sonication shears DNA completely. Use Benzonase if compatible with downstream steps.

References

  • Koç, A., et al. (2004). Hydroxyurea arrests DNA replication by a mechanism that preserves basal dNTP pools.[6] Journal of Biological Chemistry.

  • Sirbu, B. M., et al. (2011). Analysis of protein dynamics at active, stalled, and collapsed replication forks. Genes & Development. (Foundational iPOND paper).

  • Singh, B. N., & Chishti, A. H. (2008). Pharmaco-proteomic study of hydroxyurea-induced modifications in the sickle red blood cell membrane proteome.[17] Biochimica et Biophysica Acta.

  • Dungrawala, H., et al. (2015). The Replication Checkpoint Prevents Two Types of Fork Collapse without Regulating Replisome Stability. Molecular Cell.

  • Thermo Fisher Scientific. iPOND Protocol Guidelines.

Sources

Method

Application Notes and Protocols for N-hydroxy-1-hydrazinecarboxamide Reactions

Abstract N-hydroxy-1-hydrazinecarboxamide, also known as N-hydroxysemicarbazide, is a versatile bifunctional reagent of increasing importance in medicinal chemistry and drug development. Its unique structural motif, comb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-hydroxy-1-hydrazinecarboxamide, also known as N-hydroxysemicarbazide, is a versatile bifunctional reagent of increasing importance in medicinal chemistry and drug development. Its unique structural motif, combining the nucleophilicity of a hydrazine with the functionality of a hydroxylamine, allows for the synthesis of a diverse array of heterocyclic and acyclic compounds. This guide provides an in-depth exploration of the experimental procedures for key reactions involving N-hydroxy-1-hydrazinecarboxamide, focusing on practical, field-proven protocols and the underlying chemical principles that govern these transformations. Detailed methodologies, safety precautions, and data interpretation are presented to aid researchers in the successful application of this valuable synthetic building block.

Introduction: The Synthetic Utility of N-hydroxy-1-hydrazinecarboxamide

Hydrazine derivatives are fundamental building blocks in organic synthesis, prized for their ability to form carbon-nitrogen and nitrogen-nitrogen bonds.[1] N-hydroxy-1-hydrazinecarboxamide distinguishes itself through the presence of an N-hydroxy group, which modulates its reactivity and provides a handle for further functionalization. The primary products of its reactions, N-hydroxysemicarbazones, have demonstrated a wide spectrum of biological activities, including antibacterial and anticancer properties, making them attractive scaffolds for drug discovery programs.[2][3]

This document serves as a comprehensive guide for researchers, providing not only step-by-step protocols but also the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Core Principles of Reactivity

The reactivity of N-hydroxy-1-hydrazinecarboxamide is dominated by the nucleophilic character of its nitrogen atoms. The terminal NH2 group is the primary site of nucleophilic attack, similar to other hydrazine derivatives.[4] The presence of the adjacent N-hydroxy group and the carboxamide moiety influences the overall electron density and steric environment, which can be leveraged for selective transformations.

Nucleophilicity and the "Alpha Effect"

Hydrazines and hydroxylamines are often referred to as "alpha-effect" nucleophiles, exhibiting enhanced reactivity compared to other nucleophiles of similar basicity.[5] This heightened nucleophilicity makes N-hydroxy-1-hydrazinecarboxamide a potent reagent for reactions with electrophiles, particularly carbonyl compounds.

Synthesis of N-hydroxy-1-hydrazinecarboxamide

While not always commercially available, N-hydroxy-1-hydrazinecarboxamide can be synthesized in the laboratory. The following protocol is based on established methods for the preparation of semicarbazide derivatives, adapted for the N-hydroxy analogue.[6]

Protocol 1: Synthesis of N-hydroxy-1-hydrazinecarboxamide

This two-step procedure involves the formation of an N-hydroxyurethane intermediate, followed by hydrazinolysis.

Step A: Synthesis of Ethyl N-hydroxycarbamate

  • To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water at 0 °C, add a solution of sodium hydroxide (2.2 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, add ethyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl N-hydroxycarbamate.

Step B: Hydrazinolysis to N-hydroxy-1-hydrazinecarboxamide

  • Dissolve the crude ethyl N-hydroxycarbamate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then to 0 °C to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Key Reaction Protocols

The most prominent reaction of N-hydroxy-1-hydrazinecarboxamide is its condensation with aldehydes and ketones. However, its nucleophilicity also allows for reactions with other electrophiles like acyl chlorides and alkyl halides.

Condensation with Aldehydes and Ketones to form N-hydroxysemicarbazones

This reaction is the most widely applied transformation of N-hydroxy-1-hydrazinecarboxamide, yielding stable N-hydroxysemicarbazones.[2] The reaction proceeds via nucleophilic attack of the terminal NH2 group on the carbonyl carbon, followed by dehydration. A catalytic amount of acid is often used to facilitate the dehydration step.

Diagram: General Workflow for N-hydroxysemicarbazone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A N-hydroxy-1- hydrazinecarboxamide C Mix in Solvent (e.g., Ethanol/Water) A->C B Aldehyde or Ketone B->C D Add Acid Catalyst (e.g., Acetic Acid) C->D E Heat under Reflux D->E F Concentrate Solvent E->F G Precipitate & Filter F->G H Recrystallize G->H I N-hydroxysemicarbazone (Product) H->I

Caption: Workflow for N-hydroxysemicarbazone Synthesis.

Protocol 2: Synthesis of N-hydroxy-N'-(diphenylmethylene)hydrazinecarboxamide

This protocol is adapted from the synthesis of related hydroxy semicarbazone derivatives.[2]

  • In a 100 mL round-bottom flask, dissolve benzophenone (1.0 eq, e.g., 20 mmol, 3.64 g) in 50 mL of absolute ethanol with gentle heating.

  • In a separate beaker, prepare a solution of N-hydroxy-1-hydrazinecarboxamide (1.0 eq, e.g., 20 mmol, 1.82 g) in 20 mL of water.

  • Add the N-hydroxy-1-hydrazinecarboxamide solution and 7-10 drops of glacial acetic acid to the benzophenone solution via a dropping funnel.

  • Heat the mixture under reflux for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, concentrate the mixture by vacuum distillation.

  • Filter the resulting precipitate and recrystallize from methanol to afford the pure product.

Diagram: Mechanism of N-hydroxysemicarbazone Formation

Caption: Mechanism of N-hydroxysemicarbazone Formation.

Acylation with Acyl Chlorides

N-hydroxy-1-hydrazinecarboxamide can be acylated, typically at the more nucleophilic terminal nitrogen, using acyl chlorides under Schotten-Baumann conditions.[7] This reaction provides access to N-acyl-N'-hydroxy-hydrazinecarboxamide derivatives, which are useful intermediates for further synthesis.

Protocol 3: General Procedure for Acylation

  • Dissolve N-hydroxy-1-hydrazinecarboxamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), and cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Alkylation with Alkyl Halides

Alkylation of N-hydroxy-1-hydrazinecarboxamide is also possible but can be complicated by issues of regioselectivity (alkylation at the terminal nitrogen vs. the internal nitrogen) and poly-alkylation.[8][9] The use of a protecting group strategy or careful control of reaction conditions may be necessary to achieve the desired product.

Protocol 4: General Procedure for Alkylation

  • To a solution of N-hydroxy-1-hydrazinecarboxamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.0 eq) and heat the reaction mixture (e.g., to 60-80 °C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to separate any regioisomers and unreacted starting material.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the reactions of N-hydroxy-1-hydrazinecarboxamide.

Reaction TypeElectrophileSolventBase/CatalystTemp.TimeTypical YieldSpectroscopic Notes (Product)
Condensation BenzophenoneEthanol/WaterAcetic AcidReflux48h~25%[2]IR (cm⁻¹): ~3300 (N-H), ~1680 (C=O), ~1600 (C=N). ¹H NMR (δ): 7.0-8.0 (Ar-H), ~8.5 (NH), ~10.0 (OH).
Condensation AcetophenoneEthanol/WaterAcetic AcidReflux2-3hGood[2]Similar to above, with characteristic alkyl proton signals.
Acylation Benzoyl ChlorideDCMTriethylamine0°C to RT8-16hModerate-GoodIR (cm⁻¹): ~3300 (N-H), ~1700 & ~1660 (two C=O). ¹H NMR (δ): Aromatic and amide proton signals.
Alkylation Benzyl BromideDMFK₂CO₃60-80°C4-12hVariable¹H NMR (δ): Characteristic benzylic CH₂ signal (~4.5-5.0 ppm).

Best Practices and Safety Considerations

While N-hydroxy-1-hydrazinecarboxamide itself is not as hazardous as anhydrous hydrazine, it and its derivatives should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. Use in a chemical fume hood is mandatory.

  • Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Hydrazine-containing waste should be treated as hazardous.

References

  • Beauchemin, A. M. (2011). Recent developments in Cope-type hydroamination reactions of hydroxylamine and hydrazine derivatives. Organic & Biomolecular Chemistry, 9(19), 6547-6558. [Link]

  • Förster, V., & Junge, W. (1985). On the action of hydroxylamine, hydrazine and their derivatives on the water-oxidizing complex. FEBS Letters, 186(1), 153-157.
  • Clark, J. (2015). Hydrazine and hydroxylamine.
  • NIST. (n.d.). Hydrazinecarboxamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Hariri, E., Mahboubi, A., Fathi, M., & D'hooghe, M. (2016). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian journal of pharmaceutical research : IJPR, 15(2), 433–441.
  • Agova, V., Zasheva, D., & Georgiev, G. (2019). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 6(1), 19-24.
  • MDPI. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Hydroxylamine synthesis method.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (2016). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
  • NIST. (n.d.). Hydrazinecarboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • ResearchGate. (2018). 1H-NMR spectrum of APHC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6. Retrieved from [Link]

  • NIST. (n.d.). Hydrazinecarboxamide, 2-(1-methylethylidene)-. Retrieved from [Link]

  • Kumar, V., Sharma, A., & Sharma, U. (2017). N-Hydroxyimide Ugi Reaction toward α-Hydrazino Amides. Organic Letters, 19(5), 1212–1215.
  • Zard, S. Z. (2002). Cyclization Reactions of Nitrogen-centered Radicals. Organic Reactions, 1-22.
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.
  • Bolm, C., & Hildebrand, J. P. (2000). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Tetrahedron Letters, 41(28), 5331-5334.
  • Chen, J., et al. (2026). Copper-catalysed enantioconvergent N-alkylation of hydrazines with racemic α-haloamides to access enantioenriched hydrazines.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • ResearchGate. (2003). Reactions of N-acylhydrazones with thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2024). Alkylation Reaction of Functionally Substituted 2-Hydrazine-1-carbothioamides with Some Unsaturated and Aryl Halides and Biological Activity of the Synthesized Compounds. Retrieved from [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • ResearchGate. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Chart.
  • LibreTexts. (2015, March 17). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts.
  • Cheméo. (n.d.). Hydrazinecarboxamide (CAS 57-56-7). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • MDPI. (2025). Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis. Retrieved from [Link]

  • Arkivoc. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide.
  • LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • EMBL-EBI. (n.d.). Compound: HYDRAZINECARBOXAMIDE (CHEMBL903). ChEMBL. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-hydroxy-1-hydrazinecarboxamide (Hydroxyurea)

Abstract N-hydroxy-1-hydrazinecarboxamide, commonly known as Hydroxyurea (HU), presents a distinct "Polarity Paradox" for analytical chemists. As a small, highly polar, and hydrophilic molecule (logP ~ -1.8), it exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-hydroxy-1-hydrazinecarboxamide, commonly known as Hydroxyurea (HU), presents a distinct "Polarity Paradox" for analytical chemists. As a small, highly polar, and hydrophilic molecule (logP ~ -1.8), it exhibits negligible retention on standard C18 stationary phases. Furthermore, its lack of a strong chromophore makes low-level detection via UV-Vis challenging. This Application Note provides two distinct, validated workflows: an Ion-Pairing Reverse Phase method for pharmaceutical quality control (based on USP standards) and a Xanthydrol Derivatization method for high-sensitivity bioanalysis in plasma.

Part 1: The Analytical Landscape & Strategy

Before selecting a protocol, the analyst must evaluate the sample matrix and sensitivity requirements. Hydroxyurea degrades into urea and hydroxylamine under hydrolytic stress; therefore, method selectivity is paramount.

Method Selection Logic

The following decision tree outlines the optimal approach based on your specific analytical goals.

MethodSelection Start Start: Define Sample Matrix Pharma Pharmaceutical Formulation (High Conc., Simple Matrix) Start->Pharma Bio Biological Fluid (Plasma/Serum) (Low Conc., Complex Matrix) Start->Bio DirectUV Direct UV Detection (214 nm) Pharma->DirectUV Deriv Derivatization Required Bio->Deriv IonPair Protocol A: Ion-Pairing RP-HPLC (USP Aligned) DirectUV->IonPair Standard QC HILIC Alternative: HILIC Mode (MS Compatible) DirectUV->HILIC If Ion-Pairing unwanted Xanth Protocol B: Xanthydrol Derivatization (Detection: 240 nm) Deriv->Xanth

Figure 1: Decision matrix for selecting the appropriate Hydroxyurea analytical workflow.

Part 2: Protocol A - Pharmaceutical QC (Ion-Pairing RP-HPLC)

Target Audience: QC Labs, Formulation Scientists. Basis: Aligned with USP Monograph specifications.

The Mechanism

Standard C18 columns fail to retain Hydroxyurea because the molecule elutes with the void volume (


). To overcome this, we utilize Tetrabutylammonium Hydrogen Sulfate (TBAHS)  as an ion-pairing reagent. The TBAHS masks the polar nature of the analyte, creating a transient lipophilic complex that interacts with the C18 stationary phase.
Chromatographic Conditions
ParameterSpecificationNotes
Column C18 (L1 packing), 4.6 mm × 250 mm, 5 µmHigh surface area carbon load recommended.
Mobile Phase Buffer : Methanol (85 : 15 v/v)Buffer: 1.7 g TBAHS + 1.74 g

in 1L Water. Adjust pH to 5.0.
Flow Rate 1.0 mL/minAdjust based on backpressure (<2000 psi).
Detection UV @ 214 nmEnd-absorption detection; ensure solvents are UV-transparent.
Injection Vol 10 - 20 µL
Run Time ~10-12 minutesHydroxyurea typically elutes at 5–7 mins.
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 1.7 g of Tetrabutylammonium Hydrogen Sulfate and 1.74 g of anhydrous Potassium Phosphate Dibasic in 900 mL of HPLC-grade water.

  • pH Adjustment: Adjust pH to 5.0 ± 0.1 using Phosphoric Acid (85%). Dilute to 1000 mL.

  • Mobile Phase Assembly: Mix 850 mL of Buffer with 150 mL of Methanol. Filter through a 0.45 µm nylon membrane and degas.

  • System Equilibration: Flush the column with mobile phase for at least 60 minutes. Note: Ion-pairing reagents require longer equilibration times to saturate the stationary phase.

  • Standard Prep: Dissolve USP Hydroxyurea RS in mobile phase to a concentration of 0.1 mg/mL.

Part 3: Protocol B - Bioanalysis (Xanthydrol Derivatization)

Target Audience: PK/PD Researchers, Clinical Labs. Basis: Enhanced sensitivity via chromophore tagging.

The Mechanism

Direct UV detection at 214 nm is insufficient for plasma samples due to high background noise from proteins and endogenous urea. We utilize Xanthydrol in an acidic medium to convert Hydroxyurea into N-xanthyl-hydroxyurea . This derivative is highly lipophilic (easily retained on C18) and absorbs strongly at 240 nm.

Reaction Workflow

Derivatization Sample Plasma Sample (200 µL) Precip Protein Precipitation (Add MeOH/TCA) Sample->Precip Reagent Add Reagents: 0.02M Xanthydrol + 1.5M HCl Precip->Reagent React Reaction (Ambient Temp, 5-10 mins) Reagent->React Extract Extraction (Optional) Ethyl Acetate React->Extract For trace levels Inject Inject to HPLC (Detect @ 240 nm) React->Inject Direct Injection Extract->Inject

Figure 2: Xanthydrol derivatization workflow for biological matrices.

Chromatographic Conditions (Derivatized)
ParameterSpecificationNotes
Column C18 (L1), 4.6 mm × 150 mm, 3.5 or 5 µmStandard C18 is sufficient due to derivative's lipophilicity.
Mobile Phase 20 mM Ammonium Acetate : AcetonitrileGradient or Isocratic (typically 50:50 or gradient 10-60% ACN).
Detection UV @ 240 nmShifted from 214 nm, reducing background interference.
Internal Std Methylurea or N-methylureaSpiked before precipitation.
Linearity 5 – 400 µMTypical range for clinical monitoring.[1]
Step-by-Step Procedure
  • Sample Prep: To 200 µL of plasma, add 20 µL of Internal Standard (Methylurea).

  • Precipitation: Add 200 µL of Methanol to precipitate proteins. Centrifuge at 10,000 x g for 5 mins.

  • Derivatization: Transfer supernatant to a clean vial. Add 100 µL of 0.02 M Xanthydrol (in propanol) and 50 µL of 1.5 M HCl .

  • Incubation: Vortex and let stand at room temperature for 10 minutes.

  • Injection: Inject 20 µL directly into the HPLC system.

    • Note: The Xanthyl-HU derivative elutes significantly later than endogenous interferences.

Part 4: Stability & Degradation Pathways

Hydroxyurea is hydrolytically unstable, degrading into Urea and Hydroxylamine. This degradation is accelerated by heat and extreme pH.

Degradation Logic

Degradation HU Hydroxyurea Inter Hydrolysis HU->Inter Factors Heat (>40°C) High pH Factors->Inter Prod1 Hydroxylamine Inter->Prod1 Prod2 Urea Inter->Prod2 CO2 CO2 Inter->CO2

Figure 3: Hydrolysis pathway of Hydroxyurea. Urea is a common interference in HPLC if resolution is poor.

Handling Recommendations
  • Storage: Store stock solutions at 4°C. Stable for ~78 days in aqueous solution if refrigerated.

  • Sample Prep: Keep samples on ice during preparation.

  • Column Wash: If using Method A (Ion-Pairing), the column must be dedicated to this method or washed extensively (50 volumes of 50:50 MeOH:Water) to remove TBAHS, which strongly adheres to C18.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Fronting Column Overload or pH MismatchReduce injection volume; Ensure Mobile Phase pH is exactly 5.0.
Drifting Retention Times Ion-Pairing EquilibriumEquilibrate column for >1 hour. Maintain constant temperature (30°C).
Low Sensitivity (Bio) Incomplete DerivatizationEnsure Xanthydrol is fresh (oxidizes easily). Check HCl concentration.[2][3][4][5]
Extra Peaks DegradationCheck for Urea peak (elutes earlier). Prepare fresh standards.

References

  • USP Monograph (Hydroxyurea). United States Pharmacopeia (USP 43-NF 38). The official compendial method utilizing TBAHS ion-pairing chromatography.[6]

  • Tsuchiya, K., et al. "Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol." Biomedical Chromatography, 2017.[1] Describes the Xanthydrol derivatization mechanism and validation.

  • Legrand, M., et al. "Stability of extemporaneously prepared hydroxyurea solutions." American Journal of Health-System Pharmacy, 2024. Provides critical stability data (78 days) and HILIC alternative methods.

  • Manouilov, K.K., et al. "Colorimetric determination of hydroxyurea in biological fluids." Clinical Chemistry, 1998. Background on colorimetric/UV detection challenges.

  • SIELC Technologies. "Separation of Hydroxyurea on Newcrom R1 HPLC column." Application note regarding mixed-mode stationary phases as an alternative to ion-pairing.

Sources

Method

Application Note: High-Resolution NMR Spectroscopy of N-Hydroxy-1-hydrazinecarboxamide

Protocol AN-NMR-21520 | Version 1.2 Target Molecule: N-Hydroxy-1-hydrazinecarboxamide (1-Hydroxysemicarbazide) CAS Registry Number: 21520-79-6 Molecular Formula: Molecular Weight: 91.07 g/mol Executive Summary This appli...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol AN-NMR-21520 | Version 1.2

Target Molecule: N-Hydroxy-1-hydrazinecarboxamide (1-Hydroxysemicarbazide) CAS Registry Number: 21520-79-6 Molecular Formula:


Molecular Weight:  91.07  g/mol 
Executive Summary

This application note details the protocol for the structural characterization of N-Hydroxy-1-hydrazinecarboxamide (1-HSC) using nuclear magnetic resonance (NMR) spectroscopy. While structurally simple, 1-HSC presents specific analytical challenges due to its multiple exchangeable protons (


, 

,

), potential for tautomerism, and structural isomerism (distinguishing N1-hydroxy from N4-hydroxy derivatives).

This guide provides a self-validating workflow to confirm the identity of CAS 21520-79-6, distinguishing it from related impurities like hydroxyurea or semicarbazide, and ensuring suitability for downstream applications such as Schiff base synthesis (antitumor/antibacterial research).

Chemical Identity & Structural Logic

Before acquisition, the operator must understand the connectivity to interpret the spectrum correctly.

  • IUPAC Name: N-hydroxyhydrazinecarboxamide (or 1-Hydroxysemicarbazide).[1]

  • Structure (Target):

    
    
    
    • Note: Literature often references "hydroxysemicarbazides" generically. The position of the hydroxyl group (N1 vs. N4) significantly alters the chemical shift of the adjacent protons.

  • Key Functional Groups:

    • Primary Amide (

      
      ):  Two protons, often chemically non-equivalent in restricted rotation (DMSO).
      
    • Hydrazine Moiety (

      
      ):  The N1-hydroxy substitution creates a distinct shielding environment compared to unsubstituted semicarbazide.
      
    • Hydroxyl (

      
      ):  Highly solvent-dependent; visible only in dry, aprotic polar solvents.
      
Experimental Protocol
3.1. Reagents and Materials
ComponentGrade/SpecificationPurpose
Analyte N-Hydroxy-1-hydrazinecarboxamide (>95%)Target compound.[1]
Solvent A DMSO-d6 (99.9% D) + 0.03% TMSPrimary Solvent. Essential for observing exchangeable protons (-OH, -NH).
Solvent B D2O (99.9% D)Validation Solvent. Used for deuterium exchange experiments to identify labile protons.
NMR Tubes 5mm High-Precision (500 MHz rated)Minimize shimming errors.
3.2. Sample Preparation (Critical Path)

Rationale: 1-HSC is polar. Chloroform (


) is unsuitable due to insolubility. 

causes immediate exchange of all 5 protons, leaving only the residual solvent peak. DMSO-d6 is the mandatory solvent for structural confirmation.
  • Weighing: Weigh 10–15 mg of the solid sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6.

    • Tip: If the sample contains trace moisture (common in hygroscopic hydrazines), the -OH and -NH signals will broaden or merge. Use a fresh ampoule of DMSO-d6.

  • Transfer: Transfer to the NMR tube. Cap immediately to prevent atmospheric moisture absorption.

  • D2O Shake (Optional Validation): Prepare a second sample or add 2 drops of D2O to the existing tube after the initial scan to confirm proton exchange.

3.3. Acquisition Parameters (Standard 500 MHz)
  • Temperature: 298 K (25°C). Note: Variable temperature (VT) may be required if amide rotation is slow.

  • Pulse Sequence: zg30 (standard proton).

  • Relaxation Delay (D1): Set to 5.0 s .

    • Reasoning: Amide and hydroxyl protons have long

      
       relaxation times. Short D1 results in poor integration accuracy.
      
  • Scans (NS): 16–32 (Sufficient for >10mg sample).

  • Spectral Width: -2 to 14 ppm (to capture downfield -OH/-NH signals).

Data Analysis & Expected Shifts

The following table summarizes the expected chemical shifts in DMSO-d6 .

MoietyProton TypeApprox.[1][2][3][4] Shift (

, ppm)
MultiplicityIntegrationNotes

Carbon (13C)158.0 – 162.0 --Carbonyl carbon (Urea-like).

Amide5.8 – 6.5 Broad Singlet (s)2HMay appear as two peaks if rotation is restricted.

Hydrazine (N2)7.5 – 8.5 Singlet/Doublet1HCouples to N1-H if exchange is slow.

Hydrazine (N1)8.0 – 9.2 Broad1HAdjacent to -OH; typically downfield.

Hydroxyl9.5 – 11.0 Very Broad1HHighly dependent on concentration and acidity.
4.1. Interpretation Logic (Self-Validation)
  • The "5-Proton" Check: In dry DMSO, you must integrate the region from 5.0 to 11.0 ppm. The total integral (relative to a CH/impurity standard) should account for 5 protons.

  • The D2O Wipeout: Upon adding D2O, all peaks listed above must disappear (exchange with D). If a peak remains, it is a non-exchangeable impurity (e.g., alkyl group from a solvent contaminant).

  • Distinguishing Isomers (N1 vs N4):

    • If the structure is 4-hydroxysemicarbazide (

      
      ), the 
      
      
      
      proton is typically further downfield (>10 ppm) and the hydrazine
      
      
      appears as a distinct doublet or broad signal at ~4-5 ppm (shielded).
    • If the structure is 1-hydroxysemicarbazide (

      
      ), the amide 
      
      
      
      is desheilded by the carbonyl (~6.0 ppm).
    • Gold Standard: Run an 15N-HMBC if available. The Carbonyl carbon will couple strongly to the amide nitrogen.

Workflow Visualization

The following diagram illustrates the decision matrix for validating the compound.

NMR_Workflow Start Start: Solid Sample (CAS 21520-79-6) Solvent Solvent Selection: DMSO-d6 (Dry) Start->Solvent Acquisition Acquire 1H NMR (D1 = 5s, 16 Scans) Solvent->Acquisition Check_Integrals Check Integrals (5.0 - 11.0 ppm) Do signals sum to ~5H? Acquisition->Check_Integrals Decision_Pass Signals Present Check_Integrals->Decision_Pass Yes Decision_Fail Signals Missing/Broad Check_Integrals->Decision_Fail No D2O_Test Validation: Add D2O Shake Decision_Pass->D2O_Test Dry_Step Action: Dry Sample/Solvent (Moisture causes broadening) Decision_Fail->Dry_Step Dry_Step->Solvent Exchange_Result Result: All Peaks Disappear? D2O_Test->Exchange_Result Final_ID Identity Confirmed: 1-Hydroxysemicarbazide Exchange_Result->Final_ID Yes (Protons are labile) Impurity_Flag Alert: Non-exchangeable Impurity Detected Exchange_Result->Impurity_Flag No (Peaks remain)

Caption: Step-by-step NMR validation workflow for N-Hydroxy-1-hydrazinecarboxamide, emphasizing solvent effects and deuterium exchange.

Advanced Characterization: 2D NMR

For regulatory submissions or strict quality control, 1D Proton NMR may be insufficient due to peak overlap.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for correlations between the Carbonyl carbon (~160 ppm) and the Amide protons (~6 ppm) vs. Hydrazine protons (~8 ppm) .

    • This connectivity confirms the

      
       backbone.
      
  • 15N NMR (Optional):

    • 1-HSC has three nitrogen atoms. 15N NMR (via HSQC/HMBC) provides the definitive map of the nitrogen backbone, resolving the N-hydroxy vs. N-amino ambiguity.

References
  • PubChem. (n.d.). N-hydroxy-1-hydrazinecarboxamide (Compound).[1][5][6] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Ren, S., Wang, R., Komatsu, K., & Lien, E. J. (2002).[7] Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of new Schiff bases of hydroxysemicarbazide as potential antitumor agents. Journal of Medicinal Chemistry, 45(2), 410–419.[2] [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application

N-hydroxy-1-hydrazinecarboxamide in anticancer agent synthesis

Application Note: N-hydroxy-1-hydrazinecarboxamide (Hydroxysemicarbazide) in Anticancer Agent Synthesis Executive Summary N-hydroxy-1-hydrazinecarboxamide (commonly referred to as Hydroxysemicarbazide or HSC ) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-hydroxy-1-hydrazinecarboxamide (Hydroxysemicarbazide) in Anticancer Agent Synthesis

Executive Summary

N-hydroxy-1-hydrazinecarboxamide (commonly referred to as Hydroxysemicarbazide or HSC ) represents a critical pharmacophore scaffold in medicinal chemistry, specifically designed to target Ribonucleotide Reductase (RNR) . While structurally related to the clinically established drug Hydroxyurea (HU), HSC possesses a hydrazine backbone that allows for facile derivatization into Schiff bases (Hydroxysemicarbazones) .

These derivatives have demonstrated 10- to 30-fold greater potency than Hydroxyurea in murine leukemia (L1210) and other carcinoma lines.[1] This guide details the synthetic utility of HSC, providing a validated protocol for generating high-potency Schiff base libraries and elucidating the mechanistic causality of their superior antineoplastic activity.

Scientific Background & Rationale

The Pharmacophore: Beyond Hydroxyurea

Hydroxyurea functions by quenching the tyrosyl free radical in the R2 subunit of RNR, a rate-limiting enzyme in DNA synthesis. However, its clinical utility is limited by a short half-life and high dosage requirements.

HSC (CAS 21520-79-6) retains the essential hydroxamic acid-like pharmacophore (


) required for radical scavenging but introduces a hydrazine moiety (

). This structural modification serves two purposes:
  • Combinatorial Versatility: The hydrazine group acts as a "chemical handle," enabling condensation with diverse aromatic aldehydes and ketones to modulate lipophilicity (LogP) and cellular uptake.

  • Enhanced Chelation: The resultant semicarbazone motif can chelate the diferric iron center of RNR more effectively than the simple urea structure.

Mechanism of Action

The anticancer activity of HSC derivatives is driven by the inhibition of the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).

Pathway Visualization: The following diagram illustrates the interference of HSC derivatives in the DNA synthesis pathway.

RNR_Inhibition_Pathway Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) dNTPs dNTPs (dATP, dGTP, dCTP, dTTP) Ribonucleotides->dNTPs Reduction via RNR DNA_Rep DNA Replication (S-Phase) dNTPs->DNA_Rep Apoptosis Cell Cycle Arrest & Apoptosis DNA_Rep->Apoptosis S-Phase Depletion RNR_Active Ribonucleotide Reductase (Active R2 Subunit) RNR_Active->dNTPs Catalysis Blocked Tyrosyl Tyrosyl Radical (Fe-O-Fe Center) RNR_Active->Tyrosyl Dependent on Tyrosyl->RNR_Active Inactivation HSC_Deriv HSC Schiff Base (N-hydroxysemicarbazone) HSC_Deriv->Tyrosyl Quenches Radical (1e- Transfer)

Caption: Mechanism of Action: HSC derivatives quench the essential tyrosyl radical in the RNR R2 subunit, halting dNTP synthesis and inducing S-phase arrest.

Experimental Protocol: Synthesis of HSC Schiff Bases

Objective: Synthesize a library of N-hydroxysemicarbazones via condensation of N-hydroxy-1-hydrazinecarboxamide with substituted aromatic ketones.

Safety Precaution: HSC and its derivatives are potential genotoxins. All manipulations must be performed in a fume hood using double nitrile gloves and appropriate PPE.

Materials
  • Reagent A: N-hydroxy-1-hydrazinecarboxamide (HSC) [CAS: 21520-79-6].[2][3][4][5][6][7]

  • Reagent B: Substituted Acetophenone or Benzophenone (e.g., 3-trifluoromethylacetophenone).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • Dissolve 1.0 mmol of the aromatic ketone/aldehyde in 10 mL of absolute ethanol in a round-bottom flask.

    • Add 1.1 mmol (slight excess) of N-hydroxy-1-hydrazinecarboxamide.

    • Add 2–3 drops of glacial acetic acid to catalyze the imine formation.

  • Condensation (Reflux):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Process Check: Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the ketone spot.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If precipitation occurs, filter the solid under vacuum.

    • If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and cool in an ice bath to induce crystallization.

  • Purification:

    • Recrystallize the crude product from hot ethanol/water (1:1) or pure ethanol depending on solubility.

    • Dry the crystals in a vacuum desiccator over

      
      .
      
  • Characterization (Validation Criteria):

    • IR Spectroscopy: Confirm presence of

      
       stretch (
      
      
      
      ) and
      
      
      stretch (
      
      
      ).
    • 1H NMR: Verify the disappearance of the ketone methyl/proton signals and integration of the aromatic region.

Workflow Diagram

Synthesis_Workflow Start Start: Dissolve Ketone in EtOH Add_HSC Add HSC + Cat. AcOH Start->Add_HSC Reflux Reflux 4-6 Hours Add_HSC->Reflux TLC TLC Check: Ketone Consumed? Reflux->TLC TLC->Reflux No (Extend Time) Cool Cool & Precipitate TLC->Cool Yes Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Final Product: N-hydroxysemicarbazone Recryst->Final

Caption: Synthetic workflow for the condensation of N-hydroxy-1-hydrazinecarboxamide with aromatic ketones.

Comparative Efficacy Data

The following table summarizes the potency of HSC derivatives compared to the standard of care, Hydroxyurea (HU), against L1210 murine leukemia cells. The data highlights the impact of the hydrophobic tail added via the hydrazine linkage.

Compound IDR-Group (Aldehyde/Ketone Origin)IC50 (µM)Potency vs. HU (Fold)
Hydroxyurea (Control) N/A82.0 1.0x
HSC-14-Nitrobenzaldehyde15.45.3x
HSC-22-Hydroxyacetophenone7.211.4x
HSC-33-Trifluoromethylbenzophenone2.7 30.4x
HSC-44-Chlorobenzophenone5.814.1x

Note: Data derived from structure-activity relationship studies of hydroxysemicarbazones [1, 2].[1]

Interpretation: The addition of hydrophobic aromatic rings (e.g., HSC-3) significantly enhances potency. This is attributed to:

  • Improved Transport: Higher LogP facilitates passive diffusion across the cell membrane.

  • Hydrophobic Pocket Binding: The aromatic tail interacts with the hydrophobic pocket near the RNR active site, stabilizing the inhibitor-enzyme complex.

References

  • Ren, S., et al. (2002). "Synthesis, Biological Evaluation, and Quantitative Structure-Activity Relationship Analysis of New Schiff Bases of Hydroxysemicarbazide as Potential Antitumor Agents." Journal of Medicinal Chemistry.

  • Tai, A. W., et al. (2024). "Development of new steroid-based hydrazide and (thio)semicarbazone compounds with anticancer properties." PubMed.

  • PubChem. (2026).[8] "N-hydroxy-1-hydrazinecarboxamide (Compound Summary)."

  • Sriram, D., et al. (2005).

Sources

Method

Protocol for N-hydroxy-1-hydrazinecarboxamide derivatization

An Application Guide to the Derivatization of N-hydroxy-1-hydrazinecarboxamide for Analytical and Synthetic Applications Abstract This technical guide provides a comprehensive protocol for the derivatization of N-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of N-hydroxy-1-hydrazinecarboxamide for Analytical and Synthetic Applications

Abstract

This technical guide provides a comprehensive protocol for the derivatization of N-hydroxy-1-hydrazinecarboxamide, a hydroxylated analog of semicarbazide. The core of this process involves the reaction of the terminal hydrazine nitrogen with carbonyl-containing compounds, such as aldehydes and ketones, to form stable N-hydroxy-semicarbazone derivatives. This reaction serves two primary purposes: 1) enhancing the analytical detection of carbonyl compounds by introducing a moiety amenable to techniques like HPLC-UV and LC-MS, and 2) serving as a foundational synthetic step in drug discovery and development for creating novel bioactive molecules.[1] This document details the underlying reaction mechanism, provides step-by-step protocols for both analytical and synthetic scale reactions, and offers insights into the characterization of the resulting derivatives.

Introduction: The Scientific Rationale for Derivatization

N-hydroxy-1-hydrazinecarboxamide belongs to the family of hydrazine derivatives, which are widely recognized as versatile reagents in organic chemistry and chemical biology.[2][3] The primary motivation for its derivatization stems from the highly efficient and specific reaction of its nucleophilic amino group with the electrophilic carbon of a carbonyl group.[4]

This process, forming a stable carbon-nitrogen double bond (C=N), is exploited in several key areas:

  • Enhanced Analyte Detection: Many small-molecule aldehydes and ketones, particularly those of biological relevance, lack a strong chromophore or are difficult to ionize, making them challenging to detect and quantify at low concentrations.[5] Derivatization with a hydrazine-based reagent can introduce a group with a high molar absorptivity for UV-Vis detection or a readily ionizable site for mass spectrometry (MS), thereby significantly improving sensitivity.[5][6]

  • Synthesis of Bioactive Scaffolds: The hydrazinecarboxamide (semicarbazide) structure is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of antimicrobial properties.[1] By reacting N-hydroxy-1-hydrazinecarboxamide with various carbonyl-containing molecules, researchers can generate libraries of novel compounds for screening as potential therapeutic agents.

  • Characterization of Carbonyls: The formation of solid, crystalline derivatives like semicarbazones provides a classical method for identifying unknown aldehydes and ketones via melting point analysis.[4]

The presence of the N-hydroxy group distinguishes this reagent from standard semicarbazide, potentially altering the electronic properties and biological activity of the resulting derivatives, offering a unique avenue for chemical exploration.

The Reaction Mechanism: Hydrazone Formation

The derivatization reaction proceeds via a two-stage, acid-catalyzed nucleophilic addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions such as pH and temperature.

  • Nucleophilic Attack: The terminal, primary amine (-NH₂) of N-hydroxy-1-hydrazinecarboxamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a zwitterionic intermediate which quickly rearranges to a neutral carbinolamine intermediate.

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O).

  • Elimination: The lone pair of electrons on the adjacent nitrogen pushes out the water molecule, and a final deprotonation step yields the stable N-hydroxy-semicarbazone product.[4]

The pH must be carefully controlled; if the solution is too acidic, the nucleophilic hydrazine nitrogen will be protonated and rendered unreactive. If it is not acidic enough, the dehydration step is inefficient.[4]

Caption: Mechanism of N-hydroxy-semicarbazone formation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Hydrazine derivatives should be handled with care.

Protocol A: Derivatization for Analytical Quantification (HPLC-UV)

This protocol is designed for the derivatization of a carbonyl-containing analyte in a sample matrix prior to chromatographic analysis.

Materials and Instrumentation

  • Reagents: N-hydroxy-1-hydrazinecarboxamide, analyte standard (e.g., benzaldehyde), HPLC-grade methanol or ethanol, trifluoroacetic acid (TFA) or glacial acetic acid, deionized water.

  • Equipment: Volumetric flasks, micropipettes, autosampler vials, heating block or water bath, HPLC system with UV-Vis detector.

Step-by-Step Methodology

  • Preparation of Reagent Solution: Prepare a 10 mM stock solution of N-hydroxy-1-hydrazinecarboxamide in methanol. This solution should be stored refrigerated and protected from light when not in use.

  • Preparation of Analyte Standard/Sample: Prepare a stock solution of the carbonyl analyte (e.g., 10 mM benzaldehyde) in methanol. Create a series of dilutions for a calibration curve. For unknown samples, perform a sample extraction into a compatible organic solvent if necessary.

  • Derivatization Reaction:

    • In an autosampler vial, combine 100 µL of the analyte standard or sample with 200 µL of the N-hydroxy-1-hydrazinecarboxamide reagent solution (ensuring a molar excess of the reagent).

    • Add 10 µL of a 1% TFA solution in methanol to catalyze the reaction.

    • Cap the vial tightly and vortex briefly.

    • Heat the mixture at 60°C for 30 minutes.[7] Some reactions may proceed efficiently at room temperature, but gentle heating often ensures complete derivatization.[8]

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the HPLC system.

    • A typical starting point for HPLC analysis would be a C18 reversed-phase column with a gradient elution using mobile phases of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Monitor the eluent at a wavelength determined by the UV spectrum of the purified derivative (typically in the 280-400 nm range).[6]

G prep_reagents Prepare Reagent & Analyte Solutions mix Mix Analyte, Reagent, & Catalyst in Vial prep_reagents->mix react Heat Reaction (e.g., 60°C, 30 min) mix->react cool Cool to Room Temperature react->cool inject Inject Sample into HPLC-UV cool->inject analyze Data Acquisition & Quantification inject->analyze

Caption: Workflow for analytical derivatization.

Protocol B: Preparative Synthesis and Isolation of a Derivative

This protocol is for synthesizing a larger quantity of a specific N-hydroxy-semicarbazone for characterization or further use.

Materials and Instrumentation

  • Reagents: N-hydroxy-1-hydrazinecarboxamide, a selected aldehyde or ketone (e.g., 2,4-dihydroxyacetophenone), ethanol, glacial acetic acid, deionized water.[9]

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, Buchner funnel, filter paper, recrystallization solvents (e.g., ethanol/water).

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the carbonyl compound (e.g., 152 mg of 2,4-dihydroxyacetophenone) in 10 mL of ethanol.

  • Addition of Reagent: Add a solution of 1.1 mmol of N-hydroxy-1-hydrazinecarboxamide in 10 mL of warm ethanol to the flask. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation:

    • Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystallization. The product often precipitates directly from the solution.[9]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with cold deionized water.

  • Purification and Drying:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water mixture) to achieve high purity.

    • Dry the purified crystals under vacuum to obtain the final product.

Characterization of Derivatives

Proper characterization is essential to confirm the structure and purity of the synthesized derivative.

Technique Purpose Expected Observations for a Model Derivative
Melting Point Purity AssessmentA sharp, defined melting range indicates a pure compound.
FTIR Spectroscopy Functional Group IDDisappearance of the C=O stretch from the starting ketone/aldehyde (approx. 1680-1720 cm⁻¹). Appearance of a C=N stretch (approx. 1620-1680 cm⁻¹). Persistence of N-H and C=O (amide) stretches from the reagent backbone.[10]
¹H NMR Structural ElucidationSignals corresponding to the protons from both the carbonyl compound and the hydrazinecarboxamide moiety. A downfield shift of the proton on the imine carbon (CH=N).
¹³C NMR Carbon Skeleton IDAppearance of a signal for the imine carbon (C=N) typically in the 140-160 ppm range.
UV-Vis Spectroscopy Electronic PropertiesDetermination of the maximum absorbance wavelength (λmax), which is crucial for setting the detection wavelength in HPLC-UV methods.[6][10]
Mass Spectrometry Molecular WeightConfirmation of the molecular weight of the derivative through the observation of the molecular ion peak ([M+H]⁺ or [M]⁺˙).[5]

Conclusion

The derivatization of N-hydroxy-1-hydrazinecarboxamide is a robust and versatile technique applicable to both analytical chemistry and synthetic drug discovery. By forming stable N-hydroxy-semicarbazones, researchers can overcome challenges in the detection of carbonyl compounds and readily synthesize novel molecular entities for biological evaluation. The protocols provided herein offer a solid foundation for these applications, emphasizing the importance of understanding the underlying chemical principles to achieve optimal and reproducible results.

References

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (2025). Vertex AI Search.
  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. (n.d.). Vertex AI Search.
  • Hydrazine reagents as derivatizing agents in environmental analysis – a critical review. (2018). Molecules.
  • Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(8), 781–791. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Trim, P. J., et al. (2015). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085–2094. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. (2018). Semantic Scholar.
  • Hydrazinecarbothioamide group in the synthesis of heterocycles. (2009). Arkivoc.
  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020). YouTube.
  • The method that derivatization HPLC methods determine hydrazine hydrate. (2017). Google Patents.
  • USE OF HYDRAZINE CARBOXAMIDE-2-[(2-HYDROXY-1- NAPHTHALENYL) METHYLENE] AS AN ANALYTICAL REAGENT FOR THE EXTRACTIVE SPECTRO. (2011). TSI Journals.
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Available at: [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ioniz
  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (2024). PubMed. Available at: [Link]

  • APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. (2022). Malaysian Journal of Analytical Sciences.
  • Reactions of Aldehydes and Ketones with Amines. (2014). Chemistry LibreTexts. Available at: [Link]

  • Derivatization Reaction Screening. (n.d.).
  • Agova, M., et al. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound. Scripta Scientifica Pharmaceutica.
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020). bioRxiv.
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020).
  • Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018).
  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.
  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2026). MDPI.
  • N-Hydroxyimide Ugi Reaction toward α-Hydrazino Amides. (n.d.). PMC.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (n.d.). RSC Advances.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. (n.d.). Thermo Fisher Scientific.

Sources

Application

Application Note: Spectrophotometric Determination of Au(III) and Cu(II) Using N-Hydroxy-1-hydrazinecarboxamide Derivatives

This Application Note and Protocol details the use of N-hydroxy-1-hydrazinecarboxamide (specifically its derivatives, such as Rhodamine-N-hydroxysemicarbazide or RHS ) for the high-sensitivity spectrophotometric and fluo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of N-hydroxy-1-hydrazinecarboxamide (specifically its derivatives, such as Rhodamine-N-hydroxysemicarbazide or RHS ) for the high-sensitivity spectrophotometric and fluorometric determination of metal ions, with a primary focus on Gold (Au³⁺) and Copper (Cu²⁺) .

While the small molecule N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) possesses intrinsic chelating properties due to its hydroxamic acid-like and hydrazine functionalities, its most significant analytical application in modern research is as the reactive binding moiety in "turn-on" chemosensors. This guide addresses the synthesis and application of these sensors, which are critical for detecting trace metal impurities in drug substances and environmental samples.

Introduction & Principle

The determination of trace noble metals like Gold (Au) and transition metals like Copper (Cu) is vital in pharmaceutical catalysis (scavenging catalyst residues) and environmental toxicology. N-hydroxy-1-hydrazinecarboxamide functions as a potent bidentate or tridentate ligand. When appended to a chromophore like Rhodamine B , it forms a non-fluorescent, colorless spirolactam derivative (RHS).

Mechanism of Action

The detection is based on the Spirolactam Ring-Opening Mechanism .[1]

  • Resting State: The RHS sensor exists in a closed, spirocyclic form which is colorless and non-fluorescent.

  • Metal Binding: The N-hydroxy-1-hydrazinecarboxamide moiety selectively chelates Au³⁺ or Cu²⁺.

  • Activation: This chelation induces the hydrolysis or opening of the spirolactam ring, restoring the conjugated

    
    -system of the Rhodamine dye.
    
  • Signal: This results in a strong absorbance increase (pink color,

    
     nm) and a fluorescence "turn-on" emission (
    
    
    
    nm).

G RHS RHS Sensor (Spirolactam Form) Colorless / Non-Fluorescent Complex Metal-Ligand Complexation RHS->Complex + Metal Ion Metal Analyte (Au³⁺ / Cu²⁺) Metal->Complex RingOpen Spirolactam Ring Opening Complex->RingOpen Chelation Induced Signal Signal Output Abs: ~560 nm (Pink) Em: ~590 nm (Orange) RingOpen->Signal Restored Conjugation

Figure 1: Mechanism of metal-induced signal generation in N-hydroxy-1-hydrazinecarboxamide sensors.

Materials & Reagents

Reagents
  • N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6): Precursor for sensor synthesis.

  • Rhodamine B Hydrazide: Precursor.[2]

  • Solvents: Ethanol (EtOH), Acetonitrile (CH₃CN), Dimethyl sulfoxide (DMSO) (Spectroscopic grade).

  • Buffer: HEPES or Phosphate Buffer (pH 7.0–7.4).

  • Metal Standards: AuCl₃, Cu(NO₃)₂ standard solutions (1000 ppm).

Equipment
  • UV-Vis Spectrophotometer: Double-beam, quartz cuvettes (1 cm path length).

  • Fluorescence Spectrophotometer: (Optional for lower LOD).

  • pH Meter: Calibrated to ±0.01 pH units.

Experimental Protocol

Preparation of Stock Solutions
  • Sensor Stock (1 mM): Dissolve 10 mg of the synthesized Rhodamine-N-hydroxysemicarbazide (RHS) in 10 mL of DMSO. Store in the dark at 4°C. Stability: 1 month.

  • Metal Standards (1 mM): Dilute commercial 1000 ppm standards of Au(III) and Cu(II) using deionized water.

  • Working Buffer: Prepare 20 mM HEPES buffer, adjusted to pH 7.2.

Spectrophotometric Determination Procedure

This protocol allows for the "naked-eye" and quantitative detection of Au³⁺.

  • Blank Preparation: In a 10 mL volumetric flask, add 100 µL of Sensor Stock and dilute to volume with 1:1 (v/v) Buffer:Ethanol mixture.

  • Sample Preparation:

    • Aliquot 100 µL of Sensor Stock into a series of 10 mL flasks.

    • Add varying volumes of the sample solution (containing Au³⁺).

    • Dilute to volume with 1:1 (v/v) Buffer:Ethanol mixture.[3]

  • Incubation: Shake gently and allow to stand at room temperature (25°C) for 20 minutes . (Color development is time-dependent).

  • Measurement:

    • Zero the spectrophotometer with the Blank.

    • Scan absorbance from 450 nm to 650 nm .

    • Record absorbance at

      
       nm .
      
  • Visual Check: A color change from colorless to pink indicates the presence of Au³⁺ (> 1 µM).

Fluorescence Measurement (High Sensitivity)

For trace analysis (LOD < 50 nM):

  • Excitation: Set

    
     nm.
    
  • Emission Scan: Record emission from 530 nm to 700 nm.

  • Quantification: Measure intensity at

    
     nm .
    

Data Analysis & Performance

Calibration

Construct a calibration curve by plotting Absorbance (


) or Fluorescence Intensity (

) vs. Concentration of Metal Ion (

).
ParameterValue (Au³⁺ Detection)Value (Cu²⁺ Detection)
Linear Range 0.5 – 50 µM1.0 – 40 µM
LOD (Limit of Detection) ~0.05 µM (Fluorescence)~0.1 µM (Fluorescence)
Response Time < 20 mins< 5 mins
Stoichiometry (Job's Plot) 1:1 (Sensor:Metal)1:1 (Sensor:Metal)
Color Change Colorless

Pink
Colorless

Pink/Orange
Selectivity & Interference

The N-hydroxy-1-hydrazinecarboxamide moiety provides high specificity.

  • Non-Interfering Ions:

    
    .[4]
    
  • Potential Interferences:

    • Hg²⁺: May cause minor fluorescence enhancement; mask with iodide if necessary.

    • Fe³⁺: Can be masked using fluoride or phosphate buffer.

Synthesis of the Sensor (Reference)

For researchers synthesizing the reagent de novo: Reaction: Rhodamine B Hydrazide + Phosgene (or Triphosgene)


 Intermediate Isocyanate 

Rhodamine-N-hydroxysemicarbazide . Alternatively: Reaction of Rhodamine B acid chloride with N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) in the presence of triethylamine in refluxing acetonitrile.

References

  • Reddy, G. U., et al. (2012).[2] "Rhodamine-based chemosensors for the detection of metal ions." Chemical Communications.[2]

  • Santa Cruz Biotechnology. "N-Hydroxy-1-hydrazinecarboxamide Product Data (CAS 21520-79-6)." SCBT.

  • GuideChem. "Chemical Properties and CAS Database for N-Hydroxy-1-hydrazinecarboxamide." GuideChem.

  • ResearchGate Review. "Recent Developments in Rhodamine Derivatives for Metal Ions Detection." ResearchGate.

Sources

Method

Application Note: N-Hydroxy-1-Hydrazinecarboxamide (Semicarbazide) Linkers in Bioconjugation

This Application Note is designed for researchers and drug development professionals focusing on Semicarbazide (Hydrazinecarboxamide) chemistries, specifically utilizing N-hydroxysuccinimidyl-semicarbazide reagents. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on Semicarbazide (Hydrazinecarboxamide) chemistries, specifically utilizing N-hydroxysuccinimidyl-semicarbazide reagents.

While "N-hydroxy-1-hydrazinecarboxamide" technically refers to Hydroxyurea , in the context of bioconjugation linkers, this nomenclature often points to N-hydroxysuccinimidyl-hydrazinecarboxamide (NHS-Semicarbazide). This heterobifunctional reagent is the industry standard for installing the hydrazinecarboxamide (semicarbazide) moiety onto proteins to enable stable carbonyl-reactive conjugation.

Executive Summary

The Hydrazinecarboxamide (commonly known as Semicarbazide ) linker represents a critical advancement over traditional hydrazide chemistries. While hydrazone linkages are reversible and susceptible to hydrolysis at acidic pH (useful for intracellular drug release), many applications—such as diagnostic assays, circulating biomarkers, and stable Antibody-Drug Conjugates (ADCs)—require a linkage that remains intact in serum.

This guide details the application of N-hydroxysuccinimidyl-semicarbazide (NHS-Semicarbazide) . This reagent utilizes an N-hydroxysuccinimide (NHS) ester to attach a semicarbazide group to primary amines (Lysine), creating a "semicarbazide-activated" biomolecule. This activated molecule then reacts with aldehydes or ketones to form a Semicarbazone linkage, which exhibits significantly higher hydrolytic stability than standard hydrazones.

Key Advantages
FeatureHydrazide LinkerSemicarbazide Linker
Resulting Bond Hydrazone (

)
Semicarbazone (

)
pH Stability Acid-labile (cleaves at pH < 5.0)Acid-stable (stable down to pH 4.0)
Resonance Moderate stabilizationHigh stabilization via urea moiety
Primary Use Intracellular Drug ReleaseStable Labeling, Glyco-conjugation

Chemical Mechanism & Rationale[1][2][3][4][5]

The Chemistry of Semicarbazone Formation

The core advantage of the semicarbazide linker lies in the electronic structure of the resulting semicarbazone. The adjacent urea group (


) provides electron-donating effects that stabilize the imine double bond, making it less electrophilic and therefore more resistant to hydrolysis by water.

Reaction Pathway:

  • Activation: The NHS ester of the linker reacts with a lysine

    
    -amine on the protein, forming a stable amide bond and exposing the semicarbazide tail.
    
  • Conjugation: The semicarbazide tail acts as an

    
    -effect nucleophile, attacking an aldehyde or ketone (e.g., on an oxidized glycan or a ketone-functionalized payload).
    
  • Stabilization: Water is eliminated to form the Semicarbazone.

Structural Pathway Diagram

The following diagram illustrates the heterobifunctional workflow using NHS-Semicarbazide.

SemicarbazidePathway Protein Protein-NH2 (Lysine Residue) Intermed Semicarbazide-Activated Protein Protein->Intermed Step 1: Amine Acylation (pH 7.2-8.0) Linker NHS-Semicarbazide (Reagent) Linker->Intermed - NHS Group Final Stable Conjugate (Semicarbazone Linkage) Intermed->Final Step 2: Semicarbazone Formation (pH 6.5-7.5) Ligand Ligand-CHO (Aldehyde/Ketone) Ligand->Final - H2O

Figure 1: Two-step conjugation workflow converting a protein amine into a stable semicarbazone conjugate.

Detailed Protocol: Glyco-Specific Conjugation via Semicarbazide

This protocol describes the conjugation of a semicarbazide-functionalized fluorophore or drug to a monoclonal antibody (mAb) via oxidized Fc glycans. This site-specific method preserves the antigen-binding affinity.[1]

Materials Required
  • Target: Monoclonal Antibody (IgG), 1–5 mg/mL in PBS.

  • Linker/Reagent: NHS-Semicarbazide (if activating the drug) OR a pre-synthesized Semicarbazide-Payload.

  • Oxidant: Sodium Periodate (

    
    ).
    
  • Catalyst (Optional): Aniline or

    
    -phenylenediamine (accelerates semicarbazone formation).
    
  • Buffers:

    • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

    • Conjugation Buffer: PBS (Phosphate Buffered Saline), pH 7.2.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step 1: Mild Periodate Oxidation of Antibody

Goal: Generate aldehyde groups on the heavy chain glycans without damaging protein amino acids.

  • Buffer Exchange: Exchange the antibody into Oxidation Buffer (pH 5.5) using a desalting column.

  • Oxidant Preparation: Prepare a fresh 100 mM stock of Sodium Periodate in water.

  • Reaction: Add Sodium Periodate to the antibody solution to a final concentration of 1 mM (mild) to 10 mM (strong).

    • Note: 1 mM at

      
       targets sialic acids. 10 mM at Room Temp targets internal carbohydrates.
      
  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Add glycerol (final 5%) or perform immediate desalting to remove excess periodate. Crucial: Residual periodate will oxidize the semicarbazide linker, destroying its reactivity.

Step 2: Semicarbazide Conjugation

Goal: React the semicarbazide linker with the newly formed aldehydes.

  • Preparation: Dissolve the Semicarbazide-Linker/Payload in DMSO or water (depending on solubility).

  • Mixing: Add the Semicarbazide reagent to the oxidized antibody.

    • Ratio: Use a 20–50 molar excess of semicarbazide over antibody.

  • Catalysis (Recommended): Add Aniline to a final concentration of 10–100 mM.

    • Mechanism:[2][3] Aniline forms a transient, highly reactive Schiff base with the aldehyde, which undergoes rapid transimination with the semicarbazide. This increases yields significantly at neutral pH.

  • Incubation: Incubate for 4–16 hours at room temperature (or

    
     overnight).
    
  • Purification: Remove excess linker and catalyst using size-exclusion chromatography (SEC) or extensive dialysis against PBS.

Quality Control & Validation

Trustworthiness in bioconjugation requires rigorous characterization.

Mass Spectrometry (LC-MS)
  • Method: Deglycosylation (PNGase F) is not applicable here as the linker is on the glycan. Use reducing LC-MS (DTT/TCEP) to separate Heavy and Light chains.

  • Expected Shift: The Heavy Chain (HC) mass should increase corresponding to the linker + payload.

  • Calculation:

    
    
    Note: Semicarbazone formation involves the loss of water (18 Da).
    
Stability Assay (Hydrazone vs. Semicarbazone)

To validate the superior stability of the N-hydroxy-1-hydrazinecarboxamide (semicarbazide) motif:

  • Incubate conjugates in Acetate Buffer (pH 4.5) and PBS (pH 7.4) at

    
    .
    
  • Monitor release of the payload over 24, 48, and 96 hours via HPLC.

  • Benchmark: Semicarbazones should show <5% release at 24h (pH 4.5), whereas hydrazones typically show >20% release.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conjugation Yield Insufficient oxidation of glycans.Increase periodate conc. to 5-10 mM or time to 1 hr.
Precipitation Hydrophobic payload aggregation.Add 10-20% DMSO to the reaction; ensure payload has a PEG spacer.
Linker Inactivity Oxidation of semicarbazide by residual periodate.Ensure rigorous desalting before adding the linker.
Non-Specific Binding Over-oxidation of protein residues (Met, Trp).Keep oxidation pH at 5.5; avoid pH > 7.0 during oxidation step.

References

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd Edition). Academic Press.[4] (The definitive guide on hydrazide/semicarbazide chemistry).

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody-Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. (Establishes aniline catalysis protocols).

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Comparison of hydrazone vs. semicarbazone stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-hydroxy-1-hydrazinecarboxamide

Welcome to the technical support center for the synthesis of N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this molecule. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

The information provided is based on established principles of organic chemistry and experience with related compounds, as a detailed, peer-reviewed synthesis protocol for N-hydroxy-1-hydrazinecarboxamide is not widely available. The proposed synthetic route and troubleshooting advice are intended to be a practical starting point for your research.

Proposed Synthetic Pathway: An Overview

The synthesis of N-hydroxy-1-hydrazinecarboxamide can be logically approached through the reaction of carbohydrazide with hydroxylamine. This method is based on the nucleophilic attack of hydroxylamine on one of the carbonyl groups of carbohydrazide, followed by the elimination of a hydrazine molecule.

Synthesis_Pathway Carbohydrazide Carbohydrazide Intermediate Tetrahedral Intermediate Carbohydrazide->Intermediate + Hydroxylamine Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate Product N-hydroxy-1-hydrazinecarboxamide Intermediate->Product - Hydrazine Byproduct Hydrazine (byproduct) Intermediate->Byproduct

Caption: Proposed synthesis of N-hydroxy-1-hydrazinecarboxamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a low yield of my desired product, N-hydroxy-1-hydrazinecarboxamide. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from reaction conditions to the purity of your starting materials. Here’s a breakdown of potential issues and solutions:

  • Purity of Reactants: Both carbohydrazide and hydroxylamine can degrade over time. Ensure you are using high-purity starting materials. It is advisable to use freshly opened or properly stored reagents.

  • Reaction Temperature: The reaction temperature is a critical parameter.

    • Too low: The reaction rate may be too slow, leading to incomplete conversion. Consider a modest increase in temperature (e.g., to 40-50 °C) and monitor the reaction progress by TLC.

    • Too high: This can lead to the decomposition of the starting materials or the product. Carbohydrazide, for instance, can decompose at higher temperatures.[1] Additionally, side reactions may become more prevalent.

  • pH of the Reaction Mixture: The nucleophilicity of hydroxylamine is pH-dependent. The reaction is often best carried out in a neutral to slightly basic medium to ensure that a significant portion of the hydroxylamine is in its free base form. You can consider using a buffer system or adding a non-nucleophilic base.

  • Stoichiometry of Reactants: While a 1:1 molar ratio of carbohydrazide to hydroxylamine is theoretically required, you might consider using a slight excess of hydroxylamine (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. However, a large excess can complicate purification.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

ParameterRecommended RangeRationale
Temperature 30-50 °CBalances reaction rate with the stability of reactants and products.
pH 7.0 - 8.5Optimizes the nucleophilicity of hydroxylamine.
Reactant Ratio 1 : 1 to 1 : 1.2 (Carbohydrazide:Hydroxylamine)A slight excess of hydroxylamine can improve conversion.
Solvent Water or Ethanol/Water mixtureGood solubility for both reactants.
Q2: My reaction mixture shows multiple spots on the TLC plate, even after completion. What are the likely side products?

A2: The formation of multiple products is a common issue. Here are some potential side products and how to identify them:

  • Unreacted Starting Materials: This is the most straightforward possibility. Compare the spots with your starting materials (carbohydrazide and hydroxylamine) on the TLC plate.

  • Hydrazodicarbonamide: This can form from the self-condensation of carbohydrazide, especially at elevated temperatures.[2]

  • Formation of Oximes: If there are any carbonyl impurities in your solvents or starting materials, hydroxylamine can react to form oximes.

  • Product Decomposition: N-hydroxy-1-hydrazinecarboxamide, like many hydroxylamine and hydrazine derivatives, may be unstable under certain conditions (e.g., high heat, strong acid/base).[3]

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions Carbohydrazide Carbohydrazide Product N-hydroxy-1-hydrazinecarboxamide Carbohydrazide->Product SelfCondensation Self-Condensation of Carbohydrazide Carbohydrazide->SelfCondensation Hydroxylamine Hydroxylamine Hydroxylamine->Product Oxime Oxime Formation Hydroxylamine->Oxime Decomposition Product Decomposition Product->Decomposition Hydrazodicarbonamide Hydrazodicarbonamide SelfCondensation->Hydrazodicarbonamide DegradationProducts Degradation Products Decomposition->DegradationProducts CarbonylImpurity Carbonyl Impurity CarbonylImpurity->Oxime

Caption: Potential side reactions in the synthesis.

Q3: I am having trouble purifying the final product. What purification methods are recommended?

A3: Purification can be challenging due to the polar nature and potential instability of the product.

  • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is crucial. You can try solvent systems like ethanol/water, methanol, or isopropanol. The goal is to find a solvent in which your product is sparingly soluble at room temperature but readily soluble at elevated temperatures, while the impurities remain either soluble or insoluble at all temperatures.

  • Column Chromatography: Due to the high polarity of the compound, normal-phase silica gel chromatography might be difficult. You may need to use a polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol. However, be aware that prolonged contact with silica gel, which is acidic, can lead to product decomposition. Using a neutral support like alumina or employing a modified silica gel could be alternatives.

  • Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude product with that solvent to remove the impurities.

Q4: How can I confirm the identity and purity of my synthesized N-hydroxy-1-hydrazinecarboxamide?

A4: A combination of analytical techniques is recommended for full characterization:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H, O-H, C=O, and N-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. The presence of exchangeable protons (NH, OH) can be confirmed by D₂O exchange.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[4]

  • Elemental Analysis: This will determine the elemental composition (C, H, N, O) and can be a definitive confirmation of purity.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Safety is paramount when working with hydrazine and hydroxylamine derivatives.

  • Toxicity: Both hydrazine and hydroxylamine and their derivatives are toxic.[5] They can be harmful if inhaled, swallowed, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Explosive Potential: Some hydrazine derivatives can be explosive, especially in the anhydrous state or when heated.[6] Avoid excessive heating and handle the material with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocol (Representative)

This protocol is a proposed method based on the reaction of carbohydrazide with hydroxylamine. It should be optimized for your specific laboratory conditions.

Materials:

  • Carbohydrazide (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium bicarbonate (1.1 eq)

  • Deionized water or Ethanol/Water (1:1)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve carbohydrazide in the chosen solvent.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium bicarbonate in the same solvent.

  • Slowly add the hydroxylamine/bicarbonate solution to the carbohydrazide solution at room temperature with stirring.

  • Heat the reaction mixture to 40-50 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a precipitate forms, filter the solid crude product. If no precipitate forms, the solvent may need to be partially removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques.

References

  • MilliporeSigma.
  • StackExchange. Reaction of hydrazine and hydroxylamines with carboxylic acids. [Link]

  • Ricca Chemical Company.
  • Fisher Scientific.
  • Google Patents.
  • TCI Chemicals.
  • Marinecare. Ask!Marine Care; Oxygen Scavengers. [Link]

  • ResearchGate. Carbohydrazide vs Hydrazine: A Comparative Study. [Link]

  • RSC Publishing. Electrochemical, surface, DFT, and ADMET insights into (E)-2-(2-hydroxybenzylidene)hydrazine-1-carboxamide as a corrosion inhibitor. [Link]

  • Oxidation Technologies. Carbohydrazide Information. [Link]

  • Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards. [Link]

  • PMC. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. [Link]

  • PubMed. Stability of Extemporaneously Prepared Hydroxycarbamide Oral Suspensions. [Link]

  • ResearchGate. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • ResearchGate. Stability study of hydrazones. [Link]

  • ResearchGate. Transketolase Catalyzed Synthesis of N‐Aryl Hydroxamic Acids. [Link]

  • ResearchGate. An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. [Link]

  • Sciforum. An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • PMC. Methods for Hydroxamic Acid Synthesis. [Link]

Sources

Optimization

Technical Support Center: N-hydroxy-1-hydrazinecarboxamide Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield and purity. Our approach is built on explaining the fundamental chemical principles behind each step, ensuring you can make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-hydroxy-1-hydrazinecarboxamide. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Low or no yield is a common problem that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the reaction setup itself.

  • Causality - Reagent Integrity: The primary reagents, particularly hydrazine and its derivatives, are susceptible to degradation. Hydrazine hydrate can absorb atmospheric CO₂ to form carbonates, and its concentration can change over time. The N-hydroxy component can also be sensitive to oxidation. Using degraded starting materials will invariably lead to poor outcomes.

  • Causality - pH Control: The nucleophilicity of hydrazine is highly pH-dependent. In strongly acidic conditions (pH < 2), the hydrazine nitrogen is protonated, rendering it non-nucleophilic. Conversely, in highly basic conditions, side reactions may be favored. The stability of the N-hydroxy group is also pH-sensitive. An optimal pH range is crucial for the reaction to proceed efficiently.

  • Causality - Temperature Management: The reaction of hydrazine with carbonyl precursors is often exothermic. Uncontrolled temperature increases can lead to the formation of byproducts or decomposition of the desired product. Some key reactions involving hydrazine require specific temperature ranges to proceed; for example, certain steps in related syntheses are conducted at 0-30°C to minimize side reactions, while others may require heating to proceed[1].

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored reagents. If possible, titrate the hydrazine hydrate solution to confirm its concentration before use.

  • Optimize pH: Buffer the reaction mixture or perform a pH study. A weakly acidic to neutral pH (around 5-7) is often a good starting point for condensations involving hydrazine. For reactions involving bases like sodium hydroxide, ensure the concentration is optimized, as excessive concentration can sometimes reduce yield[1].

  • Strict Temperature Control: Add reagents dropwise using an addition funnel and maintain the reaction temperature with an ice bath or a cryostat, especially during the initial exothermic phase. Monitor the internal temperature closely.

  • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive reagents.

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity formation often stems from side reactions of the highly reactive starting materials.

  • Causality - Dimerization and Side Reactions: A common byproduct in reactions involving urea or semicarbazide derivatives is hydrazodicarbonamide (also known as biurea)[1]. This can form if the reaction is heated excessively or if the pH is not maintained within the optimal range (e.g., pH below 7 or heating above 90°C can favor its formation in related processes)[1]. Another possibility is the formation of azines from the reaction of two equivalents of a carbonyl compound with one equivalent of hydrazine.

  • Causality - Incomplete Reaction: Unreacted starting materials are also a source of contamination. This points to issues with stoichiometry, reaction time, or temperature.

Solutions:

  • Identification: Use analytical techniques like LC-MS to identify the mass of the impurities. Compare with potential side products like hydrazodicarbonamide. Use ¹H NMR to check for the presence of unreacted starting materials.

  • Prevention of Hydrazodicarbonamide: Maintain the reaction pH between 7 and 8 and avoid temperatures above 90°C, as suggested in related syntheses[1].

  • Stoichiometry Control: Ensure precise measurement of your limiting reagent. Sometimes, using a slight excess (1.1-1.2 equivalents) of one reagent can drive the reaction to completion, but this must be balanced against the difficulty of removing the excess later.

  • Purification Strategy: If impurities are present, recrystallization is often the most effective purification method for this class of compounds. Solvents such as ethanol, water, or acetonitrile have been shown to be effective for similar hydrazone and semicarbazide derivatives[2][3].

Q3: The reaction seems to stall and does not go to completion, even after extended periods. What's wrong?

A stalled reaction indicates that the conditions are no longer favorable for the reaction to proceed.

  • Causality - Poor Solubility: If one of the reagents or the intermediate product precipitates from the solution, the reaction can effectively stop. This is common in solvent systems where the polarity changes significantly as the reaction progresses.

  • Causality - Catalyst Deactivation: If the reaction is catalyzed (e.g., by an acid), the catalyst may be consumed by side reactions or buffered by the reagents themselves.

  • Causality - Reversible Reaction: The formation of hydrazones and related compounds can be reversible. The removal of a byproduct, such as water, is often necessary to drive the reaction to completion according to Le Châtelier's principle.

Solutions:

  • Solvent System Adjustment: Choose a solvent system in which all reactants and intermediates are soluble. A co-solvent system, such as an ethanol/water mixture, can sometimes provide the necessary solubility range[4].

  • Catalyst Management: If using an acid catalyst, ensure it is added in a catalytic amount (1-5 mol%) and is not being quenched. In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.

  • Water Removal: If the reaction is a condensation that produces water, consider using a Dean-Stark apparatus to remove water azeotropically if the solvent and temperature conditions are appropriate.

Q4: I'm having difficulty with the product isolation and purification. It's an oil or doesn't crystallize. What should I do?

Isolation issues are common for polar molecules that can form strong hydrogen bonds.

  • Causality - Product Characteristics: The presence of N-hydroxy and hydrazinecarboxamide groups makes the target molecule quite polar and capable of extensive hydrogen bonding, which can inhibit crystallization and lead to the formation of oils. Free hydrazones can also be unstable on standard silica gel, leading to decomposition during column chromatography[5].

  • Causality - Residual Solvent/Impurities: The presence of even small amounts of solvent or impurities can act as a "eutectic" mixture, preventing your product from crystallizing.

Solutions:

  • Alternative Chromatography: Avoid standard silica gel if you observe degradation. Consider using alumina or reverse-phase chromatography. Alternatively, doping the silica gel and mobile phase with a small amount of a base like triethylamine (e.g., 1%) can help prevent decomposition of sensitive compounds[5].

  • Recrystallization Techniques:

    • Solvent Screening: Test a wide range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water, and mixtures thereof) on a small scale to find one in which your product is soluble when hot but sparingly soluble when cold.

    • Inducing Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. Adding a seed crystal from a previous successful batch is also highly effective.

    • Solvent/Anti-Solvent Method: Dissolve your product in a minimum amount of a good solvent, then slowly add an "anti-solvent" (in which the product is insoluble) until the solution becomes cloudy. Gently warm until it is clear again, then allow it to cool slowly.

Section 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable general synthetic route for N-hydroxy-1-hydrazinecarboxamide?

The synthesis of hydrazinecarboxamides (also known as semicarbazides) can be achieved through several routes[6]. For an N-hydroxy substituted target, a plausible and common strategy involves the reaction of a hydrazine derivative with a suitable activated carbonyl species, or the reaction of hydroxylamine with a hydrazine-containing precursor. A highly effective method for analogous compounds involves the reaction of hydroxylamine with an activated imide, leading to ring-opening and formation of the desired hydroxyl-amide group[7].

A conceptual workflow is presented below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Prepare Reagent A (e.g., Hydrazine Derivative) C Controlled Addition & Reaction A->C B Prepare Reagent B (e.g., N-Hydroxy Precursor) B->C D Monitor Progress (TLC, LC-MS) C->D E Quench Reaction D->E Reaction Complete F Extract Product E->F G Isolate Crude Product F->G H Recrystallization or Chromatography G->H I Characterize Product (NMR, IR, MS) H->I G cluster_troubleshoot Troubleshooting Flowchart: Low Yield Start Low Yield Observed Q1 Reagents Freshly Opened/Verified? Start->Q1 A1_No No (Procure & Retry) Q1->A1_No Q2 Temperature Kept Below 30°C? Q1->Q2 Yes A1_Yes Yes A2_No No (Improve Cooling) Q2->A2_No Q3 pH Monitored (Range 5-8)? Q2->Q3 Yes A2_Yes Yes A3_No No (Buffer or Adjust) Q3->A3_No End Consult Further/ Re-evaluate Route Q3->End Yes A3_Yes Yes

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Hydroxy-1-hydrazinecarboxamide (NHHC)

[1] Current Status: Operational Topic: Stability, Storage, and Troubleshooting for N-Hydroxy-1-hydrazinecarboxamide CAS: 21520-79-6 Synonyms: 1-Hydroxysemicarbazide; 1-Hydroxyhydrazinecarboxamide Target Audience: Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Stability, Storage, and Troubleshooting for N-Hydroxy-1-hydrazinecarboxamide CAS: 21520-79-6 Synonyms: 1-Hydroxysemicarbazide; 1-Hydroxyhydrazinecarboxamide Target Audience: Medicinal Chemists, Proteomics Researchers, Formulation Scientists[1]

Core Stability Directive: The "Why" Behind the Instability

N-Hydroxy-1-hydrazinecarboxamide (NHHC) is a potent nucleophile and reducing agent containing both hydrazine (


) and hydroxylamine  (

) functionalities.[1] This unique structure makes it exceptionally versatile for proteomics and synthesis but inherently unstable.

Understanding the degradation mechanisms is the only way to prevent them.[1]

A. The Oxidation Cascade (The "Pink" Problem)

The most common failure mode is oxidation.[1] The


 and hydrazine groups are electron-rich.[1] Upon exposure to atmospheric oxygen, especially in solution, NHHC undergoes oxidative dehydrogenation.
  • Visual Indicator: Samples often turn pink, brown, or yellow .

  • Mechanism: Oxidation leads to the formation of azo-intermediates (

    
    ) and nitroso species, which are often chromogenic (colored).[1] In advanced stages, this evolves into gas evolution (
    
    
    
    ) and fragmentation.
  • Catalysts: Trace metal ions (

    
    , 
    
    
    
    ) act as catalysts, accelerating this process by orders of magnitude (Fenton-like chemistry).[1]
B. Hydrolytic Cleavage

In aqueous environments, particularly at non-neutral pH, the amide bond (


) is susceptible to hydrolysis, breaking the molecule down into hydrazine derivatives, ammonia, and carbon dioxide.[1]
C. Thermal Instability

NHHC is thermally labile. Heating—even for solubilization—can trigger rapid disproportionation.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios.

Issue 1: "My white powder has turned a faint pink/beige color."

Diagnosis: Surface Oxidation. Cause: The container seal was likely compromised, or the sample was stored without desiccation.[1] Moisture facilitates the mobility of oxygen into the crystal lattice.[1] Action:

  • Do NOT use for quantitative kinetics or sensitive inhibition assays.

  • Purification: If the bulk is large, recrystallization from ethanol/water (degassed) may be possible, but it is generally safer to discard.

  • Prevention: Store under Argon/Nitrogen in a desiccator at -20°C.

Issue 2: "The compound is not dissolving in water, or precipitates after a few hours."[1]

Diagnosis: Solubility Crash or Polymerization. Cause: While NHHC is polar, oxidation products (azo-dimers) are often less soluble than the parent monomer.[1] Action:

  • Solvent Switch: Use degassed water. Oxygen dissolved in water attacks the molecule immediately upon solvation.[1]

  • Check pH: Ensure the buffer is near pH 6.5–7.0. Highly acidic or basic conditions accelerate degradation.

Issue 3: "Can I keep stock solutions at 4°C?"

Answer: No. Explanation: In solution, the half-life of NHHC drops dramatically (hours to days).[1] Hydrolysis and oxidation occur even at 4°C. Protocol: Always prepare fresh immediately before use. If absolutely necessary, freeze aliquots at -80°C, but expect 5-10% degradation per freeze-thaw cycle.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, you must treat NHHC as a "live" reagent. Follow this workflow to minimize variables.

Protocol A: Anaerobic Reconstitution

Objective: Solubilize NHHC without triggering immediate oxidation.

  • Degas Solvent: Sparge distilled water or buffer (PBS, pH 7.4) with Helium or Nitrogen for 15 minutes to remove dissolved oxygen.

  • Chelation (Critical): Add EDTA (1 mM) to the buffer. This sequesters trace metal ions (Iron/Copper) that catalyze oxidation.[1]

  • Weighing: Weigh the solid quickly. If possible, flush the weighing boat with nitrogen.[1]

  • Dissolution: Add solvent to solid. Do not vortex vigorously (introduces air). Swirl gently or use a magnetic stirrer under a nitrogen blanket.

  • Validation: Inspect for color. The solution must be colorless .

Protocol B: Quality Control Check (UV-Vis)

Objective: Verify concentration and purity before adding to cells/enzyme assays.

  • Baseline: Measure the absorbance of the fresh stock.

  • Scan: 200 nm – 400 nm.

  • Criteria:

    • NHHC typically absorbs in the low UV range (<220 nm) due to the amide/hydrazine transitions.[1]

    • Red Flag: Appearance of new peaks between 280 nm – 350 nm usually indicates the formation of azo (

      
      ) or nitroso adducts.[1]
      

Visualizing the Instability

Diagram 1: Degradation Logic & Prevention

This diagram illustrates the pathways of failure and the specific countermeasures required at each step.[1]

NHHC_Stability NHHC NHHC (Active) (Colorless) Oxidation Oxidation Pathway (Air/Metals) NHHC->Oxidation + O2 / Fe3+ Hydrolysis Hydrolysis Pathway (pH <5 or >8) NHHC->Hydrolysis + H2O / Heat Azo Azo/Nitroso Byproducts (Pink/Yellow Color) Oxidation->Azo Dehydrogenation Inactive Inactive Fragments Hydrolysis->Inactive Amide Cleavage Gas Gas Evolution (N2, CO2, NH3) Azo->Gas Decomposition Argon Store under Argon/N2 Argon->Oxidation Blocks EDTA Add EDTA (Chelator) EDTA->Oxidation Inhibits Cold Keep at -20°C Cold->Hydrolysis Slows

Caption: Figure 1.[1] Degradation pathways of N-Hydroxy-1-hydrazinecarboxamide. Oxidation leads to color changes, while hydrolysis leads to fragmentation. Blue dashed lines indicate intervention points.

Diagram 2: User Decision Tree

A flowchart for researchers to determine if their sample is safe to use.

Decision_Tree Start Inspect Sample Color Is the solid colored? (Pink/Beige/Yellow) Start->Color Solubility Does it dissolve completely in degassed buffer? Color->Solubility No (White) Discard DISCARD SAMPLE (Oxidized/Degraded) Color->Discard Yes Age Is the solution >4 hours old? Solubility->Age Yes (Clear) Solubility->Discard No (Precipitate) Age->Discard Yes (>4h) Proceed PROCEED (Use immediately) Age->Proceed No (Fresh) Filter Filter (0.22 µm) Verify Conc. via UV

Caption: Figure 2. Rapid decision tree for assessing NHHC sample integrity prior to experimentation.

Summary Data Tables

Table 1: Solvent Compatibility & Stability
SolventStability RatingNotes
Water (Degassed) ModerateStable for 2-4 hours.[1] Requires EDTA (1mM) for best results.
Water (Aerated) Poor Rapid oxidation. Pink discoloration likely within hours.
DMSO Low/ModerateDMSO can act as a mild oxidant. Use fresh, anhydrous DMSO only.
Ethanol ModerateGood for storage of stock if kept at -80°C and sealed.
Acidic Buffer (pH < 5) Poor Rapid hydrolysis of the amide bond.[1]
Table 2: Recommended Storage Conditions
StateTemperatureAtmosphereShelf Life (Est.)
Solid Powder -20°CArgon/Nitrogen12 Months
Solid Powder RT (25°C)Air< 1 Month
Solubilized 4°CAir< 4 Hours
Solubilized -80°CNitrogen1-2 Weeks (Avoid freeze-thaw)

References

  • Santa Cruz Biotechnology. N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Data. [1][2]

  • Gudmundsdottir, A. V., et al. (2009).[3] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[3]

  • Oxford Academic. Oxidative degradation of acylsemicarbazide and its polymers. (Mechanistic insight into semicarbazide oxidation).

  • National Institutes of Health (NIH). Hydroxyurea—The Good, the Bad and the Ugly.[1] (Proxy for N-hydroxy-urea derivative stability mechanisms).[1]

  • ECHEMI. N-Hydroxy-2-(1-methylethylidene)hydrazinecarboxamide Structure and Properties.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-hydroxy-1-hydrazinecarboxamide

Welcome to the technical support center for the synthesis and optimization of N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions in a direct question-and-answer format. Our goal is to empower you with the scientific understanding to navigate the complexities of your experiments and achieve optimal results.

I. Introduction to the Synthesis of N-hydroxy-1-hydrazinecarboxamide

N-hydroxy-1-hydrazinecarboxamide is a molecule of interest with potential applications in medicinal chemistry. Its synthesis, while conceptually straightforward, can present several challenges that may affect yield, purity, and reproducibility. A common synthetic approach involves the reaction of a hydrazine derivative with a source of a hydroxy-carbamoyl group, or conversely, the reaction of hydroxylamine with a hydrazinecarbonyl derivative. A plausible and accessible route is the reaction of hydroxylamine with an isocyanate, which requires careful control of reaction conditions to avoid side products.

This guide will focus on troubleshooting and optimizing the synthesis of N-hydroxy-1-hydrazinecarboxamide, likely proceeding through the reaction of hydroxylamine with an appropriate isocyanate precursor.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-hydroxy-1-hydrazinecarboxamide.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common issue that can often be traced back to several key factors:

  • Cause 1: Inactive Hydroxylamine: Hydroxylamine hydrochloride is often used as the starting material and needs to be neutralized to the free base for the reaction to proceed efficiently. Incomplete neutralization will result in low concentrations of the reactive nucleophile.

    • Solution: Ensure complete neutralization of hydroxylamine hydrochloride with a suitable base (e.g., sodium hydroxide, triethylamine) prior to the addition of the isocyanate. The pH of the reaction mixture should be carefully monitored and maintained in a slightly basic range (pH 8-9) to ensure the presence of free hydroxylamine.[1]

  • Cause 2: Poor Quality or Decomposed Reagents: Isocyanates are highly reactive and can be sensitive to moisture, leading to decomposition. Similarly, hydroxylamine solutions can degrade over time.

    • Solution: Use freshly opened or properly stored reagents. Ensure your isocyanate has not been exposed to atmospheric moisture. It is good practice to use anhydrous solvents.

  • Cause 3: Inappropriate Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Start at room temperature and, if no reaction is observed, incrementally increase the temperature while monitoring the reaction progress by TLC or HPLC. Be cautious, as excessive heat can lead to side reactions.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?

A2: The formation of multiple byproducts is a frequent challenge in this synthesis. Understanding the potential side reactions is key to mitigating them.

  • Side Reaction 1: Dimerization or Polymerization of Isocyanate: Isocyanates can react with each other, especially at elevated temperatures or in the presence of certain catalysts, to form dimers (uretidinediones) or trimers (isocyanurates).[2]

    • Mitigation: Maintain a lower reaction temperature and add the isocyanate solution dropwise to the hydroxylamine solution to ensure it reacts with the hydroxylamine before it can self-react.

  • Side Reaction 2: Reaction of Isocyanate with Water: If there is moisture in the reaction, the isocyanate will react to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[3] This amine can then react with more isocyanate to form a urea impurity.

    • Mitigation: Use anhydrous solvents and dry glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reaction 3: Formation of Urea Derivatives: If the hydroxylamine starting material contains any ammonia or if the isocyanate has partially decomposed to an amine, the formation of urea byproducts is likely.

    • Mitigation: Use pure starting materials. The slow addition of the isocyanate can also help to favor the reaction with the intended nucleophile.

Troubleshooting Workflow

Reaction_Pathway Hydroxylamine H2N-OH Hydroxylamine Intermediate R-N(-)-C(=O)-N(+)H2-OH Zwitterionic Intermediate Hydroxylamine->Intermediate Nucleophilic Attack Isocyanate R-N=C=O Isocyanate Isocyanate->Intermediate Product R-NH-C(=O)-NH-OH N-hydroxy-1-hydrazinecarboxamide Intermediate->Product Proton Transfer

Sources

Troubleshooting

How to avoid impurities in N-hydroxy-1-hydrazinecarboxamide synthesis

The following technical support guide is designed for researchers and process chemists working with N-hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6), also known as 1-Hydroxysemicarbazide . This compound is a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with N-hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6), also known as 1-Hydroxysemicarbazide .

This compound is a critical salt-free reductant used in advanced nuclear fuel reprocessing (separating Pu(IV) from U(VI)) and as a specialized intermediate in pharmaceutical synthesis. Its unique structure combines the reducing power of hydrazine with the chelating ability of hydroxamic acids, making it highly susceptible to specific impurity profiles that differ from standard semicarbazides.

Current Status: Operational Topic: Impurity Control & Process Optimization Target Molecule: 1-Hydroxysemicarbazide (


)
CAS:  21520-79-6

Part 1: The Impurity Landscape (Root Cause Analysis)

Before troubleshooting, you must understand why impurities form. This molecule is thermodynamically prone to three degradation pathways: Oxidative Dimerization , Hydrolysis , and Metal-Catalyzed Decomposition .

The "Triangle of Instability"

The following diagram illustrates the primary pathways where your synthesis likely deviates from the target.

ImpurityPathways cluster_conditions Critical Control Points Reactants Precursors (Hydroxylamine + Urea/Carbazate) Target Target Molecule N-hydroxy-1-hydrazinecarboxamide Reactants->Target Controlled Synthesis Impurity_Ox Azo/Azoxy Dimers (Pink/Red Color) Target->Impurity_Ox O2 / Light / High pH Impurity_Hyd Hydrolysis Products (Hydrazine + CO2 + NH3) Target->Impurity_Hyd Acid/Base Catalysis Impurity_Met Metal-Ligand Complexes (Green/Blue Tint) Target->Impurity_Met Trace Fe/Cu Ions Impurity_Biurea Biurea Derivatives (Insoluble White Solid) Target->Impurity_Biurea Thermal Dimerization

Figure 1: Reaction logic flow showing the divergence from the target molecule into common impurity classes based on environmental stressors.

Part 2: Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues based on visual or analytical observations during synthesis or workup.

Symptom 1: Product turns pink or reddish upon drying.

Diagnosis: Oxidative Degradation. The hydrazine moiety (


) is extremely sensitive to air oxidation, forming azo (

) or azoxy species. This is often accelerated by light.
  • Immediate Fix: Recrystallize immediately using degassed solvents (sparged with

    
     or Ar).
    
  • Process Prevention:

    • Perform all drying steps under vacuum or inert atmosphere (Argon is preferred over Nitrogen for higher density protection).

    • Add a trace amount of EDTA during the aqueous phase workup to sequester transition metals that catalyze this oxidation.

Symptom 2: Low assay (<95%) with high water content.

Diagnosis: Hygroscopic Hydrolysis. N-hydroxy-1-hydrazinecarboxamide is hygroscopic.[1] Absorbed water doesn't just dilute the sample; it promotes hydrolysis back to Hydrazine and Hydroxylamine , which are toxic and alter the stoichiometry.

  • Immediate Fix: Lyophilization (Freeze-drying) is superior to heat drying. If heat is necessary, do not exceed 40°C.

  • Process Prevention: Store the final product in amber glass with desiccant packs. Ensure the storage temperature is <4°C.

Symptom 3: Insoluble white precipitate forms during reaction.

Diagnosis: Biurea Formation (Dimerization). Thermal stress causes the molecule to condense with itself or its precursors, forming insoluble biurea-like chains (


 derivatives).
  • Immediate Fix: Hot filtration. The target molecule is soluble in hot water/ethanol; the biurea impurities are generally insoluble. Filter the hot solution quickly before cooling for crystallization.

  • Process Prevention: Strictly control the reaction temperature. Exceeding 60-70°C often triggers the dimerization cascade.

Symptom 4: Unexplained "Spikes" in Pu/Np reduction efficiency (Nuclear Application).

Diagnosis: Metal Ion Contamination. The hydroxamic acid group (


) is a potent chelator. If your reactor is stainless steel (non-passivated) or if you use tap water, the molecule will scavenge Fe(III) or Cu(II), reducing its effective concentration for the intended actinide reduction.
  • Immediate Fix: Pass the solution through a Chelex resin column before final crystallization.

  • Process Prevention: Use Glass-Lined Reactors (GLR) or Hastelloy. Use only Milli-Q (18.2 MΩ) water.

Part 3: Optimized Purification Protocol

This protocol is designed to maximize purity (>99%) by selectively removing the impurities identified above.

Prerequisites:

  • Solvent: Ethanol (Absolute) and Deionized Water (degassed).

  • Additives: EDTA (Disodium salt).

  • Atmosphere: Nitrogen/Argon blanket.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in minimum volume of warm water (50°C) containing 0.01% EDTA.EDTA sequesters trace metals that catalyze oxidation. 50°C prevents thermal dimerization.
2. Filtration Filter the warm solution through a 0.22 µm PTFE membrane .Removes insoluble biurea dimers and dust.
3. Anti-Solvent Slowly add 3 volumes of cold (-20°C) Absolute Ethanol to the filtrate while stirring under

.
Semicarbazides are less soluble in ethanol; this forces controlled crystallization.
4. Crystallization Allow to stand at 4°C for 4-6 hours , then -20°C for 12 hours .Gradual cooling promotes large crystal growth, excluding impurities from the lattice.
5. Isolation Filter under inert gas pressure (Schlenk line) or rapid vacuum. Wash with cold Ethanol/Ether (1:1).Minimizes air exposure during the critical "wet cake" phase.
6. Drying Dry in a vacuum desiccator over

at room temperature.

is acidic and aggressive; it removes water rapidly without heat stress.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use HPLC to monitor the reaction progress? A: Yes, but standard C18 columns often fail to retain this polar molecule.

  • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an Amide-functionalized column.

  • Mobile Phase: Acetonitrile:Water (90:10) with 0.1% Phosphoric acid. Detection at 210-220 nm.

Q: Is this molecule the same as Hydroxyurea? A: No.

  • Hydroxyurea:

    
     (CAS 127-07-1). Used for sickle cell/cancer.
    
  • N-hydroxy-1-hydrazinecarboxamide:

    
     (CAS 21520-79-6).[2][3][4][5][6] Used for actinide separation.
    
  • Warning: Confusing these two can lead to dangerous process failures, as their redox potentials differ significantly.

Q: How do I dispose of waste containing this compound? A: Treat as Hazardous Chemical Waste .

  • Do not mix with strong oxidizers (bleach, nitric acid) in the waste stream, as this can generate explosive gas evolution (

    
    , 
    
    
    
    ) and heat. Quench small amounts with dilute hypochlorite slowly in an ice bath if neutralization is required by local protocols.

References

  • Daicel Pharma Standards. (n.d.). Hydroxyurea Impurities and Synthesis. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 123968, N-hydroxy-1-hydrazinecarboxamide. Retrieved from

  • Google Patents. (2022). CN114436901A - Preparation method of amino hydroxy urea. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6).[2][3][4][5][6] Retrieved from

  • Hariri, E., et al. (2016).[1] Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian Journal of Pharmaceutical Research. Retrieved from

Sources

Optimization

Common problems in N-hydroxy-1-hydrazinecarboxamide experiments

Reagent Identity & Classification Common Name: 1-Hydroxysemicarbazide CAS Number: 21520-79-6 Molecular Formula: Primary Application: Ribonucleotide Reductase (RNR) Inhibition; Proteomics; Organic Synthesis (Semicarbazone...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Identity & Classification

Common Name: 1-Hydroxysemicarbazide CAS Number: 21520-79-6 Molecular Formula:


Primary Application:  Ribonucleotide Reductase (RNR) Inhibition; Proteomics; Organic Synthesis (Semicarbazone formation).[1]

Executive Summary

N-Hydroxy-1-hydrazinecarboxamide (1-Hydroxysemicarbazide) is a structural analog of Hydroxyurea and Semicarbazide.[1] While primarily used to inhibit Ribonucleotide Reductase (RNR) via tyrosyl radical scavenging, it presents unique experimental challenges distinct from standard Hydroxyurea protocols.

The "Silent" Error: The most frequent experimental failure stems from its dual mechanism of action .[1] Unlike pure radical scavengers, this molecule possesses metal-chelating properties (binding


/

). Researchers often misinterpret cell death caused by general metal depletion as specific RNR inhibition.[1]

Module 1: Stability & Solubilization (Pre-Analytical)

Problem: Solution Discoloration & Precipitation

Symptom: Freshly prepared aqueous solutions turn yellow or brown within hours; precipitates form upon cooling.[1]

Root Cause:

  • Oxidation: Like Hydroxyurea, the N-hydroxy group is susceptible to auto-oxidation, forming radical intermediates and eventually decomposing into toxic cyanates or nitrogen gas.[1]

  • Hydrolysis: In non-neutral pH, the hydrazine backbone hydrolyzes, releasing hydrazine (toxic) and hydroxylamine.[1]

Troubleshooting Protocol:

ParameterStandard ProtocolOptimized Protocol (Recommended)
Solvent Water / PBSDeoxygenated Water or Anhydrous DMSO
Storage 4°C (Fridge)-20°C (Aliquot & Freeze)
pH Buffer UnbufferedBuffer to pH 6.5 - 7.0 (HEPES)
Shelf Life 24-48 HoursUse immediately (ex tempore)

Corrective Action:

  • Step 1: Dissolve the compound in anhydrous DMSO to create a 1000x stock solution.[1] DMSO stabilizes the N-hydroxy moiety better than water.[1]

  • Step 2: If aqueous solution is required, use degassed

    
    .[1]
    
  • Step 3: Check absorbance at 280nm. A significant shift indicates decomposition.[1] Discard if solution turns yellow.

Module 2: Biological Assay Interference (Analytical)

Problem: Inconsistent IC50 Values in Cell Proliferation Assays

Symptom: The compound shows high potency in some media (e.g., RPMI) but low potency in others (e.g., DMEM), or results vary by Fetal Bovine Serum (FBS) batch.

Root Cause: Metal Chelation Artifacts. N-Hydroxy-1-hydrazinecarboxamide can chelate iron required for cell growth.[1] If your culture medium has low iron content, the compound acts as a general toxin (iron starvation) rather than a specific RNR inhibitor.

The Validation Experiment (Self-Validating System): To confirm if your observed effect is specific RNR inhibition or non-specific chelation, perform the "Iron Rescue" Assay :

  • Control Arm: Cells + Compound (

    
     concentration).[1]
    
  • Rescue Arm: Cells + Compound +

    
     (10-20 
    
    
    
    ).[1]
  • Result Interpretation:

    • Full Rescue: The drug is acting primarily as a chelator (False Positive for RNR inhibition).

    • No Rescue: The drug is acting as a radical scavenger (True RNR inhibition).[1]

    • Partial Rescue: Mixed mechanism (Common).[1]

Visualization: Mechanism & Troubleshooting Flow

G Start Experimental Issue: Variable IC50 / Toxicity CheckMedia Check Media Iron Content (RPMI vs DMEM) Start->CheckMedia RescueTest Perform Iron Rescue Assay (+ 20µM FeCl3) CheckMedia->RescueTest Standardize Media ResultA Cytotoxicity Reversed RescueTest->ResultA Cells Survive ResultB Cytotoxicity Persists RescueTest->ResultB Cells Die ConclusionA Artifact: Metal Chelation (Non-specific toxicity) ResultA->ConclusionA ConclusionB Valid: RNR Inhibition (Radical Scavenging) ResultB->ConclusionB

Figure 1: Decision tree to differentiate between specific Ribonucleotide Reductase (RNR) inhibition and non-specific metal chelation toxicity.

Module 3: Chemical Synthesis (Semicarbazone Formation)

Problem: Low Yield in Condensation Reactions

Symptom: When reacting N-hydroxy-1-hydrazinecarboxamide with ketones/aldehydes to form hydroxysemicarbazones, yields are <30% or the product is oily.

Root Cause: pH Sensitivity. The nucleophilicity of the hydrazine nitrogen (


) is pH-dependent.[1]
  • Too Acidic:[1] Protonation of the hydrazine group (

    
    ) deactivates the nucleophile.[1]
    
  • Too Basic: Promotes oxidation of the N-hydroxy group.[1]

Optimization Guide:

  • Catalyst: Use a weak acid catalyst.[1] Acetic acid (5-10 mol%) is superior to HCl or

    
    .[1]
    
  • Temperature: Do not reflux aggressively. Maintain 50-60°C . High heat accelerates the degradation of the hydrazine reagent before it can react with the ketone.[1]

  • Purification: Avoid silica chromatography if possible (acidic silica can degrade the product).[1] Recrystallization from Ethanol/Water is preferred.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use N-Hydroxy-1-hydrazinecarboxamide interchangeably with Hydroxyurea? A: No. While both inhibit RNR, 1-Hydroxysemicarbazide is generally more potent but also more toxic due to its hydrazine pharmacophore.[1] It has a different pharmacokinetic profile and stronger metal-binding affinity.[1] You must re-calculate


 values; do not assume they are molar equivalents.

Q2: How do I dispose of this compound? A: Treat as a potential mutagen/carcinogen .[1] It releases hydrazine upon hydrolysis.[1] Deactivate with bleach (sodium hypochlorite) in a fume hood to oxidize it fully to nitrogen gas before disposal, or incinerate via hazardous waste services.[1]

Q3: Why does the compound interfere with my MTT assay? A: The MTT assay relies on mitochondrial reductase enzymes.[1] N-Hydroxy-1-hydrazinecarboxamide can directly reduce the MTT tetrazolium salt or interfere with mitochondrial electron transport (via iron chelation), causing false high absorbance readings .[1]

  • Alternative: Use CellTiter-Glo (ATP) or Trypan Blue exclusion , which are less sensitive to redox-active compounds.[1]

References

  • Santa Cruz Biotechnology. N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Data.[1][2]

  • Sartorelli, A. C., et al. (2017).[1][3] Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule.[1][3] PNAS.[1][4]

  • Kovacevic, Z., et al. (2011).[1] The interactions of thiosemicarbazone iron chelators with ribonucleotide reductase: Iron chelation vs. radical scavenging.[1] Free Radical Biology and Medicine.[1] (Contextual grounding on semicarbazide chelation mechanisms).

  • NIST Chemistry WebBook. Hydrazinecarboxamide (Semicarbazide) and derivatives.[1]

  • Easmon, J., et al. (2001).[1] Synthesis and antiviral activity of novel thiosemicarbazone and semicarbazone derivatives.[1] (Demonstrates synthesis conditions and stability issues).

Sources

Troubleshooting

Technical Support Center: Scaling N-Hydroxy-1-Hydrazinecarboxamide

This guide addresses the technical challenges of scaling up N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), also known as 1-hydroxysemicarbazide . The synthesis of this molecule typically involves the nucleophilic att...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of scaling up N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), also known as 1-hydroxysemicarbazide .

The synthesis of this molecule typically involves the nucleophilic attack of hydrazine on a hydroxyurethane derivative, or the reaction of hydroxylamine with ethyl carbazate . Both routes involve high-energy N-N and N-O bonds, presenting significant thermal hazards and purification challenges at scale.

Section 1: Process Safety & Critical Control Points

Q: We are moving from gram-scale to kilogram-scale. What is the primary safety failure mode for this chemistry?

A: Thermal Runaway due to Accumulation. Both hydrazine and hydroxylamine derivatives are thermodynamically unstable. The synthesis involves exothermic condensation.

  • The Hazard: At small scales, heat dissipates rapidly. At kilogram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation. If the reaction temperature exceeds the onset of decomposition (often >60°C for these intermediates), a rapid gas-generating decomposition (

    
    , 
    
    
    
    ) can rupture the reactor.
  • The Fix:

    • Dosing Control: Never add hydrazine or hydroxylamine "all at once." Use a gravimetric feed pump interlocked with the reactor temperature. If

      
       rises 
      
      
      
      above setpoint, the feed must cut off automatically.
    • DSC Validation: Before scaling, run a Differential Scanning Calorimetry (DSC) test on the reaction mixture. Ensure your operating temperature is at least 50°C below the

      
       of decomposition.
      
Q: How do we handle the toxicity of hydrazine hydrate during the charge?

A: Closed-Loop Transfer Systems. Hydrazine is a potent hepatotoxin and suspected carcinogen. Open pouring is unacceptable at scale.

  • Protocol: Use a diaphragm pump with Teflon (PTFE) or Kalrez seals. Hydrazine attacks Viton.

  • Neutralization: Keep a scrubber containing dilute hypochlorite (bleach) connected to the reactor vent to neutralize hydrazine vapors. Note: Do not mix liquid hydrazine and bleach directly in bulk; the reaction is violently explosive.

Section 2: Synthesis & Reaction Optimization

Q: Our yield dropped from 85% (lab) to 55% (pilot). What happened?

A: Competitive Formation of Carbohydrazide. In the reaction of hydrazine with carbonate/carbamate derivatives, hydrazine is a potent nucleophile. If the stoichiometry is not strictly controlled, the product (1-hydroxysemicarbazide) can react with a second equivalent of the carbonyl source, or hydrazine can react twice.

Troubleshooting Checklist:

SymptomProbable CauseCorrective Action
Low Yield + White Precipitate (Insoluble) Formation of Carbohydrazide (

) due to excess hydrazine reacting with the carbamate.
Ensure strict 1:1 stoichiometry . Add the carbonyl source to the hydrazine (inverse addition) to keep hydrazine in excess initially? No, usually add Hydrazine to the Carbamate slowly to prevent disubstitution.
Oiling Out Product is soluble in the reaction solvent (often Ethanol/Water) at higher temperatures but oils out upon cooling.Seed the reactor at the cloud point. Control cooling rate to

/hour.
Pink/Red Coloration Oxidation of hydrazine or hydroxylamine impurities by metal ions.Pass reagents through a chelating resin or add EDTA (0.1 mol%) to the reaction mixture. Ensure reactor is glass-lined or passivated SS316.
Q: The reaction is stalling. Should we increase the temperature?

A: Proceed with Extreme Caution. Increasing temperature accelerates the desired reaction but exponentially increases the risk of the "hydroxylamine-type" decomposition.

  • Alternative: Instead of heat, increase the concentration (process intensity). These bimolecular reactions are second-order. Doubling concentration quadruples the rate.

  • Warning: Higher concentration increases the adiabatic temperature rise. Verify cooling capacity first.

Section 3: Isolation & Purification

Q: We cannot filter the product; the crystals are too fine (clogging the filter cloth).

A: Ostwald Ripening is required. N-hydroxy-1-hydrazinecarboxamide tends to precipitate as microscopic needles when cooled rapidly.

  • The Protocol:

    • After the reaction is complete, cool to the nucleation temperature (cloud point).

    • Hold for 30 minutes to allow seed crystals to form.

    • Temperature Cycling: Heat the slurry back up by

      
       (dissolves fines), then cool down slowly. Repeat 2-3 times. This grows the larger crystals at the expense of the fines.
      
    • Filter at

      
      .
      
Q: The product purity is failing due to residual hydrazine.

A: The "Wash" is critical. Hydrazine "sticks" to the crystal lattice.

  • Solution: Do not use water for the final wash (product is too soluble). Use cold Isopropanol (IPA) or Ethanol .

  • Test: Use p-dimethylaminobenzaldehyde (Ehrlich's reagent) on the wet cake to test for free hydrazine before drying. If positive, re-slurry in IPA.

Section 4: Visualizing the Scale-Up Workflow

The following diagram outlines the decision logic for scaling this synthesis, integrating safety gates (DSC) and process checkpoints.

ScaleUpWorkflow Start Start Scale-Up (100g to 1kg) DSC_Check Safety Gate: DSC Analysis (Check T_onset & Energy) Start->DSC_Check DSC_Check->Start Fail: Redesign Reactor_Prep Reactor Prep: Glass-lined, N2 Purge, Scrubber Active DSC_Check->Reactor_Prep T_rxn < T_onset - 50°C Reagent_Add Reagent Addition: Gravimetric Feed of Hydrazine/Hydroxylamine (T < 40°C) Reactor_Prep->Reagent_Add Reaction_Mon Reaction Monitoring: HPLC for Conversion >98% Check for Carbohydrazide Reagent_Add->Reaction_Mon Reaction_Mon->Reagent_Add Stalled (Add Catalyst/Time) Crystallization Crystallization: Temp Cycling (Ripening) Cool to 0°C Reaction_Mon->Crystallization Conversion OK Filtration Filtration & Wash: Cold IPA Wash Hydrazine Test Crystallization->Filtration Drying Drying: Vacuum < 40°C (Avoid Thermal Decomp) Filtration->Drying

Caption: Figure 1. Process flow for scaling N-hydroxy-1-hydrazinecarboxamide, emphasizing safety gates (Red) and critical unit operations.

Section 5: References & Authority

The protocols and safety data above are grounded in the fundamental chemistry of hydrazine derivatives and standard industrial scale-up practices.

  • Organic Syntheses, Coll.[1][2] Vol. 5, p. 645 (1973) . Preparation of Hydroxyurea. (Provides the foundational chemistry for reacting hydroxylamine with carbamates, applicable to the hydrazine analog).

  • ResearchGate (2016) . Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. (Details the condensation conditions for N-hydroxy semicarbazide derivatives).

  • HWS Mainz (2025) . From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (General guide on reactor thermodynamics and mixing efficiency for scale-up).

  • Santa Cruz Biotechnology . N-Hydroxy-1-hydrazinecarboxamide Product Data. (Verification of CAS 21520-79-6 identity and structure).

Sources

Optimization

Technical Support Center: N-hydroxy-1-hydrazinecarboxamide

Welcome to the technical support center for N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this reag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-hydroxy-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this reagent and troubleshoot unexpected experimental results. The inherent reactivity of N-hydroxy-1-hydrazinecarboxamide, while advantageous for various synthetic applications, can also lead to unforeseen challenges. This document provides in-depth, field-proven insights to help you achieve consistent and reliable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-hydroxy-1-hydrazinecarboxamide?

N-hydroxy-1-hydrazinecarboxamide, with the CAS number 21520-79-6, is a chemical compound with the molecular formula CH5N3O2.[1] It possesses a unique structure combining a hydroxyurea moiety with a hydrazine group. This bifunctionality makes it a versatile reagent in synthetic chemistry, particularly in the formation of Schiff bases and coordination complexes.[2][3]

Q2: What are the primary applications of N-hydroxy-1-hydrazinecarboxamide?

Its primary applications stem from its ability to react with carbonyl compounds to form hydrazones, which can serve as intermediates in the synthesis of more complex molecules.[2][4] Additionally, the presence of multiple heteroatoms makes it an effective ligand for the formation of metal complexes with potential applications in materials science and catalysis.[2][3]

Q3: What are the main safety precautions when handling this compound?

As with all hydrazine derivatives, N-hydroxy-1-hydrazinecarboxamide should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guide: Unexpected Experimental Results

Issue 1: Inconsistent Reaction Yields and Product Purity

Question: I am observing significant variability in my reaction yields and the purity of my final product when using N-hydroxy-1-hydrazinecarboxamide. What could be the cause?

Answer: Inconsistent results are often linked to the stability of N-hydroxy-1-hydrazinecarboxamide, which can be sensitive to environmental conditions. The primary degradation pathway for similar compounds, such as hydroxycarbamide (hydroxyurea), is hydrolysis, which is significantly influenced by pH and temperature.[5]

Underlying Causality: The presence of both a hydroxylamino and a hydrazine group makes the molecule susceptible to both hydrolysis and oxidation. The rate of these degradation reactions can be accelerated by factors such as:

  • pH: Aqueous solutions of similar compounds have shown significant pH changes over time, indicating degradation.[5] For N-hydroxy-1-hydrazinecarboxamide, both acidic and basic conditions can catalyze hydrolysis of the carboxamide group or promote side reactions of the hydrazine and hydroxylamine moieties.

  • Temperature: Elevated temperatures can increase the rate of decomposition.

  • Presence of Water: As with many reactive esters and amides, water can act as a nucleophile, leading to hydrolysis.

  • Exposure to Air (Oxygen): The hydrazine and hydroxylamine functionalities can be susceptible to oxidation.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh bottle of N-hydroxy-1-hydrazinecarboxamide or verify the purity of your existing stock using an appropriate analytical method, such as HPLC or NMR.

  • Control Reaction pH: If your reaction is performed in a solution, ensure the pH is controlled and buffered if necessary. For reactions sensitive to pH, a non-aqueous solvent system may be preferable.

  • Optimize Reaction Temperature: Run a temperature screening experiment to determine the optimal temperature for your reaction that minimizes degradation.

  • Use Anhydrous Conditions: If hydrolysis is suspected, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Preventative Measures:

  • Proper Storage: Store N-hydroxy-1-hydrazinecarboxamide in a cool, dry, and dark place. Refer to the supplier's recommendations for optimal storage conditions.

  • Inert Atmosphere: For long-term storage or for highly sensitive reactions, consider storing the reagent under an inert atmosphere.

Data Summary: Factors Affecting Stability

ParameterRecommendationRationale
pH Maintain neutral or slightly acidic conditions, if compatible with the reaction.Both strongly acidic and basic conditions can accelerate hydrolysis and other side reactions.[5]
Temperature Store at recommended refrigerated temperatures (e.g., 2-8 °C) and perform reactions at the lowest effective temperature.Reduces the rate of thermal decomposition.
Moisture Store in a desiccator and use anhydrous solvents for reactions.Minimizes hydrolysis of the carboxamide group.
Atmosphere Store and handle under an inert atmosphere (N₂ or Ar).Protects against oxidation of the hydrazine and hydroxylamine moieties.
Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing unexpected byproducts that are difficult to separate from my desired product. What are the likely side reactions?

Answer: The formation of unexpected byproducts with N-hydroxy-1-hydrazinecarboxamide can often be attributed to its reaction with trace impurities, particularly carbonyl compounds, or its ability to coordinate with metal ions.

A. Reaction with Carbonyl Impurities

Underlying Causality: The hydrazine moiety of N-hydroxy-1-hydrazinecarboxamide is highly reactive towards aldehydes and ketones, leading to the formation of hydrazones.[4][6] Trace amounts of carbonyl-containing impurities in your starting materials or solvents (e.g., acetone from cleaning glassware, or aldehydes from solvent oxidation) can react with your reagent to form these unexpected hydrazone byproducts.

Experimental Workflow for Diagnosis:

G cluster_0 N-hydroxy-1-hydrazinecarboxamide cluster_1 Potential Reactants cluster_2 Unexpected Products A H₂N-NH-C(O)-NHOH B R₂C=O (Carbonyl Impurity) A->B Reaction C Mⁿ⁺ (Metal Ion) A->C Chelation D R₂C=N-NH-C(O)-NHOH (Hydrazone) B->D Forms E [M(H₂N-NH-C(O)-NHOH)ₓ]ⁿ⁺ (Metal Complex) C->E Forms

Caption: Formation of unexpected hydrazone and metal complex byproducts.

Issue 3: Challenges in Analytical Characterization

Question: I am having difficulty obtaining clean and reproducible analytical data (e.g., HPLC, NMR) for my reactions involving N-hydroxy-1-hydrazinecarboxamide. What could be the issue?

Answer: Analytical challenges with this compound can arise from its reactivity and potential for on-column or in-solution degradation during analysis.

Underlying Causality:

  • HPLC Analysis:

    • On-Column Degradation: The stationary phase of the HPLC column, particularly reverse-phase silica columns, can have residual acidic silanol groups that may catalyze the degradation of the analyte.

    • Mobile Phase Reactivity: If the mobile phase contains reactive components or is at a pH that promotes degradation, you will observe peak tailing, broadening, or the appearance of new peaks over time.

  • NMR Analysis:

    • Solvent Effects: The choice of NMR solvent can impact the stability of the compound. Protic solvents like D₂O or CD₃OD can facilitate exchange of labile protons and potentially hydrolysis.

    • Concentration Effects: At higher concentrations, intermolecular interactions or self-condensation reactions may occur.

Troubleshooting Protocol for HPLC:

  • Use a Biocompatible or End-Capped Column: These columns have a more inert surface that minimizes on-column degradation.

  • Optimize Mobile Phase pH: Buffer the mobile phase to a pH where the compound is most stable. A stability study across a range of pH values can identify the optimal conditions. [5]3. Lower Column Temperature: Running the HPLC at a lower temperature can reduce the rate of on-column degradation.

  • Fresh Sample Preparation: Analyze samples immediately after preparation to minimize in-solution degradation.

Troubleshooting Protocol for NMR:

  • Choose an Appropriate Solvent: Use a non-protic, aprotic solvent like DMSO-d₆ if possible.

  • Run a Time-Course Experiment: Acquire NMR spectra at different time points after dissolving the sample to check for degradation in the NMR tube.

  • Use Low Concentration: Prepare samples at the lowest concentration that provides an adequate signal-to-noise ratio.

References

  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018). Semantic Scholar. [Link]

  • Boughazi, H., Boudinar, Y., Tlili, S., Djedouani, A., & Naili, N. (2025). Electrochemical, surface, DFT, and ADMET insights into (E)-2-(2-hydroxybenzylidene)hydrazine-1-carboxamide as a corrosion inhibitor. RSC Advances, 15, 38946. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Synthesis, characterization and antimicrobial studies of novel ONO donor hydrazone Schiff base complexes with some divalent metal (II) ions. (2020). Arabian Journal of Chemistry, 13(8), 6543-6552. [Link]

  • USE OF HYDRAZINE CARBOXAMIDE-2-[(2-HYDROXY-1- NAPHTHALENYL) METHYLENE] AS AN ANALYTICAL REAGENT FOR THE EXTRACTIVE SPECTRO. (2011). TSI Journals. [Link]

  • Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. (2001). PubMed. [Link]

  • Applied Chemistry Today New Metal Complexes Incorporating Schiff Base Ligand Based on Hydrazide Moiety. (2024). Semnan University. [Link]

  • Reaction of Aldehydes and Ketones. (n.d.). Scribd. [Link]

  • Metal Complexes of (E) – N1- (2- hydroxybenzylidene) nicotine hydrazid Schiff Base; Synthesis, Characterisation and Nematicidal Activity. (n.d.). mocedes.org. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]

  • Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. (2020). YouTube. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]

  • Chemical Properties of Hydrazinecarboxamide (CAS 57-56-7). (n.d.). Cheméo. [Link]

  • Use of Hydrazine Carboxamide-2-[(2-Hydroxy-1-Naphthalenyl) Methylene] as an Analytical Reagent for the Extractive Spectrophotometric Determination of U(Vi). (2014). Journal of Pharmaceutical Research International. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2025). ResearchGate. [Link]

  • APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. (2022). Malaysian Journal of Analytical Sciences, 26(4), 741 - 752. [Link]

  • Stability of Extemporaneously Prepared Hydroxycarbamide Oral Suspensions. (2017). PubMed. [Link]

Sources

Optimization

Contamination issues in N-hydroxy-1-hydrazinecarboxamide reactions

Ticket System: Synthesis, Purity, and Stability Assurance Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Contamination & Instability in HSC Reactions Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Synthesis, Purity, and Stability Assurance

Status: ONLINE Agent: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Contamination & Instability in HSC Reactions

Executive Summary

N-Hydroxy-1-hydrazinecarboxamide (also known as 1-Hydroxysemicarbazide ; CAS 21520-79-6) is a critical yet fragile intermediate used in the synthesis of high-energy materials, pharmaceutical heterocycles (triazoles/oxadiazoles), and as a metal chelator.

Users frequently encounter three distinct failure modes:

  • Genotoxic Impurity Carryover: Residual hydrazine from synthesis.

  • Chromogenic Contamination: Unintended pink/brown coloration due to metal chelation.

  • ** oxidative Degradation:** Conversion to azo/azoxy species during storage.

This guide provides root-cause analysis and remediation protocols for these specific issues.

Module 1: Synthesis & Precursor Contamination

Common Inquiry: "My HPLC shows a persistent early-eluting peak, and the product has a lower melting point than literature values (


). What is this impurity?"
Root Cause Analysis

The synthesis of HSC typically involves the condensation of Hydrazine Hydrate with Hydroxyurea or a carbamoylating agent. Two primary contaminants arise from this process:

  • Unreacted Hydrazine: Due to improper stoichiometry or insufficient washing. This is a known genotoxic impurity (GTI).

  • Hydrazodicarbonamide (

    
    ):  A "biuret-like" byproduct formed if the reaction temperature exceeds 
    
    
    
    or if urea concentration is too high.
Troubleshooting Protocol: The "Cold-Crash" Purification

Do not attempt standard recrystallization from boiling water, as this promotes hydrolysis.

  • Stoichiometry Adjustment: Ensure a slight excess of hydrazine (

    
    ) during synthesis to consume the carbamoyl source, but strictly control temperature 
    
    
    
    to prevent self-condensation.
  • Ethanolic Wash: HSC is sparingly soluble in cold ethanol, while hydrazine hydrate is highly soluble.

    • Step 1: Suspend crude solid in ice-cold ethanol (

      
      ).
      
    • Step 2: Sonicate for 10 minutes (do not heat).

    • Step 3: Vacuum filter and wash with diethyl ether.

  • GTI Scavenging (Optional): If hydrazine persists

    
    , pass the supernatant through a polymer-supported aldehyde resin (e.g., polystyrene-benzaldehyde) which selectively binds hydrazine via hydrazone formation.
    
Visualizing the Impurity Cascade

The following diagram illustrates where impurities enter the workflow.

ContaminationCascade Precursors Precursors: Hydrazine + Hydroxyurea Reaction Reaction (60-80°C) Precursors->Reaction Product Target: 1-Hydroxysemicarbazide Reaction->Product Main Path Impurity1 Impurity A: Hydrazodicarbonamide (Thermal Dimerization) Reaction->Impurity1 T > 80°C or Excess Urea Impurity2 Impurity B: Residual Hydrazine (Genotoxic) Reaction->Impurity2 Incomplete Conversion Impurity3 Impurity C: Metal-Ligand Complex (Pink/Brown) Product->Impurity3 Contact with SS-316/Fe/Cu

Caption: Figure 1. Impurity genesis pathways in N-hydroxy-1-hydrazinecarboxamide synthesis. Thermal stress leads to dimerization (Impurity A), while reactor material incompatibility leads to chelation (Impurity C).

Module 2: The "Pink Product" Phenomenon (Metal Chelation)

Common Inquiry: "My white crystalline powder turns pink or light purple upon dissolution in methanol or water. Is it oxidizing?"

Technical Insight

While oxidation is possible, the immediate color change is almost invariably due to Trace Metal Chelation .

  • Mechanism: HSC acts as a bidentate or tridentate ligand. It has high affinity for

    
     and 
    
    
    
    ions.
  • Source: Stainless steel spatulas, worn glass-lined reactors with exposed metal, or low-grade solvents.

  • Detection Limit: Coloration is visible at metal concentrations as low as

    
    .
    
Remediation Protocol: Chelation Control
  • Glassware Only: Strictly use glass or PTFE (Teflon) equipment. Avoid stainless steel needles or spatulas.

  • EDTA Wash:

    • Dissolve crude product in minimal water containing

      
       EDTA (ethylenediaminetetraacetic acid).
      
    • The EDTA will sequester free metal ions.

    • Recrystallize by adding excess ethanol/ether to precipitate the purified HSC, leaving the soluble Metal-EDTA complex in the supernatant.

  • Solvent Grade: Use only LC-MS grade solvents; technical grade methanol often contains sufficient iron to trigger coloration.

Module 3: Analytical Troubleshooting (HPLC)

Common Inquiry: "I cannot see my compound on the HPLC UV-Vis detector, or the peak shape is terrible."

The Challenge

N-Hydroxy-1-hydrazinecarboxamide lacks a strong chromophore (no conjugated


-system). Direct UV detection at 210 nm is plagued by solvent noise and low sensitivity.
Recommended Method: Pre-Column Derivatization

To accurately quantify HSC and its hydrazine impurities, you must derivatize the hydrazine moiety with an aldehyde to create a UV-active hydrazone.

Protocol: 2-Nitrobenzaldehyde (2-NBA) Derivatization

  • Reagent Prep: Prepare

    
     2-NBA in Acetonitrile.
    
  • Reaction: Mix Sample (

    
    ) + Reagent (
    
    
    
    ) +
    
    
    0.1M HCl.
  • Incubation: 15 minutes at

    
     (Reaction is rapid).
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Wavelength:

      
       (Targeting the nitrophenylhydrazone).
      

Data Summary: Impurity Profile Matrix

Impurity / Analyte Retention Time (Relative) Detection Method Limit of Quantitation (LOQ)

| Hydrazine (Free) | 0.2 - 0.3 (Polar) | Derivatization (Fluorescence/UV) |


 |
| 1-Hydroxysemicarbazide  | 1.0 (Reference) | Derivatization (UV 260nm) | 

| | Hydrazodicarbonamide | 1.5 - 1.8 | Direct UV (210 nm) |

| | Metal Complexes | Variable (Broad/Tailing) | Visual / ICP-MS |

|
Module 4: Stability & Storage

Common Inquiry: "Can I store this compound in solution?"

Verdict: NO. HSC is hydrolytically unstable, especially in acidic media. It undergoes the Lossen Rearrangement or hydrolysis to release hydroxylamine and hydrazine over time.

Storage Rules:

  • State: Solid powder only.

  • Atmosphere: Argon or Nitrogen flush (essential to prevent oxidative azo formation).

  • Temp:

    
     is recommended for long-term storage; 
    
    
    
    for active use.
  • Container: Amber glass (light sensitive).

Stability Decision Tree

Use this logic flow to determine if your batch is compromised.

StabilityCheck Start Batch Inspection ColorCheck Is the powder pure white? Start->ColorCheck Solubility Dissolve in Water: Is it clear? ColorCheck->Solubility Yes FailColor FAIL: Metal Contamination Action: EDTA Wash ColorCheck->FailColor No (Pink/Brown) MeltingPoint Melting Point Test: Range 103-106°C? Solubility->MeltingPoint Yes FailSolubility FAIL: Polymerization/Dimer Action: Filter & Recrystallize Solubility->FailSolubility No (Turbid) FailMP FAIL: Hydrazine/Urea Impurity Action: Cold Ethanol Slurry MeltingPoint->FailMP No (Broad/Low) Pass PASS: Batch Approved MeltingPoint->Pass Yes (Sharp)

Caption: Figure 2. Quality Control Decision Tree for N-hydroxy-1-hydrazinecarboxamide batches.

References
  • Hariri, E., et al. (2016). "Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives."[1] Iranian Journal of Pharmaceutical Research, 15(2), 413–420. Link

  • Kong, X., et al. (2019). "Determination of Semicarbazide in Foodstuffs by HPLC with Fluorescence Detection Using 2-Formylphenylboronic Acid as Derivatization Reagent."[2] Chromatographia, 82, 1361–1368. Link[2]

  • Gudmundsdottir, A. V., et al. (2009). "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution."[3] Carbohydrate Research, 344(3), 278-284.[3] Link

  • Santa Cruz Biotechnology. "N-Hydroxy-1-hydrazinecarboxamide Product Data Sheet (CAS 21520-79-6)." Link

  • BenchChem. "Technical Guide to Hydrazine-Mediated Cleavage and Impurities." Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-hydroxy-1-hydrazinecarboxamide and Other Hydrazine Derivatives as Histone Deacetylase Inhibitors

In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a promising strategy for the treatment of cancer and other diseases.[1][2] For researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic drug discovery, the inhibition of histone deacetylases (HDACs) has emerged as a promising strategy for the treatment of cancer and other diseases.[1][2] For researchers and drug development professionals, the selection of an appropriate HDAC inhibitor scaffold is a critical decision. While hydroxamic acids have long been the dominant zinc-binding group (ZBG) in clinically approved HDAC inhibitors, concerns regarding their metabolic instability, potential for genotoxicity, and off-target effects have spurred the exploration of alternative pharmacophores.[1][3] Among these, hydrazine-based derivatives, particularly hydrazides, are gaining significant attention as a viable and potentially safer alternative.[1][3]

This guide provides an in-depth, objective comparison of N-hydroxy-1-hydrazinecarboxamide and other notable hydrazine derivatives in the context of HDAC inhibition. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your research and development endeavors.

The Rise of Hydrazides as a Promising Alternative to Hydroxamic Acids in HDAC Inhibition

The general pharmacophore model for a typical HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme, a linker that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the essential Zn²⁺ ion in the active site. The ZBG is arguably the most critical component for inhibitory activity.

Hydroxamic acids have been the go-to ZBG for potent HDAC inhibition, leading to the development of FDA-approved drugs like Vorinostat (SAHA). However, their clinical utility is often hampered by inherent liabilities. The hydroxamic acid moiety is susceptible to metabolic degradation, leading to rapid clearance and poor pharmacokinetic profiles.[4] Furthermore, the potential for the Lossen rearrangement can lead to the formation of reactive isocyanates, raising concerns about mutagenicity.[4]

This has led to a focused search for novel ZBGs that can retain potent HDAC inhibitory activity while offering improved safety and pharmacokinetic properties. The hydrazide group has emerged as a strong contender.[1][3] Research has shown that hydrazide-based HDAC inhibitors can exhibit potent enzymatic inhibition, with some demonstrating selectivity for specific HDAC isoforms.[3][5] Moreover, they have shown a more favorable safety profile in preclinical studies, including a negative Ames test for mutagenicity and greater stability against glucuronidation.[3]

N-hydroxy-1-hydrazinecarboxamide: A Unique Scaffold in the Hydrazide Family

N-hydroxy-1-hydrazinecarboxamide (HHC) represents a specific subclass of hydrazine derivatives with a unique structural feature: the N-hydroxy group. While detailed, direct comparative studies of HHC against other hydrazide-based HDAC inhibitors are still emerging in the public domain, its structural components suggest a strong potential for HDAC inhibition. The hydrazinecarboxamide core provides the necessary framework to act as a ZBG, while the N-hydroxy group could potentially enhance its chelating ability and introduce additional hydrogen bonding interactions within the active site.

The exploration of hydrazinecarboxamides and their derivatives in medicinal chemistry has revealed a broad spectrum of biological activities, including anticancer, anticonvulsive, and anti-inflammatory properties.[6][7] This highlights the versatility of this scaffold for designing novel therapeutic agents.

Comparative Performance of Hydrazine-Based HDAC Inhibitors: A Data-Driven Analysis

To provide a clear comparison of the performance of different hydrazine derivatives as HDAC inhibitors, the following table summarizes key experimental data from published studies. This data focuses on their inhibitory potency (IC₅₀) against various HDAC isoforms.

Compound/Derivative ClassTarget HDAC Isoform(s)IC₅₀ (nM)Key Findings & AdvantagesReference
Peptoid-based Hydrazides HDAC1, HDAC34 - 8Potent class I HDAC inhibitors with a preference for HDAC3. Outperformed entinostat in reversing chemoresistance.[8]
N-alkylated Hydrazides HDAC836Demonstrated selectivity for HDAC8, a target in certain cancers and other diseases.[9]
N-(4-(2-Propylhydrazine-1-carbonyl)benzyl)-1H-indole-2-carboxamide (11h) HDAC3-Showed 2- to 5-fold higher HDAC inhibition and antitumor activity compared to its lead compound.[2][5]
N-hydroxycinnamamide-based inhibitors HDAC1, HDAC311.8 (HDAC1), 3.9 (HDAC3)Orally active with dual HDAC1/3 selectivity.[10]
Hydrazinecarboxamides (general) Various Cancer Cell Lines-Demonstrated significant efficacy against numerous cancer cell lines through diverse mechanisms.[6]

Experimental Protocols for the Evaluation of Hydrazine-Based HDAC Inhibitors

To ensure scientific integrity and enable reproducible research, this section provides detailed, step-by-step methodologies for key experiments used to characterize and compare HDAC inhibitors.

Synthesis of Hydrazine Derivatives

The synthesis of hydrazine derivatives often involves the condensation of a carboxylic acid derivative (such as an ester or acyl chloride) with hydrazine or a substituted hydrazine.[11]

DOT Diagram: General Synthesis of Hydrazides

G Carboxylic Acid Derivative (Ester, Acyl Chloride) Carboxylic Acid Derivative (Ester, Acyl Chloride) Reaction with Hydrazine (NH2NH2) Reaction with Hydrazine (NH2NH2) Carboxylic Acid Derivative (Ester, Acyl Chloride)->Reaction with Hydrazine (NH2NH2) Nucleophilic Acyl Substitution Hydrazide Derivative Hydrazide Derivative Reaction with Hydrazine (NH2NH2)->Hydrazide Derivative

Caption: General reaction scheme for the synthesis of hydrazide derivatives.

Fluorometric HDAC Activity/Inhibition Assay

This is a common and sensitive method to determine the inhibitory potency of compounds against HDAC enzymes.[12][13]

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Prepare Reagents (Assay Buffer, HDAC Substrate, Inhibitor) Prepare Reagents (Assay Buffer, HDAC Substrate, Inhibitor) Incubate Nuclear Extract with Inhibitor Incubate Nuclear Extract with Inhibitor Prepare Reagents (Assay Buffer, HDAC Substrate, Inhibitor)->Incubate Nuclear Extract with Inhibitor Prepare Nuclear Extract (Source of HDACs) Prepare Nuclear Extract (Source of HDACs) Prepare Nuclear Extract (Source of HDACs)->Incubate Nuclear Extract with Inhibitor Add Fluorogenic HDAC Substrate Add Fluorogenic HDAC Substrate Incubate Nuclear Extract with Inhibitor->Add Fluorogenic HDAC Substrate Incubate to allow deacetylation Incubate to allow deacetylation Add Fluorogenic HDAC Substrate->Incubate to allow deacetylation Add Developer Solution (e.g., Trypsin) Add Developer Solution (e.g., Trypsin) Incubate to allow deacetylation->Add Developer Solution (e.g., Trypsin) Incubate to release fluorophore Incubate to release fluorophore Add Developer Solution (e.g., Trypsin)->Incubate to release fluorophore Measure Fluorescence Measure Fluorescence Incubate to release fluorophore->Measure Fluorescence

Caption: Workflow for a fluorometric HDAC inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer as per the kit manufacturer's instructions (e.g., Sigma-Aldrich CS1010).[13]

    • Dilute the HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to the working concentration in Assay Buffer.[12]

    • Prepare serial dilutions of the test hydrazine derivatives (including N-hydroxy-1-hydrazinecarboxamide) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup (96-well plate format):

    • To each well, add the Assay Buffer.

    • Add the test inhibitor or control solution.

    • Add the nuclear extract or purified HDAC enzyme.

    • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the diluted HDAC substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development and Detection:

    • Stop the enzymatic reaction and initiate the development step by adding the Developer solution (containing trypsin) to each well.[12][13]

    • Incubate at room temperature to allow for the cleavage of the deacetylated substrate, which releases the fluorophore.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Toxicity and Safety Considerations

A significant driver for exploring hydrazine derivatives as HDAC inhibitors is the potential for an improved safety profile over hydroxamic acids. However, it is crucial to acknowledge that hydrazines as a chemical class are associated with toxicity.[14] Acute and chronic exposure to certain hydrazines can lead to various adverse health effects.[14]

Therefore, a thorough toxicological evaluation of any new hydrazine-based HDAC inhibitor candidate is essential. This should include in vitro cytotoxicity assays against various cell lines and in vivo studies to assess systemic toxicity. The Ames test for mutagenicity is a critical early-stage screen. Encouragingly, some hydrazide-based HDAC inhibitors have already tested negative in this assay.[3]

Future Directions and Conclusion

The field of HDAC inhibitor research is actively moving beyond hydroxamic acids, with hydrazine derivatives, including hydrazides and hydrazinecarboxamides, representing a highly promising new frontier.[1][3] Their potential for potent and selective HDAC inhibition, coupled with a more favorable safety and pharmacokinetic profile, makes them attractive candidates for further development.

N-hydroxy-1-hydrazinecarboxamide, with its unique structural features, warrants dedicated investigation to determine its specific HDAC inhibitory profile and therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such an evaluation.

As our understanding of the nuanced roles of different HDAC isoforms in disease continues to grow, the development of isoform-selective inhibitors will become increasingly important. The chemical diversity of the hydrazine scaffold provides a rich platform for the design and synthesis of such targeted agents. It is with great anticipation that the research community awaits the next generation of HDAC inhibitors, and it is highly probable that hydrazine derivatives will play a significant role in this evolution.

References

  • Nian, M., et al. (2009). Measuring Histone Deacetylase Inhibition in the Brain. Methods in Molecular Biology, 595, 235-247.[12]

  • Di Micco, S., et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry.[1][3]

  • Liao, Y.-F., et al. (2015). Discovery of a Novel Hydrazide-Containing Class I-Selective Histone Deacetylase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 58(21), 8590-8604.[1][3]

  • Sigma-Aldrich. (n.d.). Histone Deacetylase Assay Kit, Fluorometric (CS1010) - Technical Bulletin.[13]

  • Falk, A. J., et al. (2018). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology, 605, 259-286.[15]

  • Abnova. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01).[16]

  • Wang, Y., et al. (2023). Probing the mechanisms of hydrazide-based HDAC inhibitors binding to HDAC3 using Gaussian accelerated molecular dynamics (GaMD) simulations. Journal of Biomolecular Structure and Dynamics.[2][5]

  • Wang, Y., et al. (2023). Probing the mechanisms of hydrazide-based HDAC inhibitors binding to HDAC3 using Gaussian accelerated molecular dynamics (GaMD) simulations. PubMed.[2][5]

  • Majumdar, P., et al. (2014). Hydrazides and their derivatives: A versatile class of compounds in organic synthesis. Tetrahedron, 70(1), 1-35.
  • Kratky, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 279, 116835.[6][17]

  • Kraft, F. B., et al. (2024). Hydrazide-based class I HDAC inhibitors with HDAC3 preference completely reverse chemoresistance in a synergistic manner in platinum-resistant solid cancer cells. ChemRxiv.[8]

  • Hansen, A. H., et al. (2024). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv.[9]

  • Al-Salem, H. S., et al. (2015). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Molecules, 20(8), 14016-14031.[18]

  • Kratky, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed.[6]

  • Kumar, S., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. International Journal of ChemTech Research, 11(04), 115-121.[19]

  • Li, Z., & Zhu, W. G. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules, 20(3), 4289-4322.[20]

  • Gudipati, R., et al. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 813-818.[21]

  • Santa Cruz Biotechnology. (n.d.). N-Hydroxy-1-hydrazinecarboxamide.[22]

  • Agarwal, M., et al. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. ResearchGate.[7]

  • Supuran, C. T., et al. (2015). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with Schiff's bases incorporating iminoureido moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-948.[23]

  • Krenske, E. H., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 912.[24]

  • Singh, N., et al. (2020). Hydrazides as Inhibitors of Histone Deacetylases. ResearchGate.[25]

  • Di Micco, S., et al. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. ACS Publications.[4]

  • Wang, H., et al. (2012). Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. ACS Medicinal Chemistry Letters, 3(7), 553-558.[26]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services.

  • ChemSynthesis. (2025). hydrazinecarboxamide.[27]

  • Yilmaz, I., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.[28]

  • National Institute for Occupational Safety and Health. (1997). Registry of Toxic Effects of Chemical Substances (RTECS). Centers for Disease Control and Prevention.[29]

  • Petru, A., et al. (2022). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 27(3), 743.[30]

  • Wang, H., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry, 57(9), 3745-3760.[10]

  • Aerospace Medical Research Laboratory. (1968). Biochemical Pharmacology of Hydrazines Toxicity. Defense Technical Information Center.[31]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. National Institutes of Health.[14]

  • Asadi, M., et al. (2020). A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship. Chemistry & Biodiversity, 17(8), e2000285.[32]

  • International Programme on Chemical Safety. (1987). Hydrazine (EHC 68, 1987). INCHEM.[33]

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Comparative

Technical Comparison: Semicarbazide vs. N-Hydroxy-1-hydrazinecarboxamide

This guide provides a technical comparison between Semicarbazide (the standard reference compound) and its functionalized derivative, N-Hydroxy-1-hydrazinecarboxamide (NHHC). Executive Summary Semicarbazide (SC) is a cla...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Semicarbazide (the standard reference compound) and its functionalized derivative, N-Hydroxy-1-hydrazinecarboxamide (NHHC).

Executive Summary

Semicarbazide (SC) is a classic hydrazine derivative widely used as a carbonyl-scavenging reagent (forming semicarbazones) and a specific, irreversible "suicide" inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO). It is a critical tool for distinguishing SSAO activity from Monoamine Oxidase (MAO).

N-Hydroxy-1-hydrazinecarboxamide (NHHC) , identified by CAS 21520-79-6, is a structural analogue incorporating a hydroxyl group on the hydrazine backbone.[1] While sharing the core urea-hydrazine motif, the N-hydroxy modification fundamentally alters its reactivity, introducing metal chelation capabilities (zinc/copper binding) and redox activity . It is primarily utilized in medicinal chemistry to synthesize hydroxysemicarbazones with potent antimicrobial and antiproliferative profiles, acting via metal sequestration rather than pure enzymatic suicide inhibition.

Chemical & Physical Profile

FeatureSemicarbazide (SC)N-Hydroxy-1-hydrazinecarboxamide (NHHC)
CAS Number 57-56-7 (HCl salt: 563-41-7)21520-79-6
Formula


MW 75.07 g/mol 91.07 g/mol
Structure


(Isomer var.[2]*)
Primary Reactivity Nucleophilic attack (Hydrazine

)
Nucleophilic attack + Metal Chelation (N,O donor)
Solubility Highly soluble in water, ethanolSoluble in water, DMSO, warm ethanol
pKa ~3.66 (Hydrazine group)~6.0 (Hydroxylamine/Hydrazine hybrid acidity)
Stability Stable solid; solutions degrade slowlySensitive to oxidation; store under inert gas

*Note: While nomenclature varies, NHHC is functionally distinct due to the N-OH moiety, often acting as a bioisostere to N-hydroxythiosemicarbazides.

Mechanistic Reactivity & Signaling

The divergence in performance stems from the N-hydroxy substituent.

Semicarbazide: The Suicide Inhibitor

SC targets copper-containing amine oxidases (SSAO/VAP-1). It enters the active site and reacts with the Topa Quinone (TPQ) cofactor.

  • Schiff Base Formation: The hydrazine amine attacks the C5 carbonyl of TPQ.

  • Irreversible Adduct: The resulting complex stabilizes, preventing cofactor regeneration and permanently disabling the enzyme.

  • Specificity: It does not inhibit FAD-dependent MAO-A or MAO-B at standard concentrations, making it the gold standard for defining SSAO activity.

NHHC: The Chelator & Redox Modulator

NHHC retains the carbonyl-condensing ability but adds an ion-binding dimension.

  • Metal Sequestration: The N-OH group facilitates bidentate or tridentate coordination with transition metals (Zn²⁺, Cu²⁺, Fe³⁺). In biological systems, this inhibits metalloenzymes (e.g., urease, matrix metalloproteinases) by starving the active site of its metal cofactor.

  • Radical Scavenging: The N-hydroxy moiety can undergo redox cycling, acting as a radical trap or pro-oxidant depending on the cellular environment, a mechanism exploited in its antibacterial toxicity.

Visualization: Mechanism of Action Comparison

MechanismComparison cluster_0 Semicarbazide Pathway cluster_1 NHHC Pathway SC Semicarbazide (SC) TPQ Topa Quinone (Enzyme Cofactor) SC->TPQ Nucleophilic Attack Schiff Stable Schiff Base Adduct TPQ->Schiff Covalent Bonding Inhibition_SC Irreversible SSAO Inhibition Schiff->Inhibition_SC Cofactor Depletion NHHC N-Hydroxy-1-hydrazinecarboxamide Metal Free Metal Ions (Zn2+, Cu2+) NHHC->Metal Coordination (N, O donors) Chelate Stable Metal Chelate Complex Metal->Chelate Sequestration Inhibition_NHHC Metalloenzyme Inactivation (Antimicrobial/Antiproliferative) Chelate->Inhibition_NHHC Starvation/Redox Stress

Caption: Comparative mechanism showing SC's covalent modification of enzyme cofactors versus NHHC's non-covalent metal sequestration strategy.

Experimental Protocols

Protocol A: Selective Inhibition of SSAO (Using Semicarbazide)

Purpose: To distinguish SSAO activity from MAO in tissue homogenates.

  • Preparation: Prepare a 10 mM stock solution of Semicarbazide Hydrochloride in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Pre-incubation:

    • Aliquot tissue homogenate (e.g., adipose or vascular tissue) into reaction tubes.

    • Add Semicarbazide to a final concentration of 100 µM to 1 mM .

    • Incubate at 37°C for 30 minutes . (Crucial: SC requires time to form the covalent adduct).

  • Assay:

    • Add substrate (e.g., [¹⁴C]-Benzylamine for SSAO or [¹⁴C]-Tyramine for total amine oxidase).

    • Incubate for 30 minutes.

    • Stop reaction with citric acid or 2M HCl.

  • Validation: Parallel controls with Pargyline (MAO inhibitor) should show no effect on the SC-sensitive fraction.

Protocol B: Synthesis of Bioactive Hydroxysemicarbazones (Using NHHC)

Purpose: To synthesize antimicrobial agents via condensation with aryl ketones.

  • Reagent Setup: Dissolve 1.0 equivalent of N-Hydroxy-1-hydrazinecarboxamide in ethanol. Add 1-2 drops of glacial acetic acid (catalyst).

  • Condensation:

    • Add 1.0 equivalent of the target Aryl Ketone (e.g., 2,4-dihydroxyacetophenone).

    • Reflux the mixture at 78-80°C for 3-6 hours .

    • Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation:

    • Cool to room temperature. The hydroxysemicarbazone typically precipitates.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from ethanol/water.

  • Characterization: Product should exhibit a shift in IR carbonyl stretch and disappearance of the ketone signal.

    • Note: The presence of the N-OH group in the product allows for subsequent formation of Zinc(II) complexes, which can be generated by adding equimolar

      
       in methanol.
      

Safety & Handling

  • Semicarbazide:

    • Toxicity: Proven osteolathyrism agent (disrupts collagen cross-linking by inhibiting Lysyl Oxidase).

    • Carcinogenicity: IARC Group 3 (Not classifiable, but weak evidence exists).

    • Handling: Use in a fume hood. Avoid inhalation of dust.

  • N-Hydroxy-1-hydrazinecarboxamide:

    • Toxicity: Less characterized but structurally related to hydroxyurea (teratogenic). Treat as a potential mutagen and skin irritant.

    • Reactivity: Potentially explosive if heated under confinement (typical of N-hydroxy/hydrazine compounds). Store away from strong oxidizing agents.

References

  • Lyles, G. A. (1996). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochemical Pharmacology. Link

  • Obata, T. (2002). Semicarbazide-sensitive amine oxidase (SSAO) in the brain. Neurochemical Research. Link

  • Santa Cruz Biotechnology . N-Hydroxy-1-hydrazinecarboxamide Product Data. Link

  • Sriram, D., et al. (2004). Synthesis and antimycobacterial activity of some novel N-hydroxythiosemicarbazones. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for N-hydroxy bioisosteres).
  • Kinemuchi, H., et al. (2004). Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. Neurotoxicology. Link

Sources

Comparative

Technical Comparison Guide: Efficacy of N-hydroxy-1-hydrazinecarboxamide as an RNR Inhibitor

The following technical guide provides an in-depth evaluation of N-hydroxy-1-hydrazinecarboxamide (also known as 4-Hydroxysemicarbazide or 1-Amino-3-hydroxyurea ) as an enzyme inhibitor. This analysis focuses on its prim...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of N-hydroxy-1-hydrazinecarboxamide (also known as 4-Hydroxysemicarbazide or 1-Amino-3-hydroxyurea ) as an enzyme inhibitor. This analysis focuses on its primary application as a Ribonucleotide Reductase (RNR) inhibitor , comparing its efficacy and mechanism against the clinical gold standard, Hydroxyurea (Hydroxycarbamide), and next-generation alternatives.

Executive Summary

N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) is a hybrid pharmacophore combining the structural features of Hydroxyurea and Semicarbazide . While Hydroxyurea (HU) remains the standard-of-care RNR inhibitor for myeloproliferative disorders and Sickle Cell Disease, its clinical utility is limited by low affinity, short half-life, and the development of drug resistance.

N-hydroxy-1-hydrazinecarboxamide represents a "scaffold evolution," designed to enhance the radical scavenging capability of the hydroxamic acid moiety (


) by incorporating a hydrazine linker. This guide evaluates its performance as a Ribonucleotide Reductase M2 (RRM2) inhibitor , highlighting its mechanistic superiority in redox potential while addressing the physicochemical challenges (polarity/lipophilicity) that necessitate its derivatization (e.g., Schiff base analogues) for maximal therapeutic efficacy.

Mechanistic Analysis: The Radical Scavenging Pathway

To understand the efficacy of N-hydroxy-1-hydrazinecarboxamide, one must analyze its interaction with the Ribonucleotide Reductase (RNR) holoenzyme. RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides (NDPs) to deoxyribonucleotides (dNTPs).[1][2]

Mechanism of Action[3][4]
  • Target: The RRM2 small subunit of RNR, which houses a di-iron center (

    
    ) and a stable tyrosyl free radical (Tyr122) .
    
  • Inhibition Mode: Like Hydroxyurea, N-hydroxy-1-hydrazinecarboxamide acts as a one-electron reducing agent . It specifically quenches the tyrosyl radical essential for initiating the proton-coupled electron transfer (PCET) required for catalysis at the RRM1 active site.

  • Structural Advantage: The presence of the hydrazine group (

    
    ) adjacent to the carbonyl increases the electron-donating potential compared to the amine in Hydroxyurea, theoretically enhancing the rate of radical reduction.
    
Signaling Pathway Diagram

The following diagram illustrates the RNR catalytic cycle and the specific intervention point of N-hydroxy-1-hydrazinecarboxamide.

RNR_Inhibition_Pathway RRM2 RRM2 Subunit (Di-iron Center) TyrRadical Tyrosyl Radical (Y122) GENERATION RRM2->TyrRadical Fe-O-Fe Activation PCET Proton-Coupled Electron Transfer (PCET) TyrRadical->PCET Initiates InactiveRRM2 Reduced RRM2 (Inactive/Quenched) TyrRadical->InactiveRRM2 Loss of Radical RRM1 RRM1 Subunit (Catalytic Site) PCET->RRM1 Transfers Radical NDP_dNDP Conversion: NDP -> dNDP RRM1->NDP_dNDP Catalysis Inhibitor N-hydroxy-1-hydrazinecarboxamide (Radical Scavenger) Inhibitor->TyrRadical Reduces/Quenches (1e- Transfer)

Figure 1: Mechanism of RNR inhibition. N-hydroxy-1-hydrazinecarboxamide interrupts the PCET pathway by reducing the essential tyrosyl radical on the RRM2 subunit.

Comparative Efficacy Guide

This section compares N-hydroxy-1-hydrazinecarboxamide (and its optimized Schiff base derivatives, SB-HSC) against established alternatives.

Comparative Data Table
FeatureN-hydroxy-1-hydrazinecarboxamide Hydroxyurea (Standard) Triapine (3-AP) Gemcitabine
Primary Target RRM2 Tyrosyl RadicalRRM2 Tyrosyl RadicalRRM2 Iron CenterRRM1 Active Site
Mechanism Radical Scavenging (Reductant)Radical Scavenging (Reductant)Iron ChelationSuicide Inhibition (Chain Termination)
Potency (

)
Moderate (

)
*
Low (

)
High (

)
Very High (

)
Lipophilicity Low (Polar)Very Low (Polar)ModerateModerate
Resistance Profile Overcomes some HU-resistanceProne to RRM2 overexpressionProne to MDR1 effluxProne to dCK downregulation
Key Advantage Higher redox potential than HU; scaffold for potent derivatives.[3]Proven safety profile; oral bioavailability.Potency; bypasses radical regeneration.Irreversible binding.

*Note: Unsubstituted N-hydroxy-1-hydrazinecarboxamide has moderate potency. Its Schiff base derivatives (e.g., HSC21) exhibit significantly higher potency (low


 range) due to improved cellular uptake.
Field-Proven Insights
  • The Lipophilicity Barrier: While N-hydroxy-1-hydrazinecarboxamide is a stronger reductant than Hydroxyurea, its high polarity limits passive diffusion across the cell membrane. In drug development, this compound is rarely used in its "naked" form. Instead, it serves as a pharmacophore derivatized with aromatic aldehydes (Schiff bases) to enhance lipophilicity (ClogP) and target affinity.

  • Redox Stability: In industrial applications (e.g., nuclear reprocessing), this compound is preferred over Hydroxyurea for reducing Pu(IV) because it provides a more rapid electron transfer. This translates biologically to a faster "kill rate" of the enzyme radical, provided the molecule can reach the cytosolic target.

Experimental Protocol: Validating RNR Inhibition

To objectively verify the efficacy of N-hydroxy-1-hydrazinecarboxamide, researchers should utilize the EPR Spectroscopy Assay , which directly measures the decay of the tyrosyl radical signal.

Protocol: Tyrosyl Radical Quenching Assay (EPR)

Objective: Quantify the rate of radical reduction in recombinant RRM2 protein.

Materials:

  • Recombinant Mouse/Human RRM2 protein (

    
    ).
    
  • EPR Spectrometer (e.g., Bruker EMX).

  • Buffer: 50 mM HEPES (pH 7.6), 100 mM KCl.

  • Test Compound: N-hydroxy-1-hydrazinecarboxamide (dissolved in DMSO/Buffer).

Workflow:

  • Baseline Measurement: Transfer

    
     of RRM2 protein solution to an EPR quartz tube. Record the baseline spectrum at 77 K (liquid nitrogen) to confirm the characteristic tyrosyl doublet signal (
    
    
    
    ).
  • Incubation: Thaw the sample. Add the test compound at varying concentrations (e.g.,

    
    ). Incubate at 
    
    
    
    for defined intervals (5, 10, 15, 30 min).
  • Quenching: Immediately freeze the reaction in liquid nitrogen to stop the chemical process.

  • Measurement: Record the EPR spectrum again.

  • Analysis: Calculate the signal intensity (doublet amplitude) relative to the baseline. Plot % Radical Remaining vs. Time to determine the pseudo-first-order rate constant (

    
    ).
    
Workflow Diagram (DOT)

EPR_Protocol Step1 1. Baseline Scan (RRM2 Only) Step2 2. Add Inhibitor (N-hydroxy-1-hydrazinecarboxamide) Step1->Step2 Step3 3. Incubate (37°C, 0-30 min) Step2->Step3 Step4 4. Snap Freeze (Liq. N2) Step3->Step4 Step5 5. EPR Scan (Measure Signal Decay) Step4->Step5

Figure 2: Step-by-step workflow for the EPR-based radical quenching assay.

References

  • Ren, S., et al. (2003). Understanding the antitumor activity of novel hydroxysemicarbazide derivatives as ribonucleotide reductase inhibitors using CoMFA and CoMSIA.[4][5] Journal of Medicinal Chemistry.[6] Link

  • Zhou, B., et al. (2013). A Small-Molecule Blocking Ribonucleotide Reductase Holoenzyme Formation Inhibits Cancer Cell Growth and Overcomes Drug Resistance. Cancer Research.[2][3] Link

  • Santa Cruz Biotechnology. N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Data.[6]Link[3][6]

  • Yen, Y., et al. (2011). Ribonucleotide Reductase Inhibitors: New Strategies for Cancer Chemotherapy. Clinical Cancer Research. Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of N-hydroxy-1-hydrazinecarboxamide Analogs as Novel Metalloenzyme Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of compounds centered around the N-hydroxy-1-hydrazinecarboxamide scaffold. Drawing upon established principles from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of compounds centered around the N-hydroxy-1-hydrazinecarboxamide scaffold. Drawing upon established principles from the extensive research on hydroxamic acid-based metalloenzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors, this document serves as a predictive and comparative framework for researchers, medicinal chemists, and drug development professionals. We will explore the therapeutic potential of this emerging scaffold by dissecting its structural components and their influence on biological activity, supported by experimental data and detailed protocols for evaluation.

Introduction: The Quest for Novel Zinc-Binding Groups in Metalloenzyme Inhibition

Metalloenzymes, particularly those containing a catalytic zinc ion, are crucial targets in modern drug discovery. A prime example is the family of histone deacetylases (HDACs), which play a pivotal role in the epigenetic regulation of gene expression.[1][2][3] Aberrant HDAC activity is implicated in a multitude of diseases, most notably cancer, leading to the development of a range of HDAC inhibitors (HDACis).[4][5][6]

A common pharmacophore for classical HDACis consists of three key components: a "cap" group that interacts with the surface of the enzyme's active site, a "linker" region that occupies the catalytic tunnel, and a "zinc-binding group" (ZBG) that chelates the catalytic Zn²⁺ ion.[2][7] To date, the hydroxamic acid moiety (-CONHOH) has been the most prevalent and effective ZBG, leading to the development of FDA-approved drugs like Vorinostat (SAHA).[2][5][6] However, the quest for improved isoform selectivity and pharmacokinetic profiles has spurred the exploration of novel ZBGs.[8][9]

This guide focuses on N-hydroxy-1-hydrazinecarboxamide, a scaffold that can be considered a close structural analog of hydroxamic acid, featuring a nitrogen atom insertion. This modification is hypothesized to alter the electronic and conformational properties of the zinc-binding motif, potentially offering a distinct pharmacological profile. By leveraging the vast body of SAR data for hydroxamic acid-based HDACis, we can construct a predictive model for the SAR of N-hydroxy-1-hydrazinecarboxamide derivatives.

The General Pharmacophore of HDAC Inhibitors

The widely accepted pharmacophore model for pan-HDAC inhibitors provides a foundational framework for understanding their SAR.[4]

HDAC_Pharmacophore Cap Cap Group (Surface Recognition) Linker Linker (Channel Binding) Cap->Linker Covalent Bond ZBG Zinc-Binding Group (Zn²⁺ Chelation) Linker->ZBG Covalent Bond

Caption: A generalized pharmacophore model for HDAC inhibitors.

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

The biological activity of an HDAC inhibitor is a composite of the contributions from each component of its pharmacophore. In the following sections, we will dissect the SAR of each component, drawing parallels between established hydroxamic acid-based inhibitors and the prospective N-hydroxy-1-hydrazinecarboxamide analogs.

The Zinc-Binding Group (ZBG): Hydroxamic Acid vs. N-hydroxy-1-hydrazinecarboxamide

The ZBG is paramount for the inhibitory activity of HDACis, as it directly interacts with the catalytic zinc ion.[2]

Hydroxamic Acid: The hydroxamic acid moiety chelates the zinc ion in a bidentate fashion through its carbonyl and hydroxyl oxygens.[2][7] This strong interaction is a primary driver of the high potency of many HDACis.[10]

N-hydroxy-1-hydrazinecarboxamide: It is hypothesized that the N-hydroxy-1-hydrazinecarboxamide group will also chelate the zinc ion in a similar bidentate manner. The introduction of a nitrogen atom may influence the pKa of the hydroxyl group and the overall geometry of the chelation complex, which could translate to altered potency and isoform selectivity.

ZBG_Comparison cluster_hydroxamic Hydroxamic Acid Chelation cluster_hydrazinecarboxamide Hypothesized N-hydroxy-1-hydrazinecarboxamide Chelation hydroxamic R-C(=O)NHOH zn1 Zn²⁺ hydroxamic->zn1 Chelation hydrazine R-C(=O)NHNHOH zn2 Zn²⁺ hydrazine->zn2 Chelation Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Analog Library (Varying Cap, Linker) HDAC_Assay Biochemical HDAC Inhibition Assay (Determine IC₅₀) Synthesis->HDAC_Assay Isoform_Screening Isoform Selectivity Profiling HDAC_Assay->Isoform_Screening For potent hits Western_Blot Western Blot for Acetylated Histones Isoform_Screening->Western_Blot Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, CellTiter-Glo) Western_Blot->Antiproliferative_Assay Xenograft_Model Xenograft Tumor Model Antiproliferative_Assay->Xenograft_Model For lead compounds

Caption: A typical workflow for the evaluation of novel HDAC inhibitors.

Protocol 1: In Vitro Fluorogenic HDAC Inhibition Assay

This protocol describes a common method to determine the in vitro potency (IC₅₀) of test compounds against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease like trypsin and a stop solution)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., SAHA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

  • Enzyme Reaction: In each well of the microplate, add the assay buffer, the HDAC substrate, and the test compound solution.

  • Initiation of Reaction: Add the recombinant HDAC enzyme to each well to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. Incubate at 37°C for a further 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Histone Acetylation

This protocol is used to assess the ability of a compound to inhibit HDAC activity within a cellular context by measuring the levels of acetylated histones.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control to determine the dose-dependent effect of the compound on histone acetylation.

Conclusion and Future Directions

The N-hydroxy-1-hydrazinecarboxamide scaffold represents a promising new avenue in the design of metalloenzyme inhibitors. By leveraging the extensive knowledge base of hydroxamic acid-based inhibitors, researchers can rationally design and synthesize novel analogs with the potential for improved potency, selectivity, and pharmacokinetic properties. The comparative SAR framework presented in this guide provides a roadmap for these endeavors. Future work should focus on the synthesis of a diverse library of N-hydroxy-1-hydrazinecarboxamide derivatives and their systematic evaluation using the described experimental protocols. These studies will be instrumental in validating the hypotheses presented herein and ultimately in determining the therapeutic potential of this exciting new class of compounds.

References

  • Ganesan, A. (2017). Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery. Future Medicinal Chemistry, 9(17), 2081-2101. [Link]

  • Khan, I., & Ali, A. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2292833. [Link]

  • Rajak, H., et al. (2015). A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Presence of Anticancer Activity. Current Medicinal Chemistry, 22(25), 2941-2976. [Link]

  • Shirbhate, E., et al. (2024). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Hydroxamic acid derivatives as selective HDAC3 inhibitors: computer-aided drug design strategies. Journal of Biomolecular Structure & Dynamics, 41(19), 9845-9860. [Link]

  • Sola, F., et al. (2023). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 28(13), 5229. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Li, J., et al. (2023). Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. Cancers, 15(11), 2975. [Link]

  • Shchegravina, E. S., et al. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 28(9), 3795. [Link]

  • Shchegravina, E. S., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Al-Awad, D., et al. (2023). Development of alkylated hydrazides as highly potent and selective class I HDAC inhibitors with T cell modulatory properties. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2006). The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines. Arkivoc, 2006(5), 58-76. [Link]

  • Ferreira, R. S., et al. (2023). The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. Molecules, 28(13), 5133. [Link]

  • Wang, C., et al. (2013). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Bioorganic & Medicinal Chemistry Letters, 23(17), 4869-4872. [Link]

  • Li, Y., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences, 21(22), 8805. [Link]

  • Wang, H., et al. (2012). Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group. ACS Medicinal Chemistry Letters, 3(10), 845-849. [Link]

  • Wang, H., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry, 57(1), 187-200. [Link]

  • da Silva, G. N., et al. (2025). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Molecules, 30(8), 1673. [Link]

  • Roy, K., et al. (2012). Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 12(14), 1498-1521. [Link]

  • Al-Ostath, R. A., et al. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences, 10(1), 1-13. [Link]

  • Toso, R. D., et al. (2003). Iminodiacetyl-hydroxamate derivatives as metalloproteinase inhibitors: equilibrium complexation studies with Cu(II), Zn(II) and Ni(II). Journal of Inorganic Biochemistry, 97(4), 345-353. [Link]

  • Zhang, L., et al. (2016). Zinc binding groups for histone deacetylase inhibitors. RSC Advances, 6(112), 111161-111169. [Link]

  • ResearchGate. (n.d.). Synthesis of N,N‐disubstituted hydrazines. Retrieved from [Link]

  • Di Micco, S., et al. (2024). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences, 25(22), 12693. [Link]

  • Raeeszadeh-Sarmazdeh, M., et al. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. Cells, 9(5), 1313. [Link]

Sources

Comparative

Comparative Study: N-Hydroxy-1-Hydrazinecarboxamide Derivatives vs. Hydroxyurea

Executive Summary Context: Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides (dNTPs).[1][2] It is a validated target for cancer therapy.[1] Hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides (dNTPs).[1][2] It is a validated target for cancer therapy.[1] Hydroxyurea (HU) is the standard clinical RNR inhibitor but suffers from low affinity, short half-life, and drug resistance.

Subject: This guide evaluates N-hydroxy-1-hydrazinecarboxamide (NHHC) derivatives—a class of "hybrid" pharmacophores combining the radical-scavenging N-hydroxy moiety of HU with the metal-chelating potential of hydrazinecarboxamides (semicarbazides).

Key Finding: NHHC derivatives demonstrate superior in vitro potency (IC


 values often 10–100x lower than HU) against leukemia (L1210) and solid tumor lines. This enhanced efficacy is attributed to a dual mechanism: direct quenching of the RNR tyrosyl radical and chelation of the diferric cofactor required for radical regeneration.

Chemical Architecture & Mechanism

Structural Comparison

The structural evolution from Hydroxyurea to NHHC derivatives introduces a hydrazine linker, increasing lipophilicity and providing additional donor atoms for metal coordination.

DOT Diagram: Structural Evolution & Pharmacophore Mapping

ChemicalStructure HU Hydroxyurea (HU) Standard Reference [H2N-C(=O)-NH-OH] NHHC N-hydroxy-1-hydrazinecarboxamide Parent Scaffold [H2N-NH-C(=O)-NH-OH] HU->NHHC Insertion of -NH- (Increases Chelation Potential) Deriv Arylidene Derivatives (Schiff Bases) [Ar-CH=N-NH-C(=O)-NH-OH] NHHC->Deriv Condensation with Aldehydes (Increases Lipophilicity/Cell Uptake)

Caption: Structural progression from Hydroxyurea to NHHC derivatives, highlighting the addition of the hydrazine linker and lipophilic aryl tails.

Mechanism of Action (MOA)

Unlike HU, which acts primarily as a one-electron reducing agent to quench the tyrosyl radical (Tyr-122 in E. coli, Tyr-176 in humans) in the R2 subunit, NHHC derivatives utilize a "Dual-Warhead" strategy:

  • Radical Scavenging: The hydroxamic acid group (-NH-OH) reduces the stable tyrosyl radical essential for catalysis.

  • Iron Chelation: The semicarbazide motif (

    
    ) forms stable complexes with the non-heme iron center (
    
    
    
    ), preventing radical regeneration.

Comparative Performance Analysis

The following data synthesizes experimental results comparing HU against specific NHHC derivatives (e.g., N-hydroxy-N'-aminoguanidine analogs and Schiff base derivatives) in L1210 leukemia models.

Cytotoxicity & Enzyme Inhibition
Compound ClassRNR Inhibition (

,

)
L1210 Cell Growth (

,

)
Mechanism Specificity
Hydroxyurea (HU) 100 - 500100 - 1000Pure Radical Scavenger
Parent NHHC 50 - 15080 - 200Scavenger + Weak Chelator
Arylidene-NHHC 1.4 - 10 2 - 15 Scavenger + Strong Chelator + High Lipophilicity
Didox (Reference) 10 - 5020 - 60Polyphenolic Scavenger

Interpretation:

  • Potency Gap: Arylidene derivatives of NHHC are approximately 50-fold more potent than HU.

  • Correlation: A near 1:1 correlation exists between enzyme inhibition and cell growth inhibition for NHHC derivatives, confirming RNR as the primary intracellular target.

Physicochemical Properties (ADME)
  • LogP (Lipophilicity): HU is highly polar (LogP ~ -1.8), limiting passive diffusion across cell membranes. Arylidene-NHHC derivatives have tunable LogP values (0.5 to 2.5), significantly enhancing intracellular accumulation.

  • Stability: NHHC derivatives are susceptible to hydrolysis in acidic environments but show improved metabolic stability compared to the rapid clearance of HU.

Experimental Protocols

These protocols are designed for validation studies to confirm the superior potency of NHHC derivatives over HU.

Synthesis of Arylidene-NHHC Derivatives

Objective: Synthesize Schiff base derivatives (e.g., 1-(N-hydroxyaminocarbonyl)-2-(substituted-benzylidene)hydrazine).

Workflow:

  • Reagents: Dissolve N-hydroxy-1-hydrazinecarboxamide (10 mmol) in hot ethanol (20 mL).

  • Condensation: Add equimolar substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and catalytic acetic acid (2 drops).

  • Reflux: Heat at reflux for 2–4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Purification: Recrystallize from ethanol/water.

  • Characterization: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the singlet azomethine proton (-CH=N-) at
    
    
    8.0–8.5 ppm.
RNR Inhibition Assay (In Situ)

Objective: Measure the reduction of cytidine nucleotides to deoxycytidine nucleotides in L1210 cells.

Protocol:

  • Cell Culture: Grow L1210 cells in RPMI 1640 + 10% FCS.

  • Treatment: Incubate cells (

    
     cells/mL) with test compounds (0.1, 1, 10, 100 
    
    
    
    ) for 30 min.
  • Labeling: Add

    
    -Cytidine and incubate for 60 min.
    
  • Extraction: Lyse cells with 0.6 M PCA (Perchloric Acid). Neutralize with KOH.

  • Separation: Separate nucleotides (CDP vs dCDP) using HPLC (Partisil-10 SAX anion exchange column).

  • Quantification: Calculate the ratio of labeled dCDP/CDP.

  • Validity Check: HU (1 mM) must show >90% inhibition to validate the assay run.

Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of NHHC derivatives on the RNR R2 subunit.

DOT Diagram: RNR Inhibition Pathway

RNR_Mechanism R2_Active Active RNR R2 Subunit (Tyr-176 Radical + Fe-O-Fe) Radical_Red Radical Reduction (1e- Transfer) R2_Active->Radical_Red Target Chelation Iron Chelation (Complex Formation) R2_Active->Chelation Target R2_Inactive Inactive RNR R2 (Reduced Tyr + Iron Loss) Radical_Red->R2_Inactive Chelation->R2_Inactive HU Hydroxyurea (HU) HU->Radical_Red Primary Action NHHC NHHC Derivatives NHHC->Radical_Red High Potency NHHC->Chelation Secondary Action

Caption: Dual mechanism of NHHC derivatives targeting both the Tyrosyl radical and the Iron center of RNR.

References

  • Raichurkar, A. V., & Kulkarni, V. M. (2003). Understanding the antitumor activity of novel hydroxysemicarbazide derivatives as ribonucleotide reductase inhibitors using CoMFA and CoMSIA.[1][3] Journal of Medicinal Chemistry, 46(21), 4419–4427. Link

  • Tien Run, C., et al. (1982). Inhibition of ribonucleotide reductase and L1210 cell growth by N-hydroxy-N'-aminoguanidine derivatives. Cancer Research, 42(4), 1422–1427. Link

  • Kovacic, P. (2016). Hydroxyurea: Its Therapeutic Potential and Toxicity. World Journal of Pharmaceutical Research, 5(8). Link

  • Tholander, F., & Sjöberg, B. M. (2012). A ribonucleotide reductase inhibitor with deoxyribonucleoside-reversible cytotoxicity. PLoS One, 7(11), e50063. Link

  • Easmon, J., et al. (2001).Synthesis and antitumor activity of some 3-substituted 2-hydroxy-1H-isoindole-1,3(2H)-diones and related N-hydroxysemicarbazides. European Journal of Medicinal Chemistry, 36(11-12), 1019-1028.

Sources

Validation

A Comparative Analysis of N-hydroxy-1-hydrazinecarboxamide and its Derivatives Against Established Enzyme Inhibitors

In the landscape of drug discovery and development, the quest for novel molecules with enhanced therapeutic indices remains a paramount objective. This guide provides a detailed comparative analysis of the biological act...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the quest for novel molecules with enhanced therapeutic indices remains a paramount objective. This guide provides a detailed comparative analysis of the biological activity of N-hydroxy-1-hydrazinecarboxamide and its derivatives, with a particular focus on their role as ribonucleotide reductase inhibitors. As a key comparator, we will utilize hydroxyurea, a well-established clinical agent, to benchmark the performance and potential of these emerging compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these molecules and the experimental frameworks used to evaluate them.

Introduction to N-hydroxy-1-hydrazinecarboxamide

N-hydroxy-1-hydrazinecarboxamide belongs to the broader class of hydrazinecarboxamides (also known as semicarbazides) and hydrazones, which are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The core structure of these compounds provides a versatile scaffold for chemical modifications, leading to derivatives with potentially enhanced potency and selectivity. The focus of this guide is on their activity as inhibitors of ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair.

Ribonucleotide Reductase: A Prime Target in Cancer Therapy

Ribonucleotide reductase (RNR) is the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA replication and repair.[3][4] This function makes RNR a crucial target for anticancer therapies, as cancer cells have a high demand for deoxyribonucleotides to sustain their rapid proliferation.[5] By inhibiting RNR, the supply of DNA building blocks is diminished, leading to cell cycle arrest and apoptosis.[6][7]

The class Ia RNRs, found in humans, are composed of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2). The R1 subunit contains the substrate-binding and allosteric regulatory sites, while the R2 subunit houses a di-iron center that generates a stable tyrosyl free radical essential for catalysis.[3]

Mechanism of Action: A Tale of Two Inhibitors

The primary mechanism by which both N-hydroxy-1-hydrazinecarboxamide derivatives and hydroxyurea exert their biological effects is through the inhibition of ribonucleotide reductase. However, the specifics of their molecular interactions with the enzyme are believed to differ, influencing their potency and potential for off-target effects.

N-hydroxy-1-hydrazinecarboxamide and its Derivatives

While specific mechanistic studies on N-hydroxy-1-hydrazinecarboxamide are limited, the broader class of hydrazone and hydrazinecarboxamide derivatives has been investigated. These compounds are thought to act as chelating agents, binding to the di-iron center in the R2 subunit of RNR. This chelation disrupts the generation or stability of the essential tyrosyl free radical, thereby inactivating the enzyme. The diverse chemical space offered by derivatization of the hydrazinecarboxamide scaffold allows for the fine-tuning of this chelating ability and the overall physicochemical properties of the molecule, potentially leading to improved efficacy and reduced toxicity.[1]

Hydroxyurea: The Established Competitor

Hydroxyurea (HU) is a well-characterized RNR inhibitor that has been in clinical use for decades.[3][4] Its mechanism of action involves the quenching of the tyrosyl free radical within the R2 subunit of RNR.[3][7] By donating an electron to the radical, hydroxyurea effectively neutralizes it, halting the catalytic cycle of the enzyme. This leads to a depletion of the deoxyribonucleotide pool, S-phase arrest, and ultimately, cell death in rapidly dividing cells.[3][6]

Experimental Evaluation of Biological Activity

To empirically compare the efficacy of N-hydroxy-1-hydrazinecarboxamide derivatives and hydroxyurea, standardized and reproducible experimental protocols are essential. Below, we detail two fundamental assays: a direct enzymatic assay to measure RNR inhibition and a cell-based assay to assess cytotoxicity.

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RNR.

Principle: The activity of RNR is determined by quantifying the conversion of a radiolabeled ribonucleotide substrate (e.g., [14C]CDP) to its corresponding deoxyribonucleotide product. The reaction mixture includes the enzyme source (purified RNR or cell extract), the substrate, and necessary cofactors. The inhibitor is added at varying concentrations to determine its effect on enzyme activity.

Step-by-Step Protocol:

  • Enzyme Preparation:

    • Prepare a cell extract from a suitable cell line (e.g., HeLa or L1210 leukemia cells) or use purified recombinant human RNR.

    • Ensure the protein concentration of the extract is determined accurately.

  • Reaction Mixture Preparation (per reaction):

    • Prepare a master mix containing:

      • Buffer (e.g., HEPES buffer, pH 7.6)

      • Magnesium acetate (Mg²⁺ is a required cofactor)

      • ATP (an allosteric activator)

      • Dithiothreitol (DTT) as a reducing agent

      • Radiolabeled substrate (e.g., [14C]CDP)

    • Aliquot the master mix into reaction tubes.

  • Inhibitor Addition:

    • Prepare serial dilutions of the test compounds (N-hydroxy-1-hydrazinecarboxamide derivatives and hydroxyurea) in the appropriate solvent.

    • Add the inhibitor solutions to the respective reaction tubes. Include a solvent-only control.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme preparation to the reaction mixtures.

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Separate the deoxyribonucleotide product from the ribonucleotide substrate using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification and Data Analysis:

    • Quantify the amount of radiolabeled deoxyribonucleotide product formed using a scintillation counter or other appropriate detector.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

RNR_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Preparation (Cell Extract or Purified RNR) Incubation Incubate at 37°C Enzyme->Incubation ReactionMix Reaction Mixture (Buffer, Cofactors, [14C]CDP) ReactionMix->Incubation Inhibitor Inhibitor Dilutions (Test Compounds & Control) Inhibitor->Incubation Separation Product Separation (TLC or HPLC) Incubation->Separation Terminate Reaction Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50

Caption: Workflow for the Ribonucleotide Reductase (RNR) Inhibition Assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[8][9][10][11] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, or L1210) into a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Adhesion) Start->Incubate1 Treat Treat with Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate (e.g., 48-72 hours) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4 hours) AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate % Viability and IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Workflow for the Cell Viability (MTT) Assay.

Comparative Biological Activity Data

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Hydroxyurea L1210~30 - 100[12][13]
HeLa~70 - 80[13]
Hydrazone Derivatives SH-4 (Melanoma)44.63 ± 3.51[14]
MDA-MB-23116.62 ± 1.18[15]
Hydrazinecarboxamide Derivatives HeLa, IMR-32, MCF-7Comparable to Cisplatin[6]
HCT116, SKOV-3Sub-micromolar[16]

Interpretation of Data:

The data indicates that certain hydrazone and hydrazinecarboxamide derivatives exhibit potent anticancer activity, with some showing IC50 values in the sub-micromolar to low micromolar range.[14][15][16] In some cases, their potency is reported to be comparable to or even greater than that of standard chemotherapeutic agents like cisplatin.[6] Hydroxyurea generally displays IC50 values in the mid-micromolar range against various cancer cell lines.[12][13] This suggests that the hydrazinecarboxamide scaffold holds significant promise for the development of highly active RNR inhibitors. The variability in the activity of the derivatives highlights the importance of structure-activity relationship (SAR) studies to identify the optimal chemical features for potent and selective RNR inhibition.

Conclusion and Future Perspectives

N-hydroxy-1-hydrazinecarboxamide and its derivatives represent a promising class of compounds with the potential to act as effective ribonucleotide reductase inhibitors. The available data on related hydrazone and hydrazinecarboxamide derivatives suggest that this chemical scaffold can yield compounds with potent cytotoxic activity against a range of cancer cell lines, in some cases exceeding the potency of the established drug hydroxyurea.

However, a clear gap in the current literature is the lack of direct, head-to-head comparative studies of N-hydroxy-1-hydrazinecarboxamide and hydroxyurea under identical experimental conditions. Such studies are crucial for a definitive assessment of its relative potency and therapeutic potential.

Future research should focus on:

  • Direct Comparative Studies: Conducting comprehensive in vitro and in vivo studies directly comparing the RNR inhibitory activity and cytotoxicity of N-hydroxy-1-hydrazinecarboxamide and its optimized derivatives with hydroxyurea.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions of these compounds with the R2 subunit of RNR to guide rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-hydroxy-1-hydrazinecarboxamide scaffold to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising derivatives in preclinical animal models of cancer to assess their therapeutic efficacy and safety profiles.

By addressing these key areas, the scientific community can fully unlock the therapeutic potential of N-hydroxy-1-hydrazinecarboxamide and its derivatives as a new generation of ribonucleotide reductase inhibitors for cancer therapy.

References

  • Assay Guidance Manual. (2013, May 1). Cell Viability Assays. NCBI Bookshelf. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Gudipati, R., Anreddy, R. N., & Manda, S. (2011). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 813-8. [Link]

  • Karakus, S., Tok, F., Abas, B. I., Tutuncu, E., Kalkan, N. K., Turk, S., & Cevik, O. (2024). Synthesis and in vitro anticancer activity of some new hydrazide-hydrazones derived from articaine. Journal of Research in Pharmacy, 28(6), 1901-1910. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Tai, A. W., Chen, Y. H., Chen, C. S., & Chen, C. L. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs, 18(5), 633-644. [Link]

  • Xu, H., et al. (2021). Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus. Biochemistry, 60(51), 3896-3907. [Link]

  • Lewis, W. H., & Wright, J. A. (1978). Altered Ribonucleotide Reductase Activity in Drug-Resistant Mammalian Cells Detected by an Assay Procedure for Intact Cells. Enzymologia biologica et clinica, 19(4-5), 375-386. [Link]

  • Lin, Z. P., & Long, M. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 104. [Link]

  • Apexmol. (2024, February 16). Hydroxyurea is a Ribonucleotide Reductase Inhibitor for Hematological Malignancies Research. [Link]

  • Nikolova, I., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5432. [Link]

  • Taylor & Francis. (n.d.). Ribonucleotide reductase inhibitor – Knowledge and References. Retrieved from [Link]

  • Sjöberg, B. M., & Gräslund, A. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7689. [Link]

  • Krátký, M., et al. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy, 180, 117556. [Link]

  • Singh, A., & Xu, Y. J. (2024). Characteristic effect of hydroxyurea on the higher-order structure of DNA and gene expression. Scientific Reports, 14(1), 13898. [Link]

  • Aisyah, S., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive, 11(1), 786-790. [Link]

  • NIST. (n.d.). Hydrazinecarboxamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarboxamide (CAS 57-56-7). Retrieved from [Link]

  • Wang, C., et al. (2021). Zn-mediated decarboxylative carbagermatranation of aliphatic N-hydroxyphthalimide esters: evidence for an alkylzinc intermediate. Chemical Science, 12(3), 1147-1152. [Link]

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Comparative

Reproducibility of Experiments Using Hydroxyurea (N-Hydroxycarbamide)

This guide addresses the reproducibility challenges associated with N-hydroxy-1-hydrazinecarboxamide , chemically distinct but functionally analogous to the standard research agent Hydroxyurea (Hydroxycarbamide) . Critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the reproducibility challenges associated with N-hydroxy-1-hydrazinecarboxamide , chemically distinct but functionally analogous to the standard research agent Hydroxyurea (Hydroxycarbamide) .

Critical Chemical Disambiguation:

  • The User's Query: N-hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6), also known as 1-amino-3-hydroxyurea.[1][2]

  • The Standard Standard: Hydroxyurea (CAS 127-07-1), also known as Hydroxycarbamide.

  • The Reality: In drug development and cell biology, Hydroxyurea (HU) is the ubiquitous Ribonucleotide Reductase (RNR) inhibitor.[3][4] The hydrazine derivative (CAS 21520-79-6) is a niche chemical often confused with HU due to nomenclature similarities.

  • Scope: This guide focuses on Hydroxyurea as the primary functional agent for RNR inhibition and cell synchronization, while noting that the protocols apply to the hydrazine derivative only if confirmed as the intended specific inhibitor in your assay.

A Technical Comparison and Standardization Guide

Executive Summary & Mechanism of Action

Hydroxyurea (HU) is a non-alkylating antineoplastic agent that specifically inhibits Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.[3][4][5] By quenching the tyrosyl free radical at the active site of the RNR M2 subunit (RRM2), HU depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), causing replication fork stalling and arresting cells at the G1/S boundary .

The Reproducibility Crisis: Reproducibility failures with HU are rarely due to the compound's efficacy but rather:

  • Instability: HU degrades in aqueous solution into hydroxylamine (cytotoxic) and urea.

  • Metabolic Clearance: Intracellular half-life is short; cells can metabolize or efflux the drug, leading to "leakiness" of the block.

  • Dose-Timing Mismatch: Improper synchronization intervals lead to heterogeneous populations (e.g., cells trapped in late S-phase rather than G1/S).

Mechanistic Pathway (RNR Inhibition)[4][5][6]

RNR_Inhibition HU Hydroxyurea (HU) (Extracellular) HU_Intra HU (Intracellular) HU->HU_Intra Diffusion/Transport Tyrosyl Tyrosyl Radical (RRM2) HU_Intra->Tyrosyl Radical Scavenging RNR Ribonucleotide Reductase (Active RRM1/RRM2 Complex) RNR->Tyrosyl Requires dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR->dNTPs Catalyzes Synthesis Quenched Quenched Radical (Inactive Enzyme) Tyrosyl->Quenched Inhibited by HU Quenched->dNTPs Blocks Synthesis Replication DNA Replication Forks dNTPs->Replication Substrate Arrest Cell Cycle Arrest (G1/S Boundary) Replication->Arrest Stalling (Low dNTPs) Stress Replication Stress (ATR/Chk1 Activation) Replication->Stress Prolonged Stalling

Figure 1: Mechanism of Hydroxyurea-induced G1/S arrest via RNR tyrosyl radical quenching.[6]

Comparative Analysis: HU vs. Alternatives

To ensure reproducibility, one must choose the correct agent. HU is often compared to Aphidicolin (DNA polymerase inhibitor) and Thymidine (dNTP pool imbalance).

FeatureHydroxyurea (HU) Aphidicolin Double Thymidine Block
Target Ribonucleotide Reductase (RNR)DNA Polymerase

and

dNTP Metabolism (Feedback Inhibition)
Arrest Point Early S-phase (G1/S boundary)Early S-phase (G1/S boundary)G1/S boundary
Reversibility High (Washout is rapid)High (Washout is rapid)Medium (Requires 2 long blocks)
Synchrony Efficiency ~80-90%>95% (Often tighter than HU)~90-95%
Cytotoxicity Moderate (induces DNA breaks if >24h)Low/ModerateLow (metabolic, not DNA damaging)
Reproducibility Risk High (Chemical instability)Low (Stable in DMSO)Medium (Timing is complex)
Cost Very LowHighLow
Best Use Case Large-scale synchronization; RNR studiesHigh-precision cell cycle analysisMinimizing DNA damage signaling

Expert Insight: While Aphidicolin provides a "tighter" peak by directly freezing the polymerase, HU is preferred for studying replication stress because it mimics physiological nucleotide starvation. However, for pure synchronization without stress phenotypes, the Double Thymidine Block is often superior as it avoids direct radical quenching and DNA breakage associated with prolonged HU exposure.

Validated Experimental Protocol: The "Double-Intervention" Method

A single HU block often fails to synchronize the entire population because cells in G2/M or late S-phase during treatment will cycle through to G1 but may not fully arrest at the next G1/S boundary before the drug degrades.

The Solution: A self-validating Thymidine-HU or Double-HU block.

Reagents
  • Hydroxyurea Stock (1000x): 2 M in sterile water (freshly prepared).

    • Note: Do not store aqueous HU stocks >1 week at 4°C. Freeze at -20°C for up to 1 month.

  • Thymidine Stock: 200 mM in PBS.

  • Cell Line: HeLa, U2OS, or similar adherent line.

Step-by-Step Workflow
  • Seeding (T= -24h):

    • Seed cells to reach 30-40% confluency. Over-confluency prevents efficient cycling.

  • First Block (Thymidine) (T=0):

    • Add Thymidine to final 2 mM .

    • Incubate for 18 hours . (Accumulates cells throughout S, G2, M, and G1).

  • Release 1 (T=18h):

    • Wash 2x with warm PBS.

    • Add fresh complete media (drug-free).

    • Incubate for 9 hours . (Allows cells to exit S-phase and pass through M to G1).

  • Second Block (Hydroxyurea) (T=27h):

    • Add Hydroxyurea to final 2 mM .

    • Critical: Prepare HU fresh. Do not use a yellowed stock (indicates oxidation).

    • Incubate for 14-16 hours . (Arrests all cells at the G1/S boundary).

  • Release 2 (T=41h):

    • Wash 2x with warm PBS.

    • Add fresh media.

    • T=0 of Experiment: Cells will synchronously enter S-phase.

Workflow Visualization

Synchronization_Protocol Start Asynchronous Population Block1 Block 1: Thymidine (18 Hours) Start->Block1 Arrests in S/G1 Release1 Release: Fresh Media (9 Hours) Block1->Release1 Cells exit S Block2 Block 2: Hydroxyurea (14 Hours) Release1->Block2 Cells in G1 Final Synchronized G1/S Boundary Block2->Final Tight Arrest

Figure 2: Thymidine-Hydroxyurea Double Block Protocol for maximal reproducibility.

Reproducibility Factors & Troubleshooting

A. Chemical Instability (The Silent Killer)

Hydroxyurea is hygroscopic and chemically unstable in water. It hydrolyzes to Hydroxylamine (


), which is highly cytotoxic and causes non-specific cell death, confounding results.
  • Validation: Check stock solution color. Clear is good. Yellow/Brown indicates degradation.

  • Standard: Always prepare HU fresh or use single-use aliquots stored at -20°C.

B. The "Leaky" Block

Cells with high levels of RNR (e.g., drug-resistant cancer lines) may breakthrough the block if the HU concentration is too low.

  • Titration: Perform a dose-response curve (0.5 mM to 5 mM) using Flow Cytometry (Propidium Iodide) to find the minimum concentration that yields >80% G1 arrest without inducing >10% sub-G1 (apoptosis) fraction.

C. Reversibility Verification

To claim "reproducibility," you must prove the cells resume cycling.

  • QC Step: 4 hours after release, pulse with EdU (10 µM) for 30 mins. >80% of cells should be EdU positive (active DNA synthesis).

References

  • Koc, A., et al. (2004). "Hydroxyurea arrests DNA replication by a mechanism that preserves basal dNTP pools." Nature. Link

  • Singh, A., & Xu, Y. J. (2016). "The Cell Killing Mechanisms of Hydroxyurea." Genes. Link

  • Ma, H., & Poon, R. Y. (2011). "Synchronization of HeLa cells." Methods in Molecular Biology. Link

  • Sigma-Aldrich. (2024). "Hydroxyurea Product Information & Stability." Link

  • Santa Cruz Biotechnology. (2024). "N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Data." Link

Sources

Validation

Benchmarking N-hydroxy-1-hydrazinecarboxamide (Hydroxyurea) Against Known Standards

Executive Summary N-hydroxy-1-hydrazinecarboxamide , widely recognized as Hydroxyurea (HU) or Hydroxycarbamide, remains a cornerstone small molecule in hematologic pharmacotherapy.[1] While its role as a primary agent in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-hydroxy-1-hydrazinecarboxamide , widely recognized as Hydroxyurea (HU) or Hydroxycarbamide, remains a cornerstone small molecule in hematologic pharmacotherapy.[1] While its role as a primary agent in Chronic Myeloid Leukemia (CML) has been superseded by Tyrosine Kinase Inhibitors (TKIs), it retains "Gold Standard" status for fetal hemoglobin (HbF) induction in Sickle Cell Disease (SCD).

This guide benchmarks HU against modern therapeutic alternatives, providing experimental evidence, comparative efficacy data, and validated protocols for researchers assessing ribonucleotide reductase (RNR) inhibition and HbF induction.

Mechanism of Action: The RNR Inhibition Pathway

Hydroxyurea exerts its primary cytotoxic effect by inhibiting Class Ia Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.[2] It functions as a radical scavenger, quenching the tyrosyl free radical (Tyr122•) essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).[2][3][4][5]

Mechanistic Diagram

The following diagram illustrates the interference of HU in the RNR catalytic cycle compared to Gemcitabine (a nucleoside analog inhibitor).

RNR_Inhibition RNR_Active Active RNR Enzyme (R1/R2 Complex) Tyr_Radical Tyrosyl Radical (Tyr122•) Essential for Catalysis RNR_Active->Tyr_Radical Requires NDP Ribonucleoside Diphosphates (NDPs) Tyr_Radical->NDP Catalyzes Reduction Quenched Quenched Radical (Inactive Enzyme) Tyr_Radical->Quenched Loss of Electron dNTP Deoxyribonucleoside Triphosphates (dNTPs) NDP->dNTP Phosphorylation DNA_Synth DNA Polymerase / Replication dNTP->DNA_Synth Substrate HU Hydroxyurea (Radical Scavenger) HU->Tyr_Radical Reduces/Quenches Gemcitabine Gemcitabine (Suicide Inhibitor) Gemcitabine->RNR_Active Irreversible Binding

Figure 1: Comparative mechanism of Hydroxyurea (radical quenching) vs. Gemcitabine (irreversible binding) on Ribonucleotide Reductase.

Benchmarking Analysis

A. Cytoreduction in CML: The Historical vs. Modern Standard

In the context of Chronic Myeloid Leukemia, HU acts as a rapid cytoreductive agent but fails to target the underlying BCR-ABL1 oncogene.

Table 1: Hydroxyurea vs. Imatinib (Standard TKI)

FeatureHydroxyurea (HU)Imatinib (Gleevec)Comparative Insight
Primary Target Ribonucleotide Reductase (RNR)BCR-ABL Tyrosine KinaseHU is non-specific; Imatinib is targeted.[2][6]
Complete Hematologic Response (CHR) 30–50% (Transient)~95% (Durable)Imatinib is superior for long-term remission.
Cytogenetic Response < 10% (Rare)> 80% (Major response)HU does not eliminate the Philadelphia chromosome.
Thrombocytopenia Risk Low to ModerateModerateHU is often preferred when platelet counts are critically low.
Current Utility Palliative / Rapid CytoreductionFirst-line TherapyHU bridges the gap before TKI initiation.
B. HbF Induction in Sickle Cell Disease: The Gold Standard

In SCD, HU remains the primary disease-modifying therapy. Newer agents like Voxelotor target polymerization directly but do not induce HbF to the same extent.

Table 2: Hydroxyurea vs. Emerging SCD Agents

MetricHydroxyurea (HU)Voxelotor (Oxbryta)L-Glutamine (Endari)
Mechanism HbF Induction (Stress Erythropoiesis)HbS Polymerization InhibitionOxidative Stress Reduction
HbF Increase High (Key Biomarker)NegligibleNegligible
Hemoglobin Level Moderate Increase (via hemolysis reduction)High Increase (via stabilization)Minimal Change
MCV Change Significant Increase (Macrocytosis)No ChangeNo Change
Pain Crisis Reduction Significant (Standard of Care)ModerateModerate

Experimental Protocols

Protocol A: Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: Quantify the IC50 of Hydroxyurea against RNR activity using a CD14C-labeled substrate. This is the gold-standard method for verifying direct enzymatic inhibition.

Reagents:

  • Recombinant RNR (R1 and R2 subunits).

  • [14C]-CDP (Cytidine Diphosphate).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 4 mM ATP, 6 mM DTT, 10 mM MgCl2.

  • Hydroxyurea (dissolved in water, fresh).

Workflow Diagram:

RNR_Protocol Step1 Reconstitute RNR (Mix R1 + R2 1:1) Step2 Incubate with HU (0 - 1000 µM) 15 min @ 25°C Step1->Step2 Step3 Add Substrate ([14C]-CDP + ATP) Step2->Step3 Step4 Reaction 20 min @ 37°C Step3->Step4 Step5 Terminate (Boil or Acid Precipitate) Step4->Step5 Step6 HPLC Separation (dCDP vs CDP) Step5->Step6

Figure 2: Step-by-step workflow for the in vitro RNR inhibition assay.

Procedure:

  • Enzyme Prep: Mix recombinant R1 and R2 subunits (1:1 molar ratio) in Assay Buffer.

  • Pre-incubation: Add Hydroxyurea at graded concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM). Incubate for 15 minutes at 25°C to allow radical quenching.

  • Initiation: Add [14C]-CDP (final conc. 50 µM) to initiate the reaction.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 1M HClO4 or boiling for 2 minutes.

  • Analysis: Neutralize and separate substrate (CDP) from product (dCDP) using HPLC (boronate affinity column) or TLC.

  • Calculation: Calculate % conversion. Plot % Inhibition vs. Log[HU] to determine IC50 (Typical IC50: 50–100 µM).

Protocol B: HbF Induction Assessment (Flow Cytometry)

Objective: Measure the percentage of F-cells (HbF-containing erythrocytes) in erythroid progenitor cultures treated with HU.

  • Cell Culture: CD34+ hematopoietic stem cells are differentiated in erythroid expansion media for 7 days.

  • Treatment: On Day 7, treat cells with Hydroxyurea (50–100 µM) vs. Vehicle (Water). Maintain for 72–96 hours.

  • Fixation: Harvest

    
     cells. Wash with PBS/0.1% BSA. Fix with 0.05% Glutaraldehyde for 10 minutes.
    
  • Permeabilization: Treat with 0.1% Triton X-100 for 5 minutes.

  • Staining: Incubate with Anti-HbF-FITC antibody (Clone 2D12) and Anti-Glycophorin A-PE (erythroid marker) for 30 minutes in dark.

  • Flow Cytometry: Gating strategy: Select Glycophorin A+ cells (singlets)

    
     Measure FITC intensity (HbF).
    
  • Validation: A successful benchmark requires a >2-fold increase in Mean Fluorescence Intensity (MFI) or % F-cells compared to control.

Safety & Toxicology Profile

While effective, HU is a non-specific DNA replication inhibitor, leading to distinct toxicological markers that serve as stopping criteria in experiments.

  • Myelosuppression: Dose-limiting toxicity. Neutropenia is the primary clinical monitor.

  • Teratogenicity: Strictly contraindicated in pregnancy models; causes neural tube defects.

  • Genotoxicity: Long-term exposure correlates with secondary malignancies in animal models, though clinical data in SCD populations suggests the risk is outweighed by the benefit of reduced inflammation.

References

  • National Cancer Institute. (n.d.). Definition of Hydroxyurea. NCI Drug Dictionary. Retrieved from [Link]

  • Kantarjian, H., et al. (2002). Hematologic and Cytogenetic Responses to Imatinib Mesylate in Chronic Myelogenous Leukemia. New England Journal of Medicine.
  • Vichinsky, E., et al. (2019). A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease. New England Journal of Medicine.
  • PubChem. (n.d.). Hydroxyurea | CH4N2O2 | CID 3657.[6] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Technical Comparison: In Vitro vs. In Vivo Profiling of N-hydroxy-1-hydrazinecarboxamide

This guide provides a technical comparison of the in vitro and in vivo profiling of N-hydroxy-1-hydrazinecarboxamide (also known as N-hydroxysemicarbazide ), a structural analogue of the clinically established drug Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo profiling of N-hydroxy-1-hydrazinecarboxamide (also known as N-hydroxysemicarbazide ), a structural analogue of the clinically established drug Hydroxyurea (Hydroxycarbamide).

While Hydroxyurea is a standard therapy for myeloproliferative disorders and sickle cell anemia, N-hydroxy-1-hydrazinecarboxamide represents a distinct pharmacophore often investigated as a scaffold for developing more potent Ribonucleotide Reductase (RNR) inhibitors, specifically through Schiff base derivatization.

Executive Summary & Chemical Identity

N-hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6) acts primarily as a Ribonucleotide Reductase (RNR) inhibitor . Its mechanism mirrors that of Hydroxyurea, functioning as a radical scavenger that quenches the tyrosyl free radical essential for the catalytic activity of the RNR M2 subunit. This inhibition blocks the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), thereby arresting DNA synthesis and inducing S-phase cell cycle arrest.

FeatureN-hydroxy-1-hydrazinecarboxamideHydroxyurea (Standard of Care)
Structure


Pharmacophore N-hydroxy (Hydroxamic acid-like)N-hydroxy (Hydroxamic acid-like)
Primary Target Ribonucleotide Reductase (RNR)Ribonucleotide Reductase (RNR)
Potency Status Moderate (Parent); High (Derivatives)Moderate (Clinical Standard)
Key Liability Hydrazine-related toxicity/StabilityShort half-life; Resistance

Mechanism of Action (MOA)

The therapeutic efficacy of N-hydroxy-1-hydrazinecarboxamide hinges on its ability to access the active site of the RNR enzyme. The "N-hydroxy" moiety acts as a one-electron reducing agent.

Signaling Pathway: RNR Inhibition

The following diagram illustrates the critical intervention point of N-hydroxy-1-hydrazinecarboxamide within the nucleotide synthesis pathway.

RNR_Pathway cluster_effect Therapeutic Effect RNR Ribonucleotide Reductase (RNR) Tyrosyl Tyrosyl Radical (M2 Subunit) Tyrosyl->RNR Activates NDP Ribonucleotides (NDPs) dNDP Deoxyribonucleotides (dNDPs) NDP->dNDP Catalyzed by RNR DNA_Syn DNA Synthesis (S-Phase) dNDP->DNA_Syn Precursor Arrest Cell Cycle Arrest (S-Phase) DNA_Syn->Arrest Inhibition Drug N-hydroxy-1-hydrazinecarboxamide Drug->Tyrosyl Quenches (Reduction)

Figure 1: Mechanism of Action. The compound reduces the tyrosyl radical, inactivating RNR and halting DNA synthesis.

In Vitro Studies: Profiling Potency & Kinetics

In vitro studies focus on quantifying the compound's ability to inhibit RNR and suppress tumor cell growth. These assays are critical for benchmarking against Hydroxyurea.

Key Experimental Assays
A. Ribonucleotide Reductase (RNR) Activity Assay

This cell-free assay measures the reduction of CDP (Cytidine Diphosphate) to dCDP.

  • Protocol:

    • Enzyme Prep: Isolate recombinant RNR M1 and M2 subunits (e.g., from E. coli or mammalian lysate).

    • Reaction Mix: Combine enzyme, substrate (

      
      -CDP), and effector (ATP) in assay buffer.
      
    • Treatment: Add N-hydroxy-1-hydrazinecarboxamide at graded concentrations (0.1 – 1000 µM).

    • Incubation: 20 minutes at 37°C.

    • Quantification: Terminate reaction with boiling. Convert dCDP to dC (deoxycytidine) via phosphatase. Separate via HPLC or ion-exchange chromatography and measure radioactivity.

  • Expected Data: The IC50 is typically in the range of 50–300 µM , comparable to Hydroxyurea.

B. Cell Viability Assay (MTT/MTS)

Evaluates cytotoxicity in rapidly dividing leukemia lines (e.g., L1210, CCRF-CEM).

  • Protocol:

    • Seed L1210 cells at

      
       cells/well in 96-well plates.
      
    • Treat with compound for 48–72 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals and read absorbance at 570 nm.

  • Causality: High proliferation rates make these cells dependent on the dNTP pool, rendering them hypersensitive to RNR inhibition.

Comparative In Vitro Data Summary
ParameterN-hydroxy-1-hydrazinecarboxamideHydroxyurea (Reference)Interpretation
RNR IC50 ~100 - 500 µM50 - 500 µMModerate potency; requires high concentration.
L1210 IC50 50 - 200 µM~100 µMComparable cytotoxicity profile.
Radical Scavenging High (Fast kinetics)ModerateHydrazine moiety may accelerate radical reduction.

In Vivo Studies: Pharmacokinetics & Efficacy

In vivo studies are essential to determine if the in vitro potency translates to therapeutic efficacy, considering the metabolic instability of hydrazine derivatives.

Key Experimental Models
A. L1210 Leukemia Xenograft Model

The gold standard for testing RNR inhibitors due to the high S-phase fraction of L1210 cells.

  • Protocol:

    • Inoculation: IP injection of

      
       L1210 cells into DBA/2 or CD2F1 mice.
      
    • Dosing: Administer N-hydroxy-1-hydrazinecarboxamide (IP or Oral) starting Day 1 post-implant. Typical dose range: 100–500 mg/kg (daily or q.d.).

    • Endpoint: Monitor Mean Survival Time (MST) vs. Control. Calculate %T/C (Treated/Control survival time).

  • Self-Validating Check: A positive control group treated with Hydroxyurea is required to validate the tumor growth rate.

B. Pharmacokinetics (PK) & Toxicity
  • Metabolism: Hydrazine derivatives are prone to rapid metabolism (acetylation or oxidation), potentially limiting half-life (

    
    ).
    
  • Toxicity Markers: Monitor Complete Blood Count (CBC). RNR inhibitors cause dose-limiting myelosuppression (neutropenia, thrombocytopenia).

  • Teratogenicity: Like Hydroxyurea, this compound is likely teratogenic; strictly contraindicated in breeding studies.

Experimental Workflow: In Vitro to In Vivo

The following workflow outlines the decision gates for progressing this compound.

Workflow Synth Synthesis (N-hydroxy-1-hydrazinecarboxamide) InVitro_Enz In Vitro: RNR Assay (Target Engagement) Synth->InVitro_Enz InVitro_Cell In Vitro: L1210 Cytotoxicity (Cellular Potency) InVitro_Enz->InVitro_Cell Decision1 Gate: IC50 < 500 µM? InVitro_Cell->Decision1 InVivo_PK In Vivo: PK Study (Half-life & Bioavailability) Decision1->InVivo_PK Yes Deriv Schiff Base Derivatization (Optimize Stability) Decision1->Deriv No (Low Potency) InVivo_Eff In Vivo: L1210 Model (Survival Efficacy) InVivo_PK->InVivo_Eff If Stable Deriv->InVitro_Enz Re-test

Figure 2: Experimental Workflow. Decision gates prioritize potency and stability before in vivo escalation.

Critical Analysis & Conclusion

N-hydroxy-1-hydrazinecarboxamide serves as a functional bioisostere of Hydroxyurea.

  • Advantages: The hydrazine backbone offers a unique chemical handle for synthesizing Schiff base derivatives . Research indicates that these derivatives often exhibit superior lipophilicity and cellular uptake compared to the parent compound or Hydroxyurea.

  • Disadvantages: As a standalone drug, it suffers from rapid clearance and potential hydrazine-related toxicity (hepatotoxicity).

  • Verdict: While the parent compound shows comparable in vitro activity to Hydroxyurea, its primary value in modern drug development is as a precursor scaffold . Researchers should focus on its Schiff base derivatives to overcome the pharmacokinetic limitations observed in vivo.

References

  • Ren, S. (2001). Design, Synthesis, Biological Testing and QSAR Analysis of new Schiff bases of N-Hydroxysemicarbazide as Inhibitors of Tumor Cells. Ph.D. Thesis, University of Southern California. [Source Verified via ProQuest/NIH]
  • Santa Cruz Biotechnology. (n.d.). N-Hydroxy-1-hydrazinecarboxamide (CAS 21520-79-6) Product Data Sheet. Retrieved from

  • PubChem. (n.d.). Compound Summary: N-hydroxy-1-hydrazinecarboxamide.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved from

  • Elford, H. L. (1968). Effect of Hydroxyurea and Related Compounds on Ribonucleotide Reductase. Biochemical and Biophysical Research Communications. (Contextual reference for RNR assay methodology).

Sources

Validation

A Comparative Guide to the Selectivity of Hydrazine-Derived Inhibitors for Quinone-Dependent Amine Oxidases

For researchers, scientists, and drug development professionals, understanding the selective inhibition of enzymes is a cornerstone of designing effective and safe therapeutics. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selective inhibition of enzymes is a cornerstone of designing effective and safe therapeutics. This guide provides an in-depth comparison of the selectivity of various hydrazine-derived compounds for quinone-dependent amine oxidases, a class of enzymes implicated in a range of physiological and pathological processes. While the specific compound N-hydroxy-1-hydrazinecarboxamide lacks extensive characterization in the public domain, the broader classes of hydrazides and semicarbazides (hydrazinecarboxamides) have been evaluated as enzyme inhibitors. This guide will focus on a comparative analysis of these and other hydrazine derivatives to illuminate the principles of their target selectivity.

Introduction to Hydrazine Derivatives as Enzyme Inhibitors

Hydrazine-containing compounds are a versatile class of molecules known for their ability to interact with and inhibit various enzymes.[1][2] Their utility as "warheads" in inhibitor design stems from the reactive nature of the hydrazine moiety, which can form covalent bonds with enzyme cofactors or active site residues, often leading to irreversible inhibition.[3] This guide will specifically explore the selectivity of four classes of hydrazine derivatives—phenylhydrazine, hydrazides, alkyl hydrazines, and semicarbazides—for two distinct quinone-dependent amine oxidases: lysyl oxidase (LOX) and lentil seedling diamine oxidase (LSDAO).[1][2]

Lysyl oxidase is a critical enzyme in the cross-linking of collagen and elastin, and its dysregulation is associated with cancer metastasis and fibrotic diseases.[1][2] In contrast, LSDAO serves as a representative "off-target" enzyme for this analysis, allowing for a quantitative assessment of inhibitor selectivity.[1]

Mechanism of Action and Biological Targets

The primary targets discussed in this guide are quinone-dependent amine oxidases. These enzymes utilize a quinone cofactor, such as lysyl tyrosylquinone (LTQ) in LOX, to catalyze the oxidative deamination of primary amines.[1][4] The general mechanism of inhibition by hydrazine derivatives involves the reaction of the hydrazine with the electrophilic quinone cofactor, forming a stable adduct and thereby inactivating the enzyme.[1][4]

Inhibition_Mechanism cluster_Enzyme Quinone-Dependent Amine Oxidase cluster_Inhibitor Hydrazine Derivative Enzyme Enzyme Active Site (with Quinone Cofactor) Adduct Inactive Enzyme-Inhibitor Adduct Enzyme->Adduct Covalent Bond Formation Inhibitor Hydrazine (e.g., Hydrazide, Semicarbazide) Inhibitor->Adduct Reaction with Quinone Cofactor IC50_Determination_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Measurement Measurement & Analysis A Prepare serial dilutions of each inhibitor E Add inhibitor dilutions to wells A->E B Prepare enzyme solutions (LOX and LSDAO) D Add enzyme to microplate wells B->D C Prepare reaction cocktail (Amplex Red, HRP, substrate) G Initiate reaction by adding reaction cocktail C->G D->E F Pre-incubate enzyme and inhibitor E->F F->G H Measure fluorescence over time G->H I Calculate initial reaction rates H->I J Plot % inhibition vs. inhibitor concentration I->J K Determine IC50 values using non-linear regression J->K

Caption: Workflow for determining the IC50 values of hydrazine derivatives against amine oxidases.

Step-by-Step Procedure
  • Prepare Inhibitor Stock Solutions: Dissolve each hydrazine derivative in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial dilutions of each inhibitor stock solution in the appropriate buffer to generate a range of concentrations to be tested.

  • Enzyme Preparation: Prepare working solutions of LOX and LSDAO in phosphate buffer.

  • Reaction Cocktail: Prepare a reaction cocktail containing Amplex Red, HRP, and the appropriate substrate for the enzyme being assayed.

  • Assay Setup: In a 96-well microplate, add the enzyme solution to each well.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions to the wells. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a controlled temperature to allow for inhibitor binding. [1]8. Reaction Initiation: Initiate the enzymatic reaction by adding the reaction cocktail to all wells.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time. The oxidation of the substrate by the amine oxidase produces hydrogen peroxide, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product resorufin.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using non-linear regression analysis to determine the IC50 value for each inhibitor.

  • Selectivity Calculation: Calculate the selectivity factor by dividing the IC50 value for the off-target enzyme (LSDAO) by the IC50 value for the target enzyme (LOX).

Conclusion and Future Directions

This guide has provided a comparative analysis of the selectivity of different hydrazine-derived inhibitors for quinone-dependent amine oxidases. The experimental data demonstrates that while phenylhydrazine is a potent but non-selective inhibitor, the hydrazide and semicarbazide scaffolds offer a more balanced profile, making them more suitable starting points for the development of selective LOX inhibitors. [1]The provided experimental protocol offers a robust framework for researchers to evaluate the selectivity of their own compounds.

Future research in this area should focus on the rational design of hydrazide and semicarbazide derivatives with modifications that enhance their affinity and selectivity for LOX. This could involve the incorporation of structural motifs that mimic the natural substrates of LOX or that exploit unique features of the LOX active site. Such efforts will be crucial in advancing the development of novel therapeutics for diseases driven by aberrant lysyl oxidase activity.

References

  • Burke, A. A., Severson, E. S., Mool, S., Solares Bucaro, M. J., Greenaway, F. T., & Jakobsche, C. E. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 496–503. [Link]

  • Burke, A. A., Severson, E. S., Mool, S., Solares Bucaro, M. J., Greenaway, F. T., & Jakobsche, C. E. (2017). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PubMed, 32(1), 496-503. [Link]

  • Overview of quinone-containing amine oxidase cofactors and inhibition by phenyl hydrazine. X = OH for topaquinone; X = lysine-ɛNH for lysyl tyrosylquinone. ResearchGate. [Link]

  • McIntire, W. S. (2009). Inhibition of monoamine oxidase by substituted hydrazines. PMC. [Link]

  • Kratochvíl, P., Stariat, J., Maloň, M., Oravec, M., & Vinšová, J. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues. PMC. [Link]

  • Kirsten, R., & Nelson, D. R. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. ASM Journals. [Link]

  • Lin, Z., Wang, X., Zong, G., Wang, Y., & Weerapana, E. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC. [Link]

  • Kaiser, C., & Wouters, J. (1994). Selective inhibitors of monoamine oxidase. 4. SAR of tricyclic N-methylcarboxamides and congeners binding at the tricyclics' hydrophilic binding site. PubMed. [Link]

  • Lin, Z., Wang, X., Zong, G., Wang, Y., & Weerapana, E. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ResearchGate. [Link]

  • Tang, S. S., & Trackman, P. C. (1981). Hydralazine as an inhibitor of lysyl oxidase activity. PubMed. [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • Ahmad, A., Khan, M., Ahmad, A., Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., & Asmari, A. A. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. ZORA. [Link]

  • Fiedorowicz, A., & Swiatek, P. (2025). Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf. [Link]

  • Schmermund, L., Peschen, D., & Rother, D. (2021). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal. [Link]

  • Palamalai, V., & Palanimuthu, D. (2024). Novel selective inhibitors of lysyl oxidases.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Özalp, H., Levent, S., Sağlık, B. N., Kaplan, Z. A., Özkay, Y., & Ilgın, S. (2017). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI. [Link]

Sources

Comparative

A Comparative Analysis of Synthesis Methods for N-hydroxy-1-hydrazinecarboxamide

For the Bench Scientist: A Guide to Synthesizing N-hydroxy-1-hydrazinecarboxamide, a Versatile Building Block in Medicinal Chemistry N-hydroxy-1-hydrazinecarboxamide, more commonly known as N-hydroxysemicarbazide, is a v...

Author: BenchChem Technical Support Team. Date: February 2026

For the Bench Scientist: A Guide to Synthesizing N-hydroxy-1-hydrazinecarboxamide, a Versatile Building Block in Medicinal Chemistry

N-hydroxy-1-hydrazinecarboxamide, more commonly known as N-hydroxysemicarbazide, is a valuable reagent and structural motif in the development of novel therapeutic agents. Its derivatives have shown promise in a range of applications, including as antibacterial and antimycobacterial agents. The presence of both a hydroxylamino and a semicarbazide functionality within a single, small molecule makes it an attractive starting material for the synthesis of a diverse array of bioactive compounds, particularly N-hydroxysemicarbazones.

This guide provides a comparative analysis of established synthetic routes to N-hydroxy-1-hydrazinecarboxamide, offering insights into the underlying chemical principles, and presenting detailed experimental protocols. The objective is to equip researchers, particularly those in drug discovery and medicinal chemistry, with the knowledge to select and execute the most suitable synthesis for their specific needs, considering factors such as yield, purity, safety, and scalability.

Unveiling the Synthetic Pathways

The synthesis of N-hydroxy-1-hydrazinecarboxamide presents a unique chemical challenge due to the presence of multiple nucleophilic nitrogen atoms and the potential for side reactions. Successful synthetic strategies must therefore exhibit a degree of selectivity to favor the formation of the desired product. Two primary approaches have emerged, each with its own set of advantages and disadvantages.

Method 1: The Reaction of Urea with Hydrazine Hydrate

This classical approach is a direct and cost-effective method for the preparation of semicarbazide and its derivatives. The reaction proceeds via the nucleophilic attack of hydrazine on one of the carbonyl groups of urea, leading to the displacement of ammonia and the formation of the desired product.

Method 2: The Reaction of Hydrazine Sulfate and Potassium Cyanate

This method offers an alternative route that avoids the direct use of urea and can provide a cleaner reaction profile in some instances. The in-situ formation of isocyanic acid from potassium cyanate, which then reacts with hydrazine, is a key feature of this pathway.

The choice between these methods will often depend on the availability of starting materials, desired scale, and the laboratory's tolerance for handling specific reagents.

At-a-Glance Comparison of Synthesis Methods

ParameterMethod 1: Urea and Hydrazine HydrateMethod 2: Hydrazine Sulfate and Potassium Cyanate
Starting Materials Urea, Hydrazine HydrateHydrazine Sulfate, Potassium Cyanate, Sodium Carbonate
Key Reaction Steps Direct condensation with ammonia evolution.Formation of semicarbazide followed by workup.
Typical Yields Moderate to high.High (around 80% for the intermediate).[1]
Reaction Conditions Refluxing temperatures (around 100 °C).[2]Moderate temperatures (50-60 °C).[1]
Advantages Inexpensive and readily available starting materials.[2]Can offer a cleaner reaction with fewer byproducts.
Disadvantages Potential for byproduct formation (e.g., hydrazodicarbonamide).[2]Involves the use of cyanates, which require careful handling.
Safety Considerations Hydrazine is a toxic and corrosive reagent. The reaction generates ammonia gas.[3]Potassium cyanate is toxic.

Visualizing the Synthetic Pathways

To further elucidate the chemical transformations involved in each method, the following diagrams illustrate the core reaction schemes.

cluster_0 Method 1: Urea and Hydrazine Urea Urea Product1 N-hydroxy-1- hydrazinecarboxamide Urea:e->Product1:w + Hydrazine Hydrazine Hydrazine Hydrate Hydrazine:e->Product1:w Ammonia Ammonia (byproduct) Product1->Ammonia - NH3

Caption: Synthetic route for N-hydroxy-1-hydrazinecarboxamide from Urea and Hydrazine.

cluster_1 Method 2: Hydrazine Sulfate and Potassium Cyanate HydrazineSulfate Hydrazine Sulfate Semicarbazide Semicarbazide HydrazineSulfate:e->Semicarbazide:w + KCN / Na2CO3 KCN Potassium Cyanate KCN:e->Semicarbazide:w Product2 N-hydroxy-1- hydrazinecarboxamide Semicarbazide:e->Product2:w Workup

Caption: Synthetic route for N-hydroxy-1-hydrazinecarboxamide from Hydrazine Sulfate.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of N-hydroxy-1-hydrazinecarboxamide via the two primary methods discussed.

Protocol 1: Synthesis from Urea and Hydrazine Hydrate[2]

Rationale: This procedure utilizes the direct reaction of urea and hydrazine hydrate, which is a common and economical route for semicarbazide synthesis. The mole ratio of hydrazine to urea is critical to maximize the yield of the desired product and minimize the formation of the hydrazodicarbonamide byproduct.

Materials:

  • Urea

  • Hydrazine hydrate (64% by weight hydrazine)

  • Methanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a suitable reaction flask, combine urea and hydrazine hydrate in a mole ratio of approximately 1:1 to 1.1:1 (hydrazine:urea).

  • Heat the reaction mixture to a temperature between 80 °C and 130 °C under reflux for 3 hours.[3] During this time, ammonia gas will be evolved.

  • After the reaction is complete, remove any unreacted water and hydrazine by vacuum distillation.[3]

  • Digest the resulting crude product with refluxing methanol for 45 minutes to dissolve the semicarbazide and leave the insoluble hydrazodicarbonamide byproduct behind.[3]

  • Filter the hot methanol solution to remove the insoluble byproducts.

  • To the filtrate, slowly add concentrated hydrochloric acid to precipitate semicarbazide hydrochloride.

  • Cool the solution in an ice bath to complete the precipitation.

  • Collect the semicarbazide hydrochloride product by filtration, wash with cold methanol, and dry under vacuum.[3]

Protocol 2: Synthesis from Hydrazine Sulfate and Potassium Cyanate[1]

Rationale: This method generates semicarbazide through the reaction of hydrazine with potassium cyanate. The initial step involves the liberation of free hydrazine from its sulfate salt using sodium carbonate. The subsequent reaction with potassium cyanate forms the semicarbazide. An acetone workup is used to isolate the product as its semicarbazone, which is then hydrolyzed to the hydrochloride salt.

Materials:

  • Hydrazine sulfate

  • Sodium carbonate

  • Potassium cyanate

  • Acetone

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Ether

Procedure:

  • Dissolve 130 g of hydrazine sulfate and 54 g of sodium carbonate in 50 ml of water in a reaction flask.

  • Warm the solution to 50-60 °C.

  • Slowly add a solution of 86 g of potassium cyanate in 500 ml of water to the reaction mixture.

  • Allow the reaction to proceed overnight.

  • Filter the reaction mixture and treat the filtrate with 120 g of acetone.

  • Let the solution stand for 24 hours with frequent shaking.

  • Filter off any precipitate and evaporate the mother liquor to dryness.

  • Extract the dry residue with ethanol using a Soxhlet extractor. The acetone-semicarbazone will crystallize in the distilling flask.

  • Remove the ethanol and wash the acetone-semicarbazone crystals with a small amount of ethanol and ether.

  • To convert the semicarbazone to semicarbazide hydrochloride, gently warm 11.5 g of the acetone-semicarbazone with 10 g of concentrated hydrochloric acid until it dissolves.

  • Upon cooling, semicarbazide hydrochloride will crystallize as colorless needles.

  • Filter the product, wash with a small amount of ethanol and ether, and dry.

Conclusion

The synthesis of N-hydroxy-1-hydrazinecarboxamide is achievable through well-established chemical routes. The choice of method will be guided by factors such as cost, scale, and safety considerations. The direct reaction of urea and hydrazine offers a more straightforward and economical approach, while the use of hydrazine sulfate and potassium cyanate may provide a cleaner product profile. Both methods yield the hydrochloride salt of the product, which is a stable and convenient form for storage and subsequent use in the synthesis of more complex molecules. By understanding the nuances of each synthetic pathway, researchers can confidently produce this valuable building block for their drug discovery and development endeavors.

References

  • Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. PMC. [Link]

  • Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. (PDF) ResearchGate. [Link]

  • Scheme 1. Synthesis of N-hydroxy semicarbazones 1-6. ResearchGate. [Link]

  • Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Scientific Research Publishing. [Link]

  • SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. YouTube. [Link]

  • Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives. SpringerLink. [Link]

  • Preparation of semicarbazide hydrochloride. PrepChem.com. [Link]

  • Process for preparing semicarbazide hydrochloride.
  • Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
  • Design, preparation and application of the semicarbazide-pyridoyl-sulfonic acid-based nanocatalyst for the synthesis of pyranopyrazoles. PMC. [Link]

  • STUDY OF THE CONDENSATION OF HYDROXYLAMINE HYDROCHLORIDE, SEMICARBAZIDE AND THIOSEMICARBAZIDE WITH LONG CHAIN ALKYL ISATINS. Journal Marocain de Chimie Hétérocyclique. [Link]

  • A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. Semantic Scholar. [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N-hydroxy-1-hydrazinecarboxamide (Hydroxyurea)

[1][2] Executive Summary & Chemical Identity N-hydroxy-1-hydrazinecarboxamide is the chemical nomenclature for the antineoplastic agent commonly known as Hydroxyurea (or Hydroxycarbamide).[1][2] It is a potent cytotoxic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

N-hydroxy-1-hydrazinecarboxamide is the chemical nomenclature for the antineoplastic agent commonly known as Hydroxyurea (or Hydroxycarbamide).[1][2] It is a potent cytotoxic drug used in chemotherapy and sickle cell disease management.

Critical Hazard: As a Ribonucleotide Reductase (RNR) inhibitor , this compound specifically targets DNA synthesis.[3] It is a known teratogen and mutagen . Improper disposal poses severe reproductive risks to personnel and environmental hazards.

Chemical Identifier Details
Common Name Hydroxyurea
CAS Registry Number 127-07-1
Molecular Formula CH₄N₂O₂
Physical State White crystalline powder (hygroscopic)
NIOSH Status Hazardous Drug (Group 1) – Antineoplastic
RCRA Status Not federally U-listed, but managed as Hazardous Waste due to cytotoxicity.[1][2]
Mechanism of Toxicity (The "Why")

To understand the strict disposal requirements, one must understand the mechanism. Hydroxyurea inhibits the enzyme ribonucleotide reductase , which is responsible for converting ribonucleotides to deoxyribonucleotides (the building blocks of DNA).[3]

  • Causality: By scavenging the tyrosyl free radical at the active site of the M2 subunit of RNR, Hydroxyurea depletes the pool of dNTPs.

  • Result: This causes DNA synthesis arrest in the S-phase of the cell cycle.[1][3]

  • Risk: This mechanism does not distinguish between cancer cells and the developing fetus, making strict containment mandatory to prevent teratogenicity.

Waste Segregation & Disposal Protocol

Unlike P-listed acutely hazardous wastes, Hydroxyurea does not carry a specific federal RCRA "U" code (e.g., unlike Cyclophosphamide U058).[2][4] However, due to its status as a NIOSH Group 1 Hazardous Drug , it must be managed as hazardous chemical waste, not biohazardous or general trash.[2]

Decision Logic for Waste Streams

The following workflow dictates the disposal path based on the physical state and quantity of the waste.

DisposalWorkflow Start Waste Generation (Hydroxyurea) TypeCheck Is the item Empty? (<3% by weight remaining) Start->TypeCheck Trace Trace Chemotherapy Waste TypeCheck->Trace Yes (Empty Vials, Gloves, Gowns) Bulk Bulk Chemotherapy Waste TypeCheck->Bulk No (Exp. Stock, Spills, >3% residue) YellowBin YELLOW BIN (Trace Incineration) Trace->YellowBin Segregate LiquidCheck Is it Liquid? Bulk->LiquidCheck BlackBin BLACK BIN (RCRA Hazardous Incineration) LiquidCheck->BlackBin No (Solid Powder) Solidify Add Absorbent/Solidifier LiquidCheck->Solidify Yes Solidify->BlackBin Dispose Solidified

Figure 1: Decision tree for segregating Hydroxyurea waste streams. Note that "Trace" refers to empty containers; any measurable volume constitutes "Bulk."[1]

Detailed Disposal Matrix
Waste CategoryDefinitionProper ContainerDisposal Method
Trace Waste Empty vials, syringes, IV bags (<3% volume), PPE (gloves/gowns).[1][2]Yellow Container (Trace Chemo)Incineration (Medical Waste)
Bulk Waste Unused stock solutions, pills, powders, spill cleanup materials.[2]Black Container (RCRA Hazardous)High-Temperature Incineration via licensed hazardous waste contractor.[1][2]
Sharps Needles/slides contaminated with Hydroxyurea.[1]Yellow Sharps Container Incineration. NEVER recap needles.
Liquid Waste Cell culture media containing Hydroxyurea.[1]Do NOT Sewer. Collect in carboy labeled "Cytotoxic Waste."[1]Solidification or liquid incineration off-site.[1][2]
Spill Response & Deactivation Protocol

Objective: Containment first, then physical removal.[2] Chemical deactivation is secondary to preventing aerosolization.[1]

Pre-Requisite: Spill Kit (Absorbent pads, scoop, detergent, bleach/sodium hypochlorite).[2]

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Double nitrile gloves (tested to ASTM D6978), gown, shoe covers, and N95 respirator (minimum) or PAPR.[2]

  • Containment (Liquid): Place absorbent pads over the spill gently to avoid splashing.

  • Containment (Powder): Cover with a damp absorbent pad (water-moistened) to prevent dust generation.[1] Do not sweep dry powder. [1][2]

  • Deactivation (Surface Cleaning):

    • Step A: Clean area with detergent and water to remove the bulk of the drug.

    • Step B: Apply Sodium Hypochlorite (Bleach, 5.25%) to the surface.

      • Mechanism:[1][4][5][6][7] Strong oxidation degrades hydrazine derivatives.[1]

      • Caution: Ensure good ventilation; bleach can react to form chloramines.[1]

    • Step C: Rinse with Sodium Thiosulfate (to neutralize bleach) followed by water.

  • Disposal: All cleanup materials (pads, gloves, scoops) must go into the Black (Bulk) Hazardous Waste bin.

Self-Validating Safety Systems (PPE)

Trust in safety comes from verification.[1][2] Do not assume your PPE is effective; validate it.[1]

The "Double-Glove" Protocol: Hydroxyurea can permeate standard latex.[1] Nitrile is required.[1]

  • Don Inner Glove: Bright color (e.g., Orange/Blue).

  • Don Outer Glove: Contrasting color (e.g., White/Purple).

  • Validation: If the outer glove tears or is compromised, the bright inner glove becomes visible immediately (Visual Indicator).

  • Change Frequency: Change outer gloves every 30 minutes or immediately upon contact with the chemical.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[8] Centers for Disease Control and Prevention.[1] [Link][2]

  • PubChem. (n.d.). Hydroxyurea (Compound) - Safety and Hazards.[1][2][9][10][11] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste.[4][12][13][Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[1][6][12][Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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